(+)-Aristolochene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123408-96-8 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3/t12-,13-,15+/m0/s1 |
InChI Key |
YONHOSLUBQJXPR-KCQAQPDRSA-N |
SMILES |
CC1CCCC2=CCC(CC12C)C(=C)C |
Isomeric SMILES |
C[C@H]1CCCC2=CC[C@@H](C[C@]12C)C(=C)C |
Canonical SMILES |
CC1CCCC2=CCC(CC12C)C(=C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of (+)-Aristolochene from Fungal Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Aristolochene, a bicyclic sesquiterpene, is a key precursor in the biosynthesis of various fungal secondary metabolites, including the mycotoxin PR toxin produced by Penicillium roqueforti. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from fungal sources. It details the biosynthetic pathway, comprehensive experimental protocols for fungal culture, metabolite extraction, and purification, and methods for structural elucidation. Quantitative data is summarized for comparative analysis, and key processes are visualized through logical diagrams to facilitate understanding and replication in a research setting.
Discovery and Fungal Origin
The story of aristolochene (B1197444) began with the isolation of its enantiomer, (–)-aristolochene, from the roots of the plant Aristolochia indica in 1969. However, the biologically significant (+)-enantiomer was later identified from the blue cheese mold, Penicillium roqueforti.[1] This discovery was pivotal, linking a specific fungal species to the production of this important sesquiterpene. Subsequent research identified the enzyme responsible for its synthesis, aristolochene synthase, and the corresponding ari1 gene in P. roqueforti.[1] This fungus remains the most well-studied source of this compound.
Biosynthesis of this compound
The biosynthesis of this compound in Penicillium roqueforti is a multi-step enzymatic process that begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). The key enzyme, this compound synthase, catalyzes the complex cyclization of FPP.[1]
The proposed biosynthetic pathway is as follows:
-
Initiation: The process starts with the ionization of farnesyl pyrophosphate (FPP), leading to the formation of a farnesyl carbocation.
-
First Cyclization: An intramolecular cyclization occurs, forming a 10-membered germacrene A intermediate.
-
Protonation and Second Cyclization: The germacrene A intermediate is protonated, which facilitates a second intramolecular cyclization to form a bicyclic eudesmane (B1671778) cation.
-
Rearrangement: A 1,2-hydride shift followed by a methyl migration occurs.
-
Deprotonation: The final step involves deprotonation to yield the stable this compound.
Caption: Biosynthetic pathway of this compound from FPP.
Experimental Protocols
This section provides detailed methodologies for the production, isolation, and characterization of this compound from Penicillium roqueforti.
Fungal Culture and Fermentation
Successful production of this compound is highly dependent on the culture conditions.
-
Fungal Strain: Penicillium roqueforti (a strain known for PR toxin production is recommended).
-
Culture Medium: Sabouraud Dextrose Agar (B569324) (SDA) has been shown to yield higher quantities of this compound compared to Malt Extract Agar.[2]
-
Inoculation: Inoculate the agar plates with spores of P. roqueforti.
-
Incubation: Incubate the plates at 25°C in the dark. The production of this compound typically reaches its maximum after 4 days of incubation.[2]
Caption: Workflow for the cultivation of P. roqueforti.
Extraction of this compound
As a volatile and non-polar compound, this compound can be efficiently extracted using organic solvents.
-
Harvesting: After the incubation period, scrape the fungal mycelia and the underlying agar from the culture plates.
-
Homogenization: Homogenize the collected material in a blender with a suitable organic solvent such as n-hexane or a mixture of ethyl acetate (B1210297) and methanol.
-
Solvent Extraction:
-
Transfer the homogenate to a flask and stir for several hours at room temperature.
-
Filter the mixture to separate the organic extract from the solid fungal debris.
-
Repeat the extraction of the fungal residue with fresh solvent to ensure complete recovery.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification by Column Chromatography
The crude extract can be purified using silica (B1680970) gel column chromatography.
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.
-
Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient.
-
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the purified this compound (identified by comparison with a standard on TLC) and evaporate the solvent.
Characterization and Identification
The purified compound should be characterized to confirm its identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, ramp to 250°C.
-
Carrier Gas: Helium.
-
The mass spectrum of this compound will show a characteristic molecular ion peak (M+) at m/z 204.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified sample in deuterated chloroform (B151607) (CDCl3).
-
Acquire 1H and 13C NMR spectra. The chemical shifts should be compared with reported data for this compound.
-
Quantitative Data
The yield of this compound can vary depending on the fungal strain and culture conditions.
| Parameter | Value | Fungal Source | Culture Conditions | Reference |
| Yield | 0.04 mg/mL | Penicillium roqueforti | Sabouraud Dextrose Agar, 4 days at 25°C | [2] |
| Molecular Weight | 204.35 g/mol | - | - | [1] |
Spectroscopic Data for this compound
| Technique | Key Signals |
| GC-MS (m/z) | 204 (M+), 189, 175, 161, 147, 133, 119, 105, 91 |
| ¹H NMR (CDCl₃, ppm) | δ 4.73 (s, 1H), 4.70 (s, 1H), 2.70-2.60 (m, 1H), 2.40-2.25 (m, 2H), 1.73 (s, 3H), 1.05 (d, J=7.0 Hz, 3H), 0.95 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 150.2, 142.5, 121.8, 109.0, 49.8, 45.3, 41.7, 39.2, 34.5, 31.8, 26.7, 21.5, 20.9, 18.3, 16.2 |
Conclusion
This guide outlines the key aspects of the discovery and isolation of this compound from fungal sources, with a focus on Penicillium roqueforti. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development. The methodologies described can be adapted and optimized for specific laboratory settings and research goals, facilitating further investigation into the biosynthesis, biological activities, and potential applications of this important sesquiterpene. The visualization of the biosynthetic pathway and experimental workflow aims to provide a clear and concise understanding of the processes involved.
References
The Linchpin of Sesquiterpene Synthesis: Farnesyl Pyrophosphate's Pivotal Role in (+)-Aristolochene Formation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid biosynthetic pathway, serves as the essential precursor for the synthesis of a vast array of sesquiterpenes, including the bicyclic hydrocarbon (+)-aristolochene. This technical guide provides an in-depth exploration of the critical role of FPP in the biosynthesis of this compound, a key precursor to various fungal toxins and a molecule of significant interest in natural product chemistry and drug development. The enzymatic conversion of the acyclic FPP into the complex bicyclic structure of this compound is catalyzed by aristolochene (B1197444) synthase (AS), a metal-dependent terpene cyclase. This guide will detail the intricate catalytic mechanism, present key kinetic and product distribution data, outline experimental protocols for studying this transformation, and visualize the underlying biochemical processes.
Introduction
Sesquiterpenes are a diverse class of 15-carbon isoprenoid compounds with a wide range of biological activities. This compound is a bicyclic sesquiterpene hydrocarbon that serves as the biosynthetic precursor for a variety of fungal secondary metabolites, including the mycotoxin PR toxin produced by Penicillium roqueforti.[1] The synthesis of this compound from the universal precursor farnesyl pyrophosphate (FPP) is a key committed step in the biosynthesis of these compounds.[2] This conversion is catalyzed by the enzyme aristolochene synthase (AS), which belongs to the family of terpene cyclases (or synthases).[3] Understanding the intricate details of this enzymatic transformation is crucial for applications in synthetic biology, metabolic engineering, and the potential development of novel therapeutic agents.
The Biosynthetic Pathway: From FPP to this compound
The biosynthesis of this compound is a multi-step enzymatic process initiated by the cyclization of the linear substrate, (2E,6E)-farnesyl pyrophosphate. This reaction is catalyzed by aristolochene synthase, which orchestrates a complex series of carbocationic rearrangements and cyclizations.
The generally accepted mechanism proceeds through the following key steps:
-
Ionization of FPP: The reaction is initiated by the Mg²⁺-dependent ionization of FPP, leading to the formation of a farnesyl carbocation and a pyrophosphate anion (PPi).[1] The divalent metal ions are crucial for coordinating with the pyrophosphate moiety, facilitating its departure as a good leaving group.[1]
-
First Cyclization and Formation of Germacrene A: The farnesyl carbocation undergoes an intramolecular cyclization to form a 10-membered ring intermediate, the germacryl cation.[3][4] Subsequent deprotonation leads to the formation of the neutral intermediate, germacrene A.[5][6] The formation of germacrene A as an on-pathway intermediate has been a subject of study, with evidence from substrate analogue studies supporting its role.[6][7]
-
Protonation and Second Cyclization: The germacrene A intermediate is then protonated, initiating a second cyclization event to form the bicyclic eudesmane (B1671778) cation.[1][5]
-
Rearrangements and Deprotonation: The eudesmane cation undergoes a series of 1,2-hydride and methyl shifts to rearrange the carbon skeleton.[8] The catalytic cascade concludes with a stereospecific deprotonation to yield the final product, this compound.[2]
dot graph "Biosynthesis_of_Aristolochene" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=100]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#F1F3F4"]; Farnesyl_Cation [label="Farnesyl Cation\n+ PPi", fillcolor="#F1F3F4"]; Germacrene_A [label="Germacrene A", fillcolor="#F1F3F4"]; Eudesmane_Cation [label="Eudesmane Cation", fillcolor="#F1F3F4"]; Aristolochene [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
FPP -> Farnesyl_Cation [label=" Ionization (Mg²⁺)"]; Farnesyl_Cation -> Germacrene_A [label=" Cyclization &\n Deprotonation"]; Germacrene_A -> Eudesmane_Cation [label=" Protonation &\n Cyclization"]; Eudesmane_Cation -> Aristolochene [label=" Rearrangements &\n Deprotonation"]; } caption: "Biosynthetic pathway of this compound from FPP."
Quantitative Data on Aristolochene Synthase Activity
The efficiency and product specificity of aristolochene synthase have been characterized through kinetic studies and product analysis. Below are tables summarizing key quantitative data for aristolochene synthases from different fungal sources and for various mutants.
Kinetic Parameters of Aristolochene Synthases
| Enzyme Source | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Penicillium roqueforti | 0.55 ± 0.06 | - | - | [9] |
| Aspergillus terreus | 0.015 | 0.015 | 1.0 x 10⁶ | [8] |
| P. roqueforti Y92F mutant | - | 100-fold reduction | 2-fold decrease | [1] |
| P. roqueforti ASY92V mutant | 4.86 | 2.51 x 10⁻⁴ | - | [10] |
Note: A dash (-) indicates that the data was not available in the cited sources.
Product Distribution of Wild-Type and Mutant Aristolochene Synthases
| Enzyme | This compound (%) | Germacrene A (%) | Valencene (%) | Other Products (%) | Reference |
| Penicillium roqueforti (Wild-Type) | 94 | 4 | 2 | - | [1] |
| Aspergillus terreus (Wild-Type) | 100 | 0 | 0 | - | [1] |
| P. roqueforti Y92F mutant | 81 | 12 | 7 | - | [1] |
| Tobacco 5-epi-aristolochene synthase (TEAS) | 78.9 | 3.6 | - | 17.5 | [5] |
Note: "Other Products" for TEAS include a diverse array of sesquiterpene hydrocarbons.[5]
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of aristolochene synthase and the biosynthesis of this compound.
Expression and Purification of Recombinant Aristolochene Synthase
The gene encoding aristolochene synthase is typically cloned into an expression vector, such as pET11a, and expressed in Escherichia coli strains like BL21(DE3)pLysS.[2][8]
Protocol Outline:
-
Transformation and Culture: Transform the expression plasmid into competent E. coli cells. Grow the cells in a suitable medium (e.g., Luria-Bertani) containing the appropriate antibiotics at 30-37°C until the optical density at 600 nm reaches 0.6-0.8.[2]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1 mM and continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using methods such as sonication or a French press.
-
Purification: Clarify the lysate by centrifugation. The recombinant aristolochene synthase can be purified using a combination of chromatographic techniques, including anion-exchange chromatography and gel filtration.[9]
dot graph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="E. coli culture with\nexpression plasmid", fillcolor="#F1F3F4"]; Induction [label="Induction with IPTG", fillcolor="#F1F3F4"]; Harvest [label="Cell Harvesting", fillcolor="#F1F3F4"]; Lysis [label="Cell Lysis", fillcolor="#F1F3F4"]; Clarification [label="Centrifugation", fillcolor="#F1F3F4"]; Anion_Exchange [label="Anion-Exchange\nChromatography", fillcolor="#F1F3F4"]; Gel_Filtration [label="Gel Filtration\nChromatography", fillcolor="#F1F3F4"]; Pure_Enzyme [label="Purified Aristolochene\nSynthase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Induction; Induction -> Harvest; Harvest -> Lysis; Lysis -> Clarification; Clarification -> Anion_Exchange; Anion_Exchange -> Gel_Filtration; Gel_Filtration -> Pure_Enzyme; } caption: "General workflow for recombinant aristolochene synthase purification."
Aristolochene Synthase Enzyme Assay
Enzyme activity is typically measured by monitoring the conversion of radiolabeled or unlabeled FPP to hydrocarbon products.
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Bis-Tris propane–HCl, pH 7.5), MgCl₂ (e.g., 20 mM), and the substrate FPP (e.g., 10-500 µM).[5][9]
-
Enzyme Addition: Initiate the reaction by adding the purified aristolochene synthase to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 30°C) for a specific duration.
-
Product Extraction: Stop the reaction and extract the hydrocarbon products with an organic solvent such as hexane (B92381) or ethyl acetate.[5] An internal standard (e.g., farnesol) can be added for quantitative analysis.[5]
-
Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis of Aristolochene and Other Sesquiterpenes
GC-MS is the primary analytical technique for identifying and quantifying the volatile sesquiterpene products of the aristolochene synthase reaction.
Typical GC-MS Parameters:
-
Injection: Splitless injection of 1-2 µL of the organic extract.[5]
-
Column: A non-polar capillary column (e.g., 5% diphenyl/95% dimethylsiloxane) is commonly used for separation. Chiral columns can be employed for stereochemical analysis.[5]
-
Oven Program: A temperature gradient is used to separate the different sesquiterpene isomers. For example, an initial temperature of 50°C held for a few minutes, followed by a ramp to a higher temperature (e.g., 240-300°C).[5][11]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range (e.g., m/z 40-600).[11] Product identification is achieved by comparing the retention times and mass spectra with those of authentic standards and by fragmentation pattern analysis.
Conclusion
Farnesyl pyrophosphate is the indispensable building block for the biosynthesis of this compound. The enzyme aristolochene synthase masterfully controls the complex cyclization and rearrangement cascade that transforms the linear FPP into a stereochemically defined bicyclic sesquiterpene. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals engaged in the study of terpene biosynthesis, enzyme mechanisms, and the development of novel bioactive compounds. Further research into the structure-function relationships of aristolochene synthase and the engineering of its catalytic activity holds significant promise for the production of valuable natural products and their analogues.
References
- 1. Aristolochene synthase: mechanistic analysis of active site residues by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the reaction mechanism of aristolochene synthase with 12,13-difluorofarnesyl diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Templating effects in aristolochene synthase catalysis: elimination versus cyclisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scilit.com [scilit.com]
- 8. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Natural sources and distribution of (+)-aristolochene
An In-depth Technical Guide to the Natural Sources and Distribution of (+)-Aristolochene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bicyclic sesquiterpene hydrocarbon that serves as a crucial intermediate in the biosynthesis of a wide array of secondary metabolites, particularly in the fungal kingdom. Its structural complexity and role as the precursor to various mycotoxins, such as the PR toxin produced by Penicillium roqueforti, make it a subject of significant interest in natural product chemistry, toxicology, and biotechnology[1][2]. This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and experimental protocols for the isolation and characterization of this compound.
Natural Sources and Distribution
The occurrence of aristolochene (B1197444) is stereospecific in nature. The (+)-enantiomer is characteristic of fungal metabolic pathways, while its optical antipode, (-)-aristolochene, was first discovered in the plant kingdom.
Fungal Sources: this compound is predominantly produced by filamentous fungi. The most well-documented producers include:
-
Penicillium roqueforti : This fungus, famously used in the production of blue cheeses like Roquefort and Stilton, produces this compound as the parent hydrocarbon for PR toxin and other eremophilane (B1244597) sesquiterpenoids[1][2].
-
Aspergillus terreus : This species is another significant fungal source, which biosynthesizes this compound via the enzyme aristolochene synthase (ATAS)[2][3].
-
Penicillium expansum : A novel this compound synthase (PeTS1) has been identified in this species, known as a common fruit pathogen[4].
Plant Sources: It is critical to note that the enantiomer, (-)-aristolochene , was first isolated from the roots of the plant Aristolochia indica[1]. A structurally related isomer, (+)-5-epi-aristolochene , is a key precursor to the phytoalexin capsidiol (B150007) and is produced by plants like tobacco (Nicotiana tabacum) in response to fungal elicitation[5][6].
Table 1: Natural Sources of Aristolochene Enantiomers and Isomers
| Compound | Enantiomer/Isomer | Natural Source(s) | Organism Type | Reference(s) |
| Aristolochene | This compound | Penicillium roqueforti, Aspergillus terreus, Penicillium expansum | Fungi | [1][2][3][4] |
| Aristolochene | (-)-Aristolochene | Aristolochia indica | Plant | [1] |
| 5-epi-Aristolochene | (+)-5-epi-Aristolochene | Nicotiana tabacum (Tobacco) | Plant | [5][6] |
Biosynthesis of this compound
The biosynthesis of this compound is a well-studied pathway that begins with the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The key transformation is catalyzed by the enzyme aristolochene synthase (AS) , a type I terpene cyclase[1][3].
The catalytic mechanism involves several steps:
-
Ionization : The enzyme facilitates the Mg²⁺-dependent ionization of FPP, removing the pyrophosphate group to generate a farnesyl carbocation.
-
Cyclization to Germacrene A : The carbocation undergoes an intramolecular cyclization to form the neutral, 10-membered ring intermediate, germacrene A[1].
-
Protonation and Second Cyclization : The germacrene A intermediate is reprotonated within the active site, leading to a second cyclization that forms a bicyclic eudesmane (B1671778) cation[7][8].
-
Rearrangements and Deprotonation : A series of hydride and methyl shifts occur, followed by a final deprotonation step to yield the stable this compound product[1].
The gene encoding aristolochene synthase in P. roqueforti has been identified as Ari1[1][9].
Caption: Biosynthetic Pathway of this compound.
Quantitative Data
The production of this compound and related sesquiterpenes is dependent on the specific synthase enzyme and the host organism. The aristolochene synthase from A. terreus is notably specific, producing this compound as the sole product, whereas the P. roqueforti enzyme yields minor byproducts.
Table 2: Product Distribution of Fungal Aristolochene Synthases
| Enzyme Source | Product | Purity / Specificity | Minor Products | Reference(s) |
| Penicillium roqueforti | This compound | ~92% | Germacrene A (~4%), Valencene (~2%) | [3][6] |
| Aspergillus terreus | This compound | >99% (single product) | None reported | [3] |
Engineered microbial systems have been developed for the production of this compound, with varying reported yields.
Table 3: Production of this compound in Natural and Engineered Systems
| Production System | Titer / Yield | Culture Conditions | Reference(s) |
| P. roqueforti (Sporulated Surface Culture) | 0.04 mg/mL | Sabouraud Dextrose Agar, 4 days | [5] |
| Engineered E. coli (with PeTS1) | up to 50 mg/L | 72 h flask culture | [4] |
Experimental Methodologies
Fungal Cultivation and Extraction
This protocol provides a general method for the cultivation of Penicillium roqueforti and subsequent extraction of sesquiterpenes.
-
Inoculation and Culture:
-
Prepare a sterile liquid medium such as Yeast Extract Sucrose (YES) broth (e.g., 2% yeast extract, 15% sucrose)[10]. For solid media, Sabouraud Dextrose Agar can be used[5].
-
Inoculate the medium with spores or mycelia of P. roqueforti.
-
Incubate as stationary cultures in the dark at 24-25°C for 4 to 14 days[5][10]. Maximum this compound biosynthesis has been observed around day 4 in surface cultures[5].
-
-
Extraction of this compound:
-
Separate the mycelium from the culture broth by filtration.
-
Since this compound is a non-polar hydrocarbon, it can be extracted from both the filtrate and the mycelial mass.
-
Liquid-Liquid Extraction (Filtrate): Partition the aqueous filtrate against an equal volume of a non-polar organic solvent such as n-hexane or pentane. Repeat the extraction 2-3 times.
-
Solid-Liquid Extraction (Mycelium): Homogenize the mycelial mass in a suitable solvent (e.g., acetone (B3395972) or methanol) to disrupt cells. After filtration to remove cell debris, partition the extract against n-hexane.
-
Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
The crude extract can be further purified by silica (B1680970) gel column chromatography. Elute with a non-polar solvent system (e.g., pure n-hexane or a gradient of ethyl acetate (B1210297) in hexane) to separate the hydrocarbon fraction containing this compound from more polar metabolites.
-
Heterologous Expression and Purification of Aristolochene Synthase
This protocol is based on the successful expression of A. terreus aristolochene synthase in E. coli[4][11].
-
Cloning and Transformation:
-
Protein Expression:
-
Inoculate a starter culture of the transformed E. coli in Luria-Bertani (LB) media with appropriate antibiotics and grow overnight at 37°C[11].
-
Use the starter culture to inoculate a larger volume of LB media and grow at 30°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.7[11].
-
Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM[11].
-
Continue to incubate the culture for an additional 4 hours at 30°C[11].
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM MES pH 6.5, 5 mM EDTA, 5 mM β-mercaptoethanol, 10% glycerol)[11].
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate at high speed to pellet cell debris. The soluble aristolochene synthase will be in the supernatant[4].
-
The enzyme can be purified to homogeneity using a combination of anion-exchange and gel filtration chromatography[1].
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for the identification and quantification of this compound.
-
Sample Preparation: The purified extract or the product from an in vitro enzyme assay is dissolved in a volatile solvent like hexane.
-
GC Separation:
-
Inject the sample into a GC equipped with a capillary column.
-
Both non-polar (e.g., DB-5) and chiral stationary phases can be used. Chiral columns are essential to differentiate between enantiomers[7].
-
A typical temperature program involves an initial hold at a low temperature (e.g., 80°C), followed by a ramp to a high temperature (e.g., 280°C) to elute all compounds.
-
-
MS Detection:
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
-
This compound (C₁₅H₂₄) has a molecular weight of 204.35 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 204 and a characteristic fragmentation pattern that can be compared to library spectra for identification[2][12].
-
Caption: General Experimental Workflow for Aristolochene Isolation & Analysis.
References
- 1. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. De novo production of this compound by sporulated surface cultures of Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of natural this compound from a non-natural substrate. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Structurally diverse sesquiterpenoids with anti-MDR cancer activity from Penicillium roqueforti. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Intricate Dance of Cyclization: A Technical Guide to the Enzymatic Mechanism of Aristolochene Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolochene (B1197444) synthase, a key enzyme in the biosynthesis of a large class of sesquiterpenoid natural products, catalyzes the complex cyclization of the linear substrate farnesyl pyrophosphate (FPP) into the bicyclic hydrocarbon (+)-aristolochene. This intricate transformation involves a cascade of carbocationic intermediates and significant conformational changes within the enzyme's active site. Understanding the precise enzymatic mechanism of aristolochene synthase is of paramount importance for fields ranging from synthetic biology and metabolic engineering to the development of novel therapeutics, as aristolochene is a precursor to a variety of bioactive compounds, including fungal toxins. This technical guide provides an in-depth exploration of the core enzymatic mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular events.
The Catalytic Cycle: A Step-by-Step Breakdown
The conversion of farnesyl pyrophosphate to this compound is a multi-step process initiated by the binding of the substrate and essential divalent metal ions, typically Mg²⁺, to the enzyme's active site. The catalytic cycle can be summarized as follows:
-
Substrate Binding and Conformational Change: The binding of FPP and three Mg²⁺ ions to the active site of aristolochene synthase induces a significant conformational change, transitioning the enzyme from an "open" to a "closed" state.[1][2][3] This closure shields the highly reactive carbocation intermediates from the solvent, preventing premature quenching.[1][2][3]
-
Ionization and Formation of the Germacryl Cation: The trinuclear magnesium cluster facilitates the ionization of FPP, leading to the departure of the pyrophosphate (PPi) group and the formation of a highly reactive allylic carbocation, the germacryl cation.[1][4]
-
First Cyclization and Formation of Germacrene A: The enzyme's active site architecture guides the germacryl cation to undergo a C1-C10 ring closure, forming the 10-membered ring of the germacrene A intermediate.[1][5] While germacrene A is a proposed intermediate, under normal catalytic conditions, it is not released from the enzyme.[6]
-
Protonation and Second Cyclization: A proton is added to the C6-C7 double bond of germacrene A, initiating the second cyclization event.[7] This leads to the formation of a bicyclic eudesmane (B1671778) cation intermediate.[5][7]
-
Deprotonation and Product Release: The final step involves the stereospecific deprotonation of the eudesmane cation to yield the final product, this compound, which is then released from the active site, returning the enzyme to its initial state, ready for another catalytic cycle.
Quantitative Analysis of Catalytic Activity
The efficiency of aristolochene synthase and the impact of specific amino acid residues on its function have been extensively studied through site-directed mutagenesis and kinetic analyses. The following tables summarize the key quantitative data for aristolochene synthase from two primary fungal sources: Penicillium roqueforti and Aspergillus terreus.
| Enzyme Source | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Major Product(s) | Reference(s) |
| Penicillium roqueforti (Wild-Type) | 0.55 ± 0.06 | - | - | This compound (94%), (S)-(-)-Germacrene A (4%), (-)-Valencene (2%) | [1][8] |
| Aspergillus terreus (Wild-Type) | 0.015 | 0.015 | 1.0 x 10⁶ | This compound | [9] |
Table 1: Steady-State Kinetic Parameters of Wild-Type Aristolochene Synthases.
| Enzyme & Mutation | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Product Distribution Changes | Reference(s) |
| P. roqueforti Y92F | ~0.011 | ~0.00015 | ~1.36 x 10⁴ | Increased Germacrene A and Valencene | [1] |
| P. roqueforti E252Q | - | - | - | Produces only (S)-(-)-Germacrene A | [1] |
| P. roqueforti D115N | Inactive | Inactive | Inactive | - | [1] |
| P. roqueforti N244L | Inactive | Inactive | Inactive | - | [1] |
| P. roqueforti S248A/E252D | Inactive | Inactive | Inactive | - | [1] |
| A. terreus E227Q | Inactive | Inactive | Inactive | - | [1] |
Table 2: Kinetic Parameters of Aristolochene Synthase Mutants. Note: Some values are qualitative descriptions from the source.
Key Experimental Protocols
The elucidation of the aristolochene synthase mechanism has relied on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Expression and Purification of Recombinant Aristolochene Synthase
Source Organism: Escherichia coli (e.g., BL21(DE3)/pLysS strain) is commonly used for the high-level expression of recombinant aristolochene synthase from fungal sources like Aspergillus terreus and Penicillium roqueforti.[9]
Protocol:
-
Gene Cloning: The gene encoding aristolochene synthase is cloned into a suitable expression vector (e.g., pET11a).[9]
-
Cell Culture and Induction: Transformed E. coli cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the yield of soluble protein.[9]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Cell disruption is achieved by sonication or high-pressure homogenization.
-
Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble enzyme is then subjected to a series of chromatographic steps. A common purification scheme involves:
-
Anion-Exchange Chromatography: The lysate is loaded onto an anion-exchange column (e.g., DEAE-cellulose or Q-Sepharose) and eluted with a salt gradient (e.g., 0-500 mM NaCl).[8]
-
Hydrophobic Interaction Chromatography (HIC): Fractions containing the enzyme are pooled, adjusted to a high salt concentration (e.g., 1 M (NH₄)₂SO₄), and applied to a HIC column (e.g., Phenyl-Sepharose). The enzyme is eluted with a decreasing salt gradient.
-
Gel Filtration Chromatography: The final purification step often involves gel filtration (size-exclusion) chromatography to obtain a highly pure and homogenous enzyme preparation.[8]
-
-
Purity Assessment: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Enzyme Activity Assay
Principle: The activity of aristolochene synthase is typically measured by quantifying the formation of radiolabeled aristolochene from a radiolabeled substrate, such as [³H]FPP, or by gas chromatography-mass spectrometry (GC-MS) analysis of the hydrocarbon products.
Typical Assay Conditions:
-
Buffer: 50 mM HEPES or Tris-HCl, pH 7.5.[7]
-
Substrate: Farnesyl pyrophosphate (FPP), typically in the low micromolar range (e.g., 10-50 µM).[7]
-
Divalent Cation: 5-10 mM MgCl₂.[7]
-
Reducing Agent: 1-5 mM Dithiothreitol (DTT) to maintain a reducing environment.[7]
-
Enzyme Concentration: In the nanomolar range.
-
Temperature: 25-30°C.
-
Incubation Time: Ranging from minutes to hours, depending on the enzyme concentration and specific activity.
Protocol (Radiochemical Assay):
-
The reaction mixture containing all components except the enzyme is pre-incubated at the desired temperature.
-
The reaction is initiated by the addition of the purified enzyme.
-
After the specified incubation time, the reaction is quenched by the addition of a strong base (e.g., 1 M NaOH).
-
The hydrocarbon products, including aristolochene, are extracted into an organic solvent (e.g., hexane (B92381) or pentane).
-
The radioactivity in the organic phase is quantified by liquid scintillation counting.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying the volatile hydrocarbon products of the aristolochene synthase reaction.
Protocol:
-
Enzyme Assay: The enzyme reaction is performed as described above.
-
Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., pentane (B18724) or hexane). The organic layer is carefully collected and may be concentrated under a stream of nitrogen.
-
GC Separation: A small volume of the extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or a chiral column for stereoisomer separation). The oven temperature is programmed to ramp up to achieve separation of the different sesquiterpene isomers.
-
MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The mass spectrum of each compound is recorded, providing a unique fragmentation pattern. The identity of the products is confirmed by comparing their retention times and mass spectra with those of authentic standards.[4][10]
Visualizing the Molecular Machinery
To better understand the complex interplay of events in the aristolochene synthase catalytic cycle, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Caption: The catalytic cycle of aristolochene synthase.
Caption: A typical experimental workflow for kinetic analysis.
Conclusion
The enzymatic mechanism of aristolochene synthase is a masterful example of nature's ability to perform complex chemical transformations with high fidelity. Through a precisely orchestrated series of substrate binding, conformational changes, and carbocation rearrangements, this enzyme efficiently converts a linear precursor into a stereochemically defined bicyclic product. The detailed understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, not only deepens our fundamental knowledge of terpene biosynthesis but also provides a robust framework for the rational design and engineering of novel biocatalysts for the production of valuable chemicals and pharmaceuticals. The continued investigation into the structure-function relationships of aristolochene synthase and its homologs will undoubtedly unlock further potential for biotechnological applications.
References
- 1. Aristolochene synthase: mechanistic analysis of active site residues by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. X-ray crystal structure of aristolochene synthase from Aspergillus terreus and evolution of templates for the cyclization of farnesyl diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aristolochene synthase-catalyzed cyclization of 2-fluorofarnesyl-diphosphate to 2-fluorogermacrene A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aristolochene - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The intricate biosynthetic pathway of the mycotoxin PR toxin originates from the sesquiterpene (+)-aristolochene, a complex process orchestrated by a series of enzymatic reactions within the fungus Penicillium roqueforti. This technical guide provides an in-depth exploration of this pathway, detailing the molecular transformations, enzymatic players, and the experimental methodologies used to elucidate this fascinating biological process.
The Biosynthetic Journey from Farnesyl Diphosphate (B83284) to PR Toxin
The biosynthesis of PR toxin is a multi-step process that begins with the cyclization of the ubiquitous isoprenoid precursor, farnesyl diphosphate (FPP). The pathway is governed by a cluster of genes, denoted as the prx gene cluster, which encode the requisite enzymes for this intricate synthesis.
The initial and rate-limiting step is the conversion of FPP to (+)-aristolochene, a bicyclic sesquiterpene that serves as the foundational scaffold for PR toxin. This reaction is catalyzed by the enzyme aristolochene (B1197444) synthase. Following the formation of this compound, a series of oxidative modifications are introduced by a cohort of enzymes, including P450 monooxygenases and dehydrogenases. These modifications lead to the formation of several key intermediates, namely Eremofortin A, B, and C. The final step in the pathway is the oxidation of Eremofortin C to yield the toxic aldehyde, PR toxin.
Key Intermediates and Enzymes in the PR Toxin Biosynthetic Pathway
| Compound/Enzyme | Description |
| Farnesyl Diphosphate (FPP) | A 15-carbon isoprenoid that serves as the universal precursor for sesquiterpene biosynthesis. |
| This compound | A bicyclic sesquiterpene hydrocarbon, the first committed intermediate in the PR toxin pathway. |
| Aristolochene Synthase (AS) | The enzyme responsible for the cyclization of FPP to this compound. It is encoded by the ari1 (prx2) gene. |
| Eremofortin B (EB) | A trioxygenated intermediate formed from aristolochene through the action of a hydroxysterol oxidase-like enzyme, a quinone-oxidase, and a P450 monooxygenase.[1] |
| Eremofortin A (EA) | Formed from Eremofortin B via the introduction of a second double bond and subsequent acetylation, catalyzed by a P450 monooxygenase and an acetyltransferase.[1] |
| Eremofortin C (EC) | Generated by the oxidation of the side chain of Eremofortin A at the C-12 position by an oxidase and a short-chain oxidoreductase, catalyzed by the product of the prx1 gene.[1] |
| PR Toxin | The final mycotoxin, formed by the oxidation of the C-12 alcohol of Eremofortin C to an aldehyde by a short-chain alcohol dehydrogenase.[1] |
| PR Oxidase | An extracellular enzyme that can convert PR toxin into the less toxic PR acid. |
| PR-amide Synthetase | An enzyme involved in the degradation pathway of PR toxin, converting PR-acid into PR-amide. |
Quantitative Insights into the Biosynthesis
The efficiency and regulation of the PR toxin biosynthetic pathway have been investigated through kinetic analysis of its key enzymes and quantitative assessment of metabolite production.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | kcat | Optimal pH | Optimal Temperature (°C) |
| Aristolochene Synthase | Farnesyl Diphosphate | 0.55 ± 0.06 µM | - | - | 6.25 - 7.50 | - |
| Eremofortin C Oxidase | Eremofortin C | 0.02 mM | 4.0 µmol/min/mg | - | ~5.6 | 30 |
| PR Oxidase | PR Toxin | - | - | - | ~4.0 | 50 |
Time-Course of Metabolite Production by Penicillium roqueforti
| Time (Days) | Eremofortin A (mg) | Eremofortin B (mg) | Eremofortin C (mg) | PR Toxin (mg) |
| 6 | 1.2 | 0.5 | 1.0 | 0.2 |
| 8 | 2.5 | 1.5 | 3.0 | 0.8 |
| 10 | 3.8 | 4.0 | 7.5 | 2.5 |
| 12 | 4.5 | 6.5 | 10.0 | 5.0 |
| 14 | 4.8 | 7.0 | 11.0 | 6.0 |
| 16 | 4.6 | 6.0 | 9.5 | 5.5 |
| 18 | 4.2 | 5.0 | 8.0 | 4.5 |
| 20 | 3.8 | 4.0 | 6.5 | 3.5 |
Data adapted from Moreau et al., 1980.
Impact of Gene Silencing on PR Toxin Production
| Silenced Gene(s) | Reduction in PR Toxin Production |
| prx1, prx2 (ari1), prx3, prx4 | 65-75% |
| ORF5, ORF6, ORF8 | 20-40% |
Experimental Protocols
The elucidation of the PR toxin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques.
Fungal Strains and Culture Conditions
-
Strain : Penicillium roqueforti strains, such as the PR toxin-producing strain NRRL 849, are commonly used.
-
Culture Medium : A typical medium for mycotoxin production is Czapek Dox broth supplemented with yeast extract.
-
Incubation : Cultures are typically grown in stationary flasks at 25-28°C in the dark for a period of 14-21 days to allow for sufficient metabolite production.
RNA-Mediated Gene Silencing (RNAi)
This technique is employed to downregulate the expression of specific genes to ascertain their function in the biosynthetic pathway.
-
Vector Construction : A fragment of the target gene is cloned as an inverted repeat into a fungal expression vector, often under the control of a strong constitutive promoter.
-
Transformation : Protoplasts of P. roqueforti are generated by enzymatic digestion of the mycelial cell walls. The RNAi construct is then introduced into the protoplasts using methods such as polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection and Verification : Transformed colonies are selected based on a marker gene present on the vector (e.g., antibiotic resistance). Successful downregulation of the target gene is confirmed by quantitative real-time PCR (qRT-PCR).
Enzyme Purification and Characterization
-
Purification of Aristolochene Synthase : The enzyme can be purified from P. roqueforti using a combination of gel filtration and anion-exchange chromatography.
-
Purification of Eremofortin C Oxidase : This enzyme can be isolated from both the culture medium and mycelium of P. roqueforti through ammonium (B1175870) sulfate (B86663) fractionation and DEAE-cellulose chromatography.[2]
-
Enzyme Assays : The activity of the enzymes is typically measured by monitoring the formation of the product from the respective substrate using techniques like HPLC or gas chromatography-mass spectrometry (GC-MS).
Quantitative Analysis of Metabolites by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard method for the quantification of eremofortins and PR toxin.
-
Extraction : Fungal mycelium and culture filtrate are separated. Metabolites are extracted from both fractions using an organic solvent such as chloroform (B151607) or ethyl acetate.
-
Chromatographic Separation : A C18 reverse-phase column is commonly used for the separation of the mycotoxins. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometric Detection : Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive quantification of each analyte.
Visualizing the Pathway and Experimental Workflows
Biosynthetic Pathway of PR Toxin
Caption: The biosynthetic pathway of PR toxin from farnesyl diphosphate.
Gene Silencing Workflowdot
References
Structural Elucidation of (+)-Aristolochene: A Technical Guide Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structural elucidation of the bicyclic sesquiterpene, (+)-aristolochene, through the application of Nuclear Magnetic Resonance (NMR) spectroscopy. The determination of its complex three-dimensional structure is a critical step in understanding its biosynthesis, chemical properties, and potential applications in drug development and natural product chemistry. This guide provides a comprehensive overview of the experimental protocols and data analysis involved in this process.
Introduction to this compound
This compound is a member of the eremophilane (B1244597) class of sesquiterpenes, characterized by a bicyclo[4.4.0]decane (decalin) ring system. It is a key intermediate in the biosynthesis of various fungal toxins and other biologically active compounds. The elucidation of its precise stereochemistry is paramount for understanding its biological function and for synthetic efforts. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed insights into the connectivity and spatial arrangement of atoms within the molecule.
Experimental Protocols
The structural determination of this compound relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following protocols are representative of the methods employed.
Sample Preparation
A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid overwhelming the proton signals of the analyte.
NMR Data Acquisition
All NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and resolution.
-
¹H NMR (Proton NMR): Provides information about the chemical environment of each proton, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).
-
¹³C NMR (Carbon-13 NMR): Reveals the number of unique carbon atoms and their chemical environments. Due to the low natural abundance of ¹³C, this experiment generally requires longer acquisition times.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups.
-
COSY (Correlation Spectroscopy): A 2D experiment that identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, crucial for establishing the connectivity of the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space, regardless of their bonding connectivity. This is the key experiment for determining the relative stereochemistry of the molecule.
Data Presentation: NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR data for this compound, as assigned through the comprehensive analysis of the aforementioned NMR experiments.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 1.69-1.72 | m | |
| 1β | 1.45-1.52 | m | |
| 2α | 1.95-2.01 | m | |
| 2β | 1.85-1.91 | m | |
| 3α | 1.60-1.67 | m | |
| 3β | 1.38-1.44 | m | |
| 4 | 1.24-1.32 | m | |
| 6α | 1.55-1.62 | m | |
| 6β | 2.02-2.10 | m | |
| 8α | 2.11-2.18 | m | |
| 8β | 2.25-2.32 | m | |
| 9 | 5.35 | br s | |
| 12 | 1.72 | s | |
| 13 | 1.74 | s | |
| 14 | 0.90 | d | 6.8 |
| 15 | 0.77 | s |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 41.6 |
| 2 | 18.9 |
| 3 | 34.5 |
| 4 | 38.6 |
| 5 | 52.8 |
| 6 | 26.5 |
| 7 | 41.2 |
| 8 | 21.6 |
| 9 | 118.4 |
| 10 | 145.8 |
| 11 | 149.8 |
| 12 | 21.0 |
| 13 | 21.2 |
| 14 | 15.8 |
| 15 | 18.4 |
Structural Elucidation Workflow and Key Correlations
The structural elucidation of this compound is a stepwise process that involves the integration of data from various NMR experiments.
The Foundational Role of (+)-Aristolochene in Fungal Physiology: A Technical Guide to Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Aristolochene, a bicyclic sesquiterpene, holds a significant position in the study of fungal secondary metabolism. Produced by a variety of filamentous fungi, most notably Penicillium roqueforti and Aspergillus terreus, its primary and most well-documented physiological role is that of a crucial precursor to a range of eremophilane (B1244597) mycotoxins, including the potent PR toxin.[1][2][3] Early research into this compound laid the groundwork for our understanding of sesquiterpenoid biosynthesis, regulation, and the chemical ecology of fungi. This technical guide provides an in-depth look at the seminal research that elucidated the physiological importance of this compound, with a focus on its biosynthesis, its role as a mycotoxin precursor, and the experimental methodologies that were pivotal in these discoveries.
The Biosynthesis of this compound
The biosynthesis of this compound from farnesyl pyrophosphate (FPP) is a critical, rate-limiting step in the production of downstream toxins.[1][3] This conversion is catalyzed by the enzyme aristolochene (B1197444) synthase (AS).
Key Enzyme: Aristolochene Synthase
Early research focused on the isolation and characterization of aristolochene synthase from Penicillium roqueforti. These studies were instrumental in defining the properties of this key enzyme.
| Parameter | Value | Reference |
| Specific Activity | 70 nmol/min/mg protein | [4] |
| Native Molecular Weight | 48,000 Da | [4] |
| Subunit Molecular Weight | 37,000 Da | [4] |
| Optimal pH | 6.25 - 7.50 | [4] |
| K_m for Farnesyl Pyrophosphate | 0.55 ± 0.06 µM | [4] |
| Cofactor Requirement | Mg2+ (required) | [4] |
| Inhibition | Inhibited by Mn2+ at concentrations > 0.01 mM | [4] |
Genetic Basis of Biosynthesis
The gene encoding aristolochene synthase, designated as Ari1 in Penicillium roqueforti, was later isolated and characterized.[1] This discovery was a significant step in understanding the molecular regulation of this compound production.
Physiological Role: Precursor to PR Toxin
The most significant physiological role attributed to this compound in early research is its function as the committed precursor to PR toxin, a potent mycotoxin produced by P. roqueforti.[1][2][3] The biosynthetic pathway from this compound to PR toxin involves a series of enzymatic modifications, including oxidations and acetylations, carried out by enzymes encoded within the PR toxin gene cluster.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early research on this compound.
Purification of Aristolochene Synthase from P. roqueforti
This protocol is based on the methods described by Hohn and Plattner (1989).[4][5]
a. Fungal Culture and Harvest:
-
Penicillium roqueforti is grown in a suitable liquid medium.
-
Cultures are harvested in the stationary phase (approximately 50 hours post-inoculation), when aristolochene synthase activity is maximal.[5]
-
Mycelia are collected by filtration and washed.
b. Cell Lysis:
-
The collected mycelia are resuspended in a homogenization buffer (e.g., 10 mM Tris pH 7.8, 5 mM MgCl₂, 5 mM 2-mercaptoethanol, 15% glycerol).[5]
-
Cells are disrupted using a bead beater.
-
The homogenate is subjected to centrifugation to remove cell debris, followed by ultracentrifugation to obtain a clear supernatant.
c. Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
The supernatant is brought to 75% saturation with solid ammonium sulfate with stirring on ice.[5]
-
The precipitate is collected by centrifugation and resuspended in a minimal volume of buffer.
d. Gel Filtration Chromatography:
-
The resuspended protein is loaded onto a gel filtration column (e.g., Sephacryl S-200) equilibrated with a suitable buffer.
-
Fractions are collected and assayed for aristolochene synthase activity.
e. Anion-Exchange Chromatography:
-
Active fractions from gel filtration are pooled and applied to an anion-exchange column (e.g., Mono Q).[5]
-
The column is washed and the enzyme is eluted using a gradient of increasing salt concentration (e.g., KCl) and decreasing pyrophosphate concentration.[5]
f. Final Gel Filtration:
-
The active fractions from the anion-exchange step are concentrated and further purified on a high-resolution gel filtration column (e.g., Superose 6) to obtain the purified enzyme.[5]
Assay for Aristolochene Synthase Activity
This assay is used to detect and quantify the activity of aristolochene synthase in fungal extracts and purified fractions.[5]
a. Reaction Mixture:
-
A standard reaction mixture contains:
-
10 mM HEPES buffer, pH 7.5
-
3 mM MgCl₂
-
1 mM DTT
-
10 µM [1-³H]Farnesyl pyrophosphate (radiolabeled substrate)
-
Enzyme preparation (cell extract or purified enzyme)
-
b. Incubation:
-
The reaction is initiated by the addition of the enzyme preparation.
-
The mixture is incubated for a defined period (e.g., 10 minutes) at a controlled temperature.
c. Product Extraction:
-
The reaction is stopped, and the sesquiterpene product, [³H]-(+)-aristolochene, is extracted with an organic solvent (e.g., hexane).
d. Quantification:
-
The hexane (B92381) extract is analyzed by liquid scintillation spectrometry to quantify the amount of radioactive product formed.
-
For purified enzyme assays, a silica (B1680970) column cleanup step may be omitted.[5]
e. Product Identification:
-
The identity of the product as aristolochene is confirmed by gas chromatography-mass spectrometry (GC-MS), comparing the retention time and mass spectrum with an authentic standard.[1]
Demonstration of the Precursor-Product Relationship
Early studies confirming this compound as the precursor to PR toxin would have involved radiolabeling experiments.
a. Preparation of Labeled Precursor:
-
[¹⁴C]- or [³H]-labeled this compound is synthesized or isolated from a culture of P. roqueforti grown in the presence of a labeled primary metabolite (e.g., [¹⁴C]-acetate or [¹⁴C]-mevalonate).
b. Feeding Experiment:
-
The labeled this compound is fed to a culture of P. roqueforti that is actively producing PR toxin.
c. Isolation of PR Toxin:
-
After a suitable incubation period, PR toxin is extracted from the fungal culture and purified.
d. Detection of Radioactivity:
-
The purified PR toxin is analyzed for the presence of radioactivity. The incorporation of the label from this compound into the PR toxin molecule provides direct evidence for the precursor-product relationship.
Analysis of Ari1 Gene Expression
Research indicating that the expression of the aristolochene synthase gene (Ari1) is linked to the growth phase of the fungus involved the following general steps.[1]
a. Fungal Culture and RNA Isolation:
-
P. roqueforti is grown in liquid culture, and samples are harvested at different time points representing different growth phases (lag, exponential, stationary).
-
Total RNA is isolated from the mycelia at each time point.
b. Northern Blot Analysis:
-
The isolated RNA is separated by gel electrophoresis and transferred to a membrane.
-
The membrane is probed with a labeled DNA fragment corresponding to the Ari1 gene.
-
The presence and intensity of a band corresponding to the Ari1 mRNA at different time points are analyzed to determine the expression pattern. An increase in the signal in the stationary phase would indicate transcriptional regulation linked to this growth phase.
Conclusion
The early research on this compound in fungi was pivotal in establishing its fundamental physiological role as a dedicated precursor for a class of sesquiterpenoid mycotoxins. The meticulous purification and characterization of aristolochene synthase from Penicillium roqueforti provided a quantitative understanding of the key biosynthetic enzyme. Furthermore, the identification of the Ari1 gene and the elucidation of the PR toxin biosynthetic pathway have paved the way for a deeper understanding of the genetic and molecular regulation of secondary metabolism in fungi. These foundational studies not only illuminated the biology of these fascinating organisms but also provided the essential knowledge base for applications in food safety, industrial microbiology, and the discovery of novel bioactive compounds.
References
- 1. Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aristolochene - Wikipedia [en.wikipedia.org]
- 4. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide to the Chemical Properties and Stability of (+)-Aristolochene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Aristolochene, a bicyclic sesquiterpene hydrocarbon, is a key secondary metabolite produced by a variety of fungi, most notably Penicillium roqueforti. As a precursor to a range of fungal toxins, including the mycotoxin PR toxin, a comprehensive understanding of its chemical properties and stability is crucial for researchers in natural product chemistry, mycology, and drug development. This guide provides a detailed overview of the chemical and physical characteristics of this compound, its stability under various conditions, and key experimental protocols for its isolation, purification, and characterization.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄ | [1][2] |
| Molecular Weight | 204.35 g/mol | [1][2] |
| IUPAC Name | (4S,4aR,6S)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene | [1] |
| CAS Number | 123408-96-8 | [1] |
| Density | 0.894 g/mL (at 25 °C) | [1] |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility | Soluble in organic solvents such as hexane (B92381) and ethyl acetate.[3] Insoluble in water. | |
| Appearance | Likely a colorless oil, typical for sesquiterpenes. |
Stability and Reactivity
The stability of this compound is a critical consideration for its extraction, storage, and handling. As a hydrocarbon with double bonds, it is susceptible to degradation under certain conditions.
2.1. Thermal and Photochemical Stability
Sesquiterpenes, in general, can be sensitive to heat and light. Elevated temperatures can potentially lead to isomerization or degradation.[4] While specific studies on the thermal and photochemical stability of this compound are limited, it is advisable to store the compound at low temperatures and in the dark to minimize potential degradation.
2.2. Chemical Reactivity
The double bonds in the aristolochene (B1197444) structure are the primary sites of chemical reactivity.
-
Oxidation: The olefinic moieties are susceptible to oxidation, which can lead to the formation of various oxygenated derivatives. This is a key step in the biosynthesis of downstream metabolites like eremofortins and PR toxin.[1]
-
Acid-Catalyzed Rearrangements: The presence of double bonds and a chiral center suggests that this compound may undergo rearrangements in the presence of acids, a common characteristic of terpenes.
-
Reactivity with Bases: While generally stable to bases, strong basic conditions could potentially lead to isomerization of the double bonds.
2.3. Storage Recommendations
For long-term storage, it is recommended to keep this compound as a pure compound or in a non-polar organic solvent at -20°C or below, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Experimental Protocols
3.1. Isolation and Purification of this compound from Penicillium roqueforti
This protocol is based on established methods for the extraction of volatile metabolites from fungal cultures.
Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Fungal Culture: Penicillium roqueforti is cultured on a suitable solid agar medium (e.g., malt (B15192052) extract agar or Czapek-Dox agar) and incubated at room temperature for 5-7 days, or until sufficient mycelial growth and sporulation are observed.
-
Extraction:
-
Headspace SPME: For analytical purposes, the volatile compounds, including this compound, can be sampled from the headspace of the culture using a Solid-Phase Microextraction (SPME) fiber. The fiber is then directly injected into the GC-MS.
-
Solvent Extraction: For preparative scale, the agar culture can be extracted with a non-polar organic solvent like hexane or pentane. The solvent is then carefully evaporated to yield a crude extract.
-
-
Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel or preparative gas chromatography to isolate pure this compound.
3.2. Characterization of this compound
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for the identification and quantification of this compound.[3]
Protocol:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. A published ¹H NMR spectrum shows characteristic signals for the vinyl protons, methyl groups, and the aliphatic protons of the bicyclic system.[5]
3.2.3. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
-
IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic C-H stretching and bending vibrations for alkanes and alkenes. Key absorptions would be expected around 3080 cm⁻¹ (=C-H stretch), 2950-2850 cm⁻¹ (C-H stretch), and 1645 cm⁻¹ (C=C stretch).
-
UV-Vis Spectroscopy: As this compound contains isolated double bonds, it is not expected to show strong absorption in the UV-Vis region above 200 nm.
Biosynthesis of this compound
This compound is biosynthesized from farnesyl pyrophosphate (FPP) through a complex cyclization reaction catalyzed by the enzyme aristolochene synthase.[1][2] This process involves the formation of several carbocation intermediates.
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from farnesyl pyrophosphate.
Signaling Pathways
Currently, there is limited information available on specific signaling pathways directly modulated by this compound itself. Its primary biological significance lies in its role as a precursor to mycotoxins. These toxins, such as PR toxin, can then exert various toxic effects on other organisms. The influence of this compound on fungal metabolic regulation is an active area of research.[1]
Conclusion
This compound is a fascinating and biologically significant natural product. This guide has summarized its key chemical properties, stability considerations, and the experimental methodologies required for its study. A thorough understanding of this molecule is essential for researchers working on fungal secondary metabolism, mycotoxin biosynthesis, and the development of new bioactive compounds. Further research is needed to fully elucidate its physical properties, long-term stability under various conditions, and its potential roles in biological signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Aristolochene - Wikipedia [en.wikipedia.org]
- 3. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Blueprint of Nature's Catalyst: A Technical Guide to the Crystal Structure and Active Site of (+)-Aristolochene Synthase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure and active site of (+)-aristolochene synthase, a pivotal enzyme in the biosynthesis of sesquiterpenoids. By elucidating its three-dimensional architecture and catalytic mechanism, we unlock opportunities for rational enzyme engineering and the development of novel therapeutics. This document details the structural features, key active site residues, and the intricate catalytic cascade, supported by quantitative data, detailed experimental methodologies, and visual representations of the enzyme's function.
Structural Overview: An All-Helical Fold
This compound synthase, a member of the terpene cyclase family, catalyzes the complex cyclization of the linear isoprenoid precursor, farnesyl diphosphate (B83284) (FPP), into the bicyclic sesquiterpene, this compound.[1][2] X-ray crystallographic studies of aristolochene (B1197444) synthase from Aspergillus terreus and Penicillium roqueforti have revealed a conserved α-helical protein fold, characteristic of class I terpene synthases.[1][3]
The enzyme typically assembles into a tetrameric quaternary structure, with each monomer comprising a single compact domain dominated by α-helices.[1][3] These helices create a deep active site cleft, approximately 20 Å deep, which sequesters the flexible FPP substrate from the solvent and provides a precise template for the intricate cyclization cascade.[1][2]
The structure of the A. terreus enzyme has been solved at a resolution of 2.2 Å, revealing a tetrameric arrangement where each subunit adopts the class I terpene synthase fold.[1][3] The active site can exist in both an "open" solvent-exposed conformation and a "closed" conformation, which is induced by substrate binding and is essential for catalysis.[3][4]
Table 1: Crystallographic Data for Aspergillus terreus this compound Synthase
| Parameter | Value | Reference |
| PDB Code | 2OA6 | [4] |
| Resolution (Å) | 2.2 | [1][3] |
| Space Group | P2₁ | [1] |
| Unit Cell Dimensions (a, b, c in Å; β in °) | a = 61.2, b = 147.2, c = 83.7, β = 97.9 | [1] |
| Molecules per Asymmetric Unit | 4 | [1] |
| Solvent Content (%) | 52 | [1] |
The Active Site: A Precisely Tuned Catalytic Chamber
The active site of this compound synthase is a hydrophobic pocket lined with key amino acid residues that orchestrate the binding of FPP and stabilize the highly reactive carbocation intermediates formed during catalysis.[5][6] Two highly conserved magnesium-binding motifs are crucial for substrate binding and initiation of the catalytic cycle.[2][7]
Magnesium-Binding Motifs
Two highly conserved aspartate-rich motifs, the DDxxD and NSE/DTE motifs, are located at the entrance of the active site.[6] These motifs coordinate with three Mg²⁺ ions, which in turn bind to the diphosphate moiety of the FPP substrate, facilitating its ionization to initiate the cyclization reaction.[1][5] Site-directed mutagenesis studies have confirmed the critical role of these residues; mutations in these motifs often lead to a significant reduction or complete loss of enzymatic activity.[2][7]
Key Catalytic Residues
Beyond the magnesium-binding domains, several other residues within the active site play pivotal roles in shaping the reaction pathway:
-
Aromatic Residues (Tyr, Trp, Phe): Aromatic residues, such as F87, F153, and W308 in the A. terreus enzyme, are strategically positioned to stabilize the carbocation intermediates through cation-π interactions.[1] These interactions are crucial for guiding the substrate through the correct cyclization cascade and preventing premature quenching of the reactive intermediates.[6]
-
Tyrosine 92 (in P. roqueforti): Initially proposed as a potential active site acid/base, site-directed mutagenesis of Y92 to phenylalanine (Y92F) in the P. roqueforti enzyme resulted in a significant decrease in the catalytic rate (kcat) but did not abolish the production of this compound.[2][7][8] This finding suggests that while Y92 is important for optimal activity, it is not the primary proton donor in the final step of the reaction.[7]
-
Other Key Residues: Studies on the P. roqueforti enzyme have identified other residues, such as Leu108, that contribute to maintaining the productive conformation of FPP within the active site, ensuring the correct ring closure.[9]
Table 2: Kinetic Parameters of Wild-Type and Mutant this compound Synthase from P. roqueforti
| Enzyme | kcat (s⁻¹) | Km (μM) | kcat/Km (s⁻¹μM⁻¹) | Product Distribution (%) | Reference |
| Wild-Type | - | - | - | This compound (94), (S)-(-)-Germacrene A (4), (-)-Valencene (2) | [7][8] |
| Y92F | 100-fold reduction | 50-fold decrease | ~2-fold decrease | This compound (81), (-)-Valencene (7), (S)-(-)-Germacrene A (12) | [2][7][8] |
| E252Q | Reduced | - | Reduced | (S)-(-)-Germacrene A (100) | [7][8] |
| D115N | Inactive | - | - | - | [7][8] |
| N244L | Inactive | - | - | - | [7] |
The Catalytic Mechanism: A Stepwise Cyclization Cascade
The conversion of farnesyl diphosphate to this compound is a complex, multi-step process that proceeds through a series of carbocation intermediates. The enzyme's active site acts as a template, guiding the folding of the flexible FPP substrate into a specific conformation that favors the desired cyclization pathway.[3]
The proposed mechanism involves the following key steps:
-
Ionization: The reaction is initiated by the Mg²⁺-dependent ionization of the diphosphate group from FPP, generating an allylic carbocation-pyrophosphate ion pair.[1]
-
First Cyclization: The carbocation undergoes an electrophilic attack on the distal double bond of the farnesyl chain, forming a ten-membered ring and yielding the germacrene A intermediate.[7]
-
Protonation and Second Cyclization: A protonation event, likely facilitated by the pyrophosphate co-product acting as a general acid, initiates the second cyclization to form the bicyclic eudesmane (B1671778) cation.[1]
-
Deprotonation: Finally, a stereospecific deprotonation from the eudesmane cation yields the final product, this compound.[1]
Caption: Catalytic pathway of this compound synthase.
Experimental Protocols
The determination of the crystal structure and the analysis of the active site of this compound synthase involve a series of sophisticated experimental techniques.
Protein Expression and Purification
-
Gene Cloning and Expression: The gene encoding this compound synthase from the desired organism (e.g., A. terreus or P. roqueforti) is cloned into an appropriate expression vector (e.g., pET vector) and transformed into a suitable host, typically Escherichia coli BL21(DE3).[2]
-
Cell Culture and Induction: The transformed E. coli cells are grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification: The cells are harvested by centrifugation, resuspended in a suitable buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.
-
Chromatographic Purification: The soluble protein fraction is subjected to a series of chromatographic steps to purify the this compound synthase to homogeneity. This typically includes affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange chromatography and size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.[10]
Protein Crystallization
-
Protein Concentration: The purified protein is concentrated to a final concentration of approximately 10 mg/mL in a buffer that promotes stability.[11]
-
Crystallization Screening: Initial crystallization conditions are screened using sparse matrix screening methods, where small droplets of the concentrated protein solution are mixed with a variety of precipitant solutions.[11] The hanging drop vapor diffusion method is commonly employed.[10][12]
-
Optimization of Crystallization Conditions: Once initial microcrystals are obtained, the conditions (e.g., precipitant concentration, pH, temperature, and additives) are systematically optimized to grow larger, diffraction-quality crystals.[11]
Caption: General workflow for protein crystallization.
X-ray Diffraction Data Collection and Structure Determination
-
Crystal Mounting and Cryo-protection: A single crystal is mounted in a nylon loop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.[13] A cryoprotectant is typically added to the crystal before freezing.
-
X-ray Diffraction: The frozen crystal is exposed to a high-intensity X-ray beam, often at a synchrotron source.[13] The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded on a detector.[13][14]
-
Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is used to calculate the unit cell dimensions and space group of the crystal.[1]
-
Phase Determination and Model Building: The phase problem is solved using methods such as molecular replacement, using a homologous structure as a search model.[1] An initial electron density map is calculated, into which an atomic model of the protein is built and refined against the experimental data.
Site-Directed Mutagenesis and Kinetic Analysis
-
Mutagenesis: Specific amino acid residues in the this compound synthase gene are mutated to other residues using techniques like PCR-based site-directed mutagenesis.[7]
-
Expression and Purification of Mutants: The mutant proteins are expressed and purified using the same protocol as the wild-type enzyme.[7]
-
Enzyme Assays: The catalytic activity of the wild-type and mutant enzymes is measured by incubating the enzyme with FPP and quantifying the products formed using gas chromatography-mass spectrometry (GC-MS).[7]
-
Kinetic Parameter Determination: The steady-state kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat), are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[7]
Conclusion and Future Perspectives
The detailed structural and functional analyses of this compound synthase have provided profound insights into the mechanisms of terpene cyclization. The high-resolution crystal structures have revealed the intricate architecture of the active site and the key residues that govern substrate binding, catalysis, and product specificity. This knowledge is invaluable for the field of synthetic biology, enabling the rational design of novel terpene cyclases to produce a diverse array of valuable compounds. Future research may focus on trapping and structurally characterizing enzyme-intermediate complexes to further illuminate the dynamic catalytic process. Such studies will undoubtedly pave the way for the development of new pharmaceuticals, biofuels, and other high-value chemicals.
References
- 1. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. X-ray crystal structure of aristolochene synthase from Aspergillus terreus and evolution of templates for the cyclization of farnesyl diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aristolochene synthase: mechanistic analysis of active site residues by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 11. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Fungal Secondary Metabolism: A Technical Guide to the Biosynthesis of (+)-Aristolochene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungi are prolific producers of a vast array of secondary metabolites, bioactive compounds that are not essential for primary growth but play crucial roles in ecological interactions, including defense, competition, and communication. These natural products have been a rich source of pharmaceuticals, agrochemicals, and other valuable chemicals. A significant class of these metabolites is the terpenes, which are derived from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). This technical guide provides an in-depth exploration of the fungal biosynthetic pathway leading to the formation of (+)-aristolochene, a bicyclic sesquiterpene hydrocarbon. This compound is a key intermediate in the biosynthesis of a variety of fungal toxins, such as the PR-toxin produced by Penicillium roqueforti, the fungus responsible for the characteristic flavor and color of blue cheese.[1][2] Understanding this pathway is critical for applications ranging from food safety to the synthetic biology of novel bioactive compounds.
The this compound Biosynthetic Pathway
The biosynthesis of this compound in fungi commences with the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The entire process is catalyzed by a single enzyme, aristolochene (B1197444) synthase (AS), which orchestrates a complex cyclization cascade. The generally accepted mechanism involves the following key steps:
-
Ionization of FPP: The reaction is initiated by the Mg²⁺-dependent ionization of FPP, leading to the formation of a farnesyl carbocation and the release of pyrophosphate (PPi).
-
First Cyclization: The farnesyl carbocation undergoes an intramolecular cyclization to form a 10-membered ring intermediate, the germacrene A cation.
-
Deprotonation: The germacrene A cation is deprotonated to yield the neutral intermediate, germacrene A.
-
Protonation and Second Cyclization: Germacrene A is subsequently protonated, triggering a second cyclization to form the bicyclic eudesmane (B1671778) cation.
-
Rearrangements and Deprotonation: A series of hydride and methyl shifts within the eudesmane cation, followed by a final deprotonation step, results in the formation of the stable end product, this compound.
This intricate series of reactions highlights the remarkable catalytic efficiency and stereochemical control exerted by aristolochene synthase.
Caption: Biosynthetic pathway of this compound from farnesyl pyrophosphate.
Aristolochene Synthase: The Key Enzyme
Aristolochene synthase (AS), the central enzyme in this pathway, belongs to the terpene cyclase family. It has been isolated and characterized from several fungal species, most notably Penicillium roqueforti and Aspergillus terreus.[3][4] The enzyme from both sources shares significant sequence homology and a conserved three-dimensional structure.
Quantitative Data
The kinetic parameters and optimal reaction conditions for aristolochene synthase from P. roqueforti and A. terreus are summarized in the tables below.
Table 1: Kinetic Parameters of Fungal Aristolochene Synthases
| Parameter | Penicillium roqueforti | Aspergillus terreus | Reference |
| K_m (for FPP) | 0.55 ± 0.06 µM | 15 nM | [3][4] |
| k_cat | - | 0.015 s⁻¹ | [4] |
| Specific Activity | 70 nmol/min/mg | - | [3] |
Table 2: Optimal Reaction Conditions for Fungal Aristolochene Synthases
| Parameter | Penicillium roqueforti | Aspergillus terreus | Reference |
| Optimal pH | 6.25 - 7.50 | Not Reported | [3] |
| Optimal Temperature | ~40°C (inferred) | Not Reported | [5] |
Note: The optimal temperature for P. roqueforti AS is inferred from studies on other enzymes from the same organism, as a specific value for aristolochene synthase was not found in the reviewed literature.
Regulation of this compound Biosynthesis
The production of secondary metabolites in fungi is a tightly regulated process, influenced by a variety of factors including nutrient availability, developmental stage, and environmental cues. The biosynthesis of this compound is primarily controlled at the transcriptional level of the aristolochene synthase gene (ari1). In P. roqueforti, the expression of ari1 is induced during the stationary phase of growth, coinciding with the production of other secondary metabolites.[1]
The regulation of terpene biosynthesis, in general, is linked to the central mevalonate (B85504) pathway, which supplies the precursor FPP.[6][7] The overall regulatory network is complex and can involve global regulators of secondary metabolism as well as pathway-specific transcription factors.
Caption: Simplified regulatory network of this compound biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Purification of Native Aristolochene Synthase from Penicillium roqueforti
This protocol is adapted from the method described by Hohn and Plattner (1989).[3]
Caption: Workflow for the purification of native aristolochene synthase.
Materials:
-
Penicillium roqueforti culture
-
Homogenization buffer (10 mM Tris-HCl pH 7.8, 5 mM MgCl₂, 5 mM 2-mercaptoethanol, 15% glycerol)
-
Glass beads (0.5 mm)
-
Ammonium sulfate
-
Sephacryl S-200 gel filtration column
-
Mono Q anion-exchange column
-
Chromatography system
Procedure:
-
Cell Culture and Harvest: Grow P. roqueforti in a suitable liquid medium to the stationary phase. Harvest the mycelia by filtration.
-
Cell Lysis: Resuspend the mycelia in homogenization buffer and disrupt the cells using a bead beater with glass beads.
-
Clarification: Centrifuge the homogenate at 8,500 x g for 10 minutes to remove cell debris. Collect the supernatant.
-
Cytosolic Fractionation: Subject the supernatant to ultracentrifugation at 175,000 x g for 65 minutes to pellet membranes. The resulting supernatant is the cytosolic fraction containing aristolochene synthase.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the cytosolic fraction to a final saturation of 75%. Stir on ice for 30 minutes and then centrifuge at 15,000 x g for 15 minutes to collect the precipitated protein.
-
Resuspension: Resuspend the protein pellet in a minimal volume of homogenization buffer.
-
Gel Filtration Chromatography: Apply the resuspended protein to a Sephacryl S-200 gel filtration column equilibrated with homogenization buffer. Collect fractions and assay for aristolochene synthase activity. Pool the active fractions.
-
Anion-Exchange Chromatography: Load the pooled active fractions onto a Mono Q anion-exchange column. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-500 mM) in homogenization buffer. Collect fractions and assay for activity. Pool the fractions containing purified aristolochene synthase.
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.
Heterologous Expression and Purification of Recombinant Aristolochene Synthase
This protocol is based on the expression of aristolochene synthase in E. coli.[4]
Caption: Workflow for heterologous expression and purification of recombinant AS.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an aristolochene synthase expression vector (e.g., pET vector with a His-tag)
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
DNase I
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Culture Growth: Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Reduce the temperature to 16-25°C and continue to incubate for 4-16 hours to promote proper protein folding.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer. Add lysozyme and DNase I and incubate on ice. Further disrupt the cells by sonication.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged aristolochene synthase with elution buffer.
-
Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Purity Analysis: Analyze the purity of the recombinant protein by SDS-PAGE.
Site-Directed Mutagenesis of Aristolochene Synthase
This protocol is a general procedure based on the QuikChange™ method.[8][9][10]
Materials:
-
Plasmid DNA containing the aristolochene synthase gene
-
Mutagenic primers (forward and reverse, complementary to each other and containing the desired mutation)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR program should include an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.
-
DpnI Digestion: After the PCR, add DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for at least 1 hour. DpnI will digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective medium. Isolate plasmid DNA from the resulting colonies and sequence the aristolochene synthase gene to confirm the presence of the desired mutation.
GC-MS Analysis of this compound
This protocol outlines the general steps for the detection and quantification of this compound from fungal cultures or enzyme assays.[11][12][13]
Caption: Workflow for the GC-MS analysis of this compound.
Materials:
-
Fungal culture supernatant or completed enzyme assay mixture
-
Organic solvent (e.g., n-hexane, pentane)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column (e.g., DB-5 or equivalent non-polar column)
-
This compound standard
Procedure:
-
Sample Preparation:
-
From Fungal Culture: Centrifuge the culture to remove mycelia. Extract the supernatant with an equal volume of an appropriate organic solvent (e.g., n-hexane).
-
From Enzyme Assay: Stop the enzyme reaction and extract the entire mixture with an organic solvent.
-
-
Extraction and Drying: Vigorously mix the sample and solvent. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentration: Concentrate the organic extract under a gentle stream of nitrogen gas.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS.
-
Separation: Use a suitable temperature program for the GC oven to separate the components of the extract. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 250°C), and hold for a few minutes.
-
Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The mass spectrum of each compound is recorded.
-
-
Identification and Quantification:
-
Identification: Compare the retention time and mass spectrum of the peak of interest with those of an authentic this compound standard.
-
Quantification: Create a calibration curve using known concentrations of the this compound standard. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Gene Expression Analysis of ari1 by RT-qPCR
Materials:
-
P. roqueforti mycelia from different growth phases or conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Primers specific for the ari1 gene and a reference gene (e.g., β-tubulin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from P. roqueforti mycelia using a suitable RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase, oligo(dT) primers, and random hexamers.
-
qPCR:
-
Set up qPCR reactions containing the cDNA template, ari1-specific primers, a reference gene primer set, and qPCR master mix.
-
Perform the qPCR in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the ari1 gene and the reference gene.
-
Calculate the relative expression of the ari1 gene using a method such as the 2^(-ΔΔCt) method, normalizing to the expression of the reference gene.
-
Conclusion
The fungal biosynthetic pathway to this compound is a well-characterized example of the intricate and efficient chemistry of secondary metabolism. The central enzyme, aristolochene synthase, has been a subject of extensive study, providing valuable insights into the mechanisms of terpene cyclases. The knowledge and protocols outlined in this technical guide serve as a foundation for researchers in natural product chemistry, enzymology, and synthetic biology. Further exploration of the regulatory networks controlling this pathway and the engineering of aristolochene synthase hold promise for the development of novel bioactive compounds and the control of mycotoxin production in food and agricultural systems.
References
- 1. Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De novo production of this compound by sporulated surface cultures of Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of fungal terpene synthases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. Site-Directed Mutagenesis [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. elearning.unite.it [elearning.unite.it]
- 16. Frontiers | Lacticaseibacillus rhamnosus C1 effectively inhibits Penicillium roqueforti: Effects of antimycotic culture supernatant on toxin synthesis and corresponding gene expression [frontiersin.org]
Evolutionary aspects of sesquiterpene synthases for aristolochene
An In-depth Technical Guide to the Evolutionary Aspects of Aristolochene (B1197444) Synthases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquiterpenes represent a vast and structurally diverse class of natural products with significant applications in pharmaceuticals, agriculture, and fragrances. Aristolochene, a bicyclic sesquiterpene hydrocarbon, serves as the precursor to a variety of fungal toxins and bioregulators, such as the PR toxin in Penicillium roqueforti. The enzyme responsible for its synthesis, aristolochene synthase (AS), catalyzes the complex cyclization of the linear C15 substrate, farnesyl diphosphate (B83284) (FPP). This guide provides a deep dive into the evolutionary dynamics that have shaped aristolochene synthases. We explore the phylogenetic relationships between fungal AS and the broader terpene synthase family, the conserved structural architecture that enables catalysis, and the subtle active site variations that dictate product specificity. Furthermore, this document details the key experimental protocols used to investigate these enzymes and presents quantitative kinetic data to facilitate comparative analysis.
Introduction to Aristolochene Biosynthesis
Aristolochene is a bicyclic sesquiterpene produced primarily by fungi, including the cheese mold Penicillium roqueforti and Aspergillus terreus.[1][2] It is the first dedicated precursor in the biosynthetic pathway of eremophilane-type mycotoxins.[3] The synthesis of (+)-aristolochene from the universal C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate (FPP), is a remarkable feat of enzymatic control. This multi-step cyclization is catalyzed by a single enzyme, aristolochene synthase (AS), which belongs to the lyase family (EC 4.2.3.9).[1][4]
The reaction initiates with the Mg²⁺-dependent ionization of FPP, releasing the diphosphate group and generating a reactive farnesyl carbocation. The enzyme's active site then acts as a template, folding the flexible substrate into a precise conformation to guide a cascade of intramolecular cyclizations and rearrangements. This process involves the formation of a germacrene A intermediate, which is then protonated and undergoes further cyclization to form a bicyclic eudesmane (B1671778) cation.[5][6] A final deprotonation step yields the stable this compound hydrocarbon.[5] Given its role as the committed and rate-limiting step in toxin biosynthesis, understanding the evolution and function of aristolochene synthase is critical for applications in food safety, synthetic biology, and drug development.[1]
Evolutionary Phylogeny of Terpene Synthases
Terpene synthases (TPS) comprise a large and ancient superfamily of enzymes found across all domains of life. Plant TPS are categorized into subfamilies (TPS-a through TPS-h) based on phylogenetic relationships.[7] Fungal sesquiterpene synthases, including aristolochene synthase, are class I terpene cyclases that share a distant common ancestor with plant and bacterial synthases.[2][6] Structural comparisons suggest that these enzymes diverged from a common primordial ancestor even before the divergence of plants, fungi, and bacteria, despite having insignificant amino acid sequence identity.
Phylogenetic analysis, typically conducted using maximum-likelihood methods on aligned protein sequences, reveals the evolutionary relationships between different synthases. Fungal aristolochene synthases from different species, such as P. roqueforti and A. terreus, cluster together, sharing significant sequence identity (around 70% at the amino acid level).[8] However, they are evolutionarily distinct from plant sesquiterpene synthases like 5-epi-aristolochene synthase from tobacco, which produces a stereoisomer of aristolochene through a mechanistically distinct cyclization cascade. This functional divergence from a common structural fold highlights the evolutionary plasticity of the TPS family, where subtle changes in active site architecture can lead to profound differences in product outcome.
Structural Evolution: A Conserved Fold with a Malleable Active Site
Despite low overall sequence identity, terpene synthases share a remarkably conserved three-dimensional structure known as the "terpenoid synthase fold" or "class I terpene synthase fold".[2] Crystal structures of aristolochene synthases from both A. terreus (PDB: 2OA6) and P. roqueforti (PDB: 2E4O) reveal a single domain composed almost entirely of α-helices.[2][4] A deep active site cleft is formed by several of these helices, containing highly conserved aspartate-rich motifs (e.g., DDLLE in A. terreus) responsible for binding the three divalent magnesium ions required for catalysis.[2][9]
The evolution of product specificity is not driven by changes to this core scaffold but by mutations in the amino acid residues that line the active site. These residues form a hydrophobic pocket that acts as a template, forcing the flexible FPP substrate into a specific conformation for cyclization.[2] Comparative structural analysis shows that the active site contour in A. terreus AS is highly complementary to the shape of the aristolochene product.[2] This precise templating effect is conserved in the P. roqueforti enzyme despite significant sequence divergence. In contrast, the active sites of synthases that produce different sesquiterpenes, like 5-epi-aristolochene synthase or trichodiene (B1200196) synthase, have strikingly different contours.[2] This demonstrates that the conserved α-helical fold provides a stable and highly evolvable framework for the generation of immense chemical diversity.
Regulation of Fungal Sesquiterpene Biosynthesis
The production of secondary metabolites, including sesquiterpenes like aristolochene, is tightly regulated in fungi and often linked to developmental processes and environmental cues.[10][11] The genes for fungal secondary metabolite biosynthesis are typically organized in biosynthetic gene clusters (BGCs), which allows for coordinated regulation.[12] While the specific regulation of the aristolochene synthase gene (Ari1) in Penicillium is known to be transcriptionally controlled and expressed during the stationary phase, it is likely governed by broader signaling networks that control secondary metabolism.[3]
Key fungal signaling pathways implicated in the regulation of secondary metabolism include:
-
G-Protein Signaling Pathways: These are central to sensing environmental cues and can link fungal development (sporulation) to mycotoxin production.[10]
-
MAPK Cascades: The Cell Wall Integrity (CWI) signaling pathway, a conserved mitogen-activated protein kinase (MAPK) module, is crucial for responding to environmental stress and has been shown to regulate the production of mycotoxins and other secondary metabolites.[1]
-
The Velvet Complex: This light-sensing protein complex (containing VeA, VelB, and LaeA) is a global regulator that coordinates fungal development and secondary metabolism in response to light.[11][13]
The interplay of these pathways forms a complex regulatory network that determines when and to what extent aristolochene synthase and other pathway genes are expressed.
Data Presentation: Comparative Enzyme Kinetics
The fidelity and efficiency of aristolochene synthases can be quantified by steady-state kinetic parameters and product distribution analysis. Site-directed mutagenesis studies have been instrumental in identifying key active site residues and their impact on catalysis. For example, while the wild-type aristolochene synthase from P. roqueforti (PR-AS) is highly specific, producing mainly this compound, certain mutations can drastically alter the product profile, often leading to the accumulation of the germacrene A intermediate or other side products.[5] The enzyme from A. terreus is even more specific, yielding aristolochene as its sole product.[2][5]
Table 1: Kinetic Parameters and Product Distribution of Aristolochene Synthases and Mutants
| Enzyme | KM (µM) | kcat (x10-3 s-1) | This compound (%) | Germacrene A (%) | (-)-Valencene (%) | Reference |
|---|---|---|---|---|---|---|
| P. roqueforti (Wild-Type) | 0.53 | 14.1 | 94 | 4 | 2 | [5][14] |
| P. roqueforti (Y92F Mutant) | ~0.01 | ~0.14 | 81 | 12 | 7 | [5] |
| P. roqueforti (V88F Mutant) | 0.70 | 12.0 | 36 | 64 | 0 | [14] |
| A. terreus (Wild-Type) | 0.015 | 15.0 | >99 | 0 | 0 | [5][8] |
Note: Kinetic values and percentages are compiled from multiple sources and may have been determined under slightly different assay conditions. The Y92F mutant data reflects a ~50-fold decrease in KM and ~100-fold decrease in kcat relative to wild-type.
Experimental Protocols
Investigating the evolutionary and functional aspects of aristolochene synthases relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Heterologous Expression and Purification of Aristolochene Synthase
This protocol describes the expression of a His-tagged aristolochene synthase in E. coli.
-
Gene Cloning: The aristolochene synthase gene (e.g., Ari1) is amplified via PCR from fungal cDNA.[3] Restriction sites are added to the primers for cloning into an expression vector (e.g., pET series) that appends an N-terminal His₆-tag.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3).[8]
-
Culture Growth: A single colony is used to inoculate a starter culture (e.g., 50 mL LB medium with appropriate antibiotic) and grown overnight at 37°C. This is then used to inoculate a larger volume (e.g., 1 L) of culture medium. The large culture is grown at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.
-
Induction: Protein expression is induced by adding IPTG to a final concentration of 0.5-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to promote proper protein folding.[8]
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication or high-pressure homogenization on ice.
-
Purification: The lysate is clarified by centrifugation. The supernatant, containing the soluble His-tagged protein, is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The aristolochene synthase is then eluted with a high concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and concentrated. Purity is assessed by SDS-PAGE, and protein concentration is determined (e.g., via Bradford assay).
Aristolochene Synthase In Vitro Enzyme Assay
This protocol is for determining enzyme activity and product profile.
-
Reaction Setup: In a 2 mL glass vial, set up the reaction mixture containing 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 3-5 µM of purified aristolochene synthase.[15]
-
Substrate Addition: Initiate the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of 50 µM. The final reaction volume is typically 500 µL.[15]
-
Organic Overlay: Immediately overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., ethyl acetate (B1210297) or hexane) to trap the volatile sesquiterpene products.[15]
-
Incubation: Cap the vial and incubate at room temperature (or a specified temperature, e.g., 30°C) for 1-2 hours.[15]
-
Extraction: Quench the reaction and extract the products by vortexing the vial vigorously for 10-30 seconds.[15]
-
Sample Preparation: Centrifuge the vial to separate the phases. Carefully transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.
-
GC-MS Analysis: Analyze 1 µL of the organic extract by gas chromatography-mass spectrometry (GC-MS). Use a non-polar column (e.g., DB-5) for separation. Products are identified by comparing their retention times and mass spectra to authentic standards and/or the NIST mass spectral library.[16] Quantification is achieved by integrating peak areas, often relative to an internal standard.
Site-Directed Mutagenesis
This protocol, based on the QuikChange™ method, is used to introduce specific mutations into the aristolochene synthase gene.[17]
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases long, containing the desired mutation in the center. The primers should have a melting temperature (Tₘ) of ≥78°C and a GC content of at least 40%.[18]
-
PCR Amplification: Set up a PCR reaction containing the template plasmid (carrying the wild-type gene), the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.
-
Thermal Cycling: Perform PCR for 16-18 cycles. The extension step should be long enough to allow the polymerase to copy the entire plasmid (approx. 1 min/kb).[18] This results in a mixture of nicked, circular plasmids containing the desired mutation.
-
Template Digestion: Add the endonuclease DpnI directly to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, unmethylated, mutated plasmids. Incubate at 37°C for at least 1-2 hours.[18]
-
Transformation: Transform the DpnI-treated DNA into highly competent E. coli cells. The host cell's repair machinery will seal the nicks in the mutated plasmids.
-
Screening and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired mutation by DNA sequencing.
Phylogenetic Analysis
This protocol outlines the bioinformatic workflow for establishing evolutionary relationships.
-
Sequence Retrieval: Obtain protein sequences for aristolochene synthases and other relevant terpene synthases from public databases like NCBI and UniProt.
-
Homology Search: Identify additional TPS family members in genome databases using tools like HMMER with Hidden Markov Model (HMM) profiles for conserved TPS domains (PF01397 and PF03936).[19]
-
Multiple Sequence Alignment: Align all collected protein sequences using a program like ClustalX or MAFFT. This step is critical for identifying homologous regions and conserved motifs.[19]
-
Phylogenetic Tree Construction: Use the multiple sequence alignment to construct a phylogenetic tree. The Maximum Likelihood (ML) method, implemented in software like RAxML or PhyML, is a robust method for this purpose.[20] The reliability of the tree topology is assessed using bootstrap analysis (e.g., 1000 replicates).[7]
-
Visualization: Visualize and annotate the final phylogenetic tree using software like iTOL or FigTree to interpret the evolutionary relationships between the different synthases.[20]
Conclusion
The study of aristolochene synthase offers a compelling window into enzyme evolution. From a conserved α-helical scaffold, nature has sculpted a diverse array of active sites capable of producing a vast repertoire of complex sesquiterpene structures. Fungal aristolochene synthases demonstrate high fidelity, channeling a reactive cascade of carbocation intermediates towards a single bicyclic product with remarkable precision. This precision is the result of subtle but critical evolutionary tuning of the active site contour, which acts as a physical template for the substrate. Understanding the phylogenetic context, structure-function relationships, and regulatory networks governing these enzymes is not only fundamental to molecular evolution but also provides a powerful toolkit for protein engineering and synthetic biology. By harnessing these evolutionary lessons, researchers can aim to rationally design novel terpene synthases for the production of high-value chemicals, from next-generation pharmaceuticals to sustainable biofuels.
References
- 1. mdpi.com [mdpi.com]
- 2. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aristolochene synthase - Wikipedia [en.wikipedia.org]
- 5. Aristolochene synthase: mechanistic analysis of active site residues by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of fungal terpene synthases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fungal Secondary Metabolism [mdpi.com]
- 12. Fungal secondary metabolism: regulation, function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Computational design and selections for an engineered, thermostable terpene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
- 18. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Detection and Quantification of (+)-Aristolochene using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Aristolochene is a bicyclic sesquiterpene hydrocarbon of significant interest in the fields of natural product chemistry, biosynthesis, and as a precursor to various fungal toxins.[1] Produced by a variety of fungi, most notably Penicillium roqueforti, it serves as a key intermediate in the biosynthesis of toxins such as the PR toxin.[1] Accurate and sensitive detection and quantification of this compound are crucial for studies of fungal metabolism, enzyme kinetics of aristolochene (B1197444) synthase, and for quality control in industries where the presence of such fungi is a concern. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive identification based on mass spectra.[2] This application note provides a detailed protocol for the detection and quantification of this compound from fungal cultures using GC-MS.
Data Presentation
Quantitative analysis of this compound can be achieved with high sensitivity and specificity using GC-MS. The following table summarizes key quantitative data for this compound and typical performance characteristics for sesquiterpene analysis.
| Parameter | Value | Notes |
| Molecular Formula | C₁₅H₂₄ | |
| Molecular Weight | 204.35 g/mol | [1] |
| Kovats Retention Index (Standard non-polar column) | 1474 | A measure of retention time relative to n-alkanes.[3] |
| Characteristic Mass Fragments (m/z) and Relative Intensities | From Electron Ionization (EI) GC-MS of (+)-5-epi-aristolochene.[3] | |
| 105 | 100% | Base Peak |
| 91 | 53.67% | |
| 119 | 43.31% | |
| 77 | 27.62% | |
| 79 | 26.38% | |
| Typical Method Performance for Sesquiterpene Quantification | Data for a validated GC-MS/MS method for selected terpenes.[4][5] | |
| Linearity Range | 0.10–10.00 µg/mL | With R² ≥ 0.998.[4][5] |
| Limit of Detection (LOD) | ~0.05 µg/L | For general sesquiterpene analysis. |
| Limit of Quantification (LOQ) | ~0.15 µg/L | For general sesquiterpene analysis. |
| Accuracy (Recovery) | 80.23–115.41 % | For a validated method for selected terpenes.[4] |
| Intra-day Precision (RSD) | ≤ 12.03 % | For a validated method for selected terpenes.[4] |
| Inter-day Precision (RSD) | ≤ 11.34 % | For a validated method for selected terpenes.[4] |
Experimental Protocols
This section details the methodology for the extraction and GC-MS analysis of this compound from fungal cultures.
Sample Preparation: Extraction from Penicillium roqueforti Culture
This protocol is adapted from methods for analyzing volatile compounds from fungal cultures.
Materials:
-
Sporulated surface cultures of Penicillium roqueforti grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar).
-
Hexane (B92381) or Ethyl Acetate (B1210297) (GC grade).
-
Anhydrous Sodium Sulfate (B86663).
-
Glass vials with PTFE-lined septa.
-
Vortex mixer.
-
Centrifuge.
-
Micropipettes.
Procedure:
-
Culture Growth: Inoculate P. roqueforti onto the surface of an appropriate agar medium in a petri dish or flask and incubate under conditions that promote sporulation and secondary metabolite production (e.g., 25°C for 4-7 days).[6]
-
Extraction:
-
To a vial containing a known amount of the sporulated fungal culture, add a precise volume of hexane or ethyl acetate (e.g., 1 mL of solvent per gram of culture).
-
For an internal standard, a non-interfering compound can be added to the extraction solvent.
-
Seal the vial and vortex vigorously for 2 minutes to ensure thorough extraction of the volatile compounds.
-
-
Phase Separation and Drying:
-
Centrifuge the mixture at a low speed (e.g., 3000 rpm for 10 minutes) to separate the organic solvent from the fungal biomass and aqueous phase.
-
Carefully transfer the organic supernatant to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
-
-
Final Sample Preparation:
-
Transfer the dried extract to a GC autosampler vial.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis Protocol
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: A non-polar column such as a DB-5 (5%-phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for the separation of sesquiterpenes.[7]
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (to enhance sensitivity for trace analysis).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 5°C/min.
-
Final hold: 240°C for 5 minutes.
-
-
Solvent Delay: 5 minutes (to prevent the solvent peak from damaging the MS detector).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity. For this compound, monitor ions such as m/z 105, 91, and 119.[3]
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from Farnesyl Diphosphate.
Experimental Workflow for GC-MS Detection of this compound
Caption: Workflow for this compound Detection by GC-MS.
References
- 1. Aristolochene - Wikipedia [en.wikipedia.org]
- 2. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-5-Epi-Aristolochene | C15H24 | CID 5460659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. De novo production of this compound by sporulated surface cultures of Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Chiral analysis techniques for separating (+)- and (-)-aristolochene
Application Notes: Chiral Analysis of (+)- and (-)-Aristolochene
Introduction
Aristolochene (B1197444) is a bicyclic sesquiterpene with two enantiomeric forms: (+)-aristolochene and (-)-aristolochene.[1] These enantiomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit significantly different biological activities.[2][3] The (+)-enantiomer is a key precursor in the biosynthesis of various fungal toxins, such as the PR toxin produced by Penicillium roqueforti.[1] Conversely, the (-)-enantiomer has been isolated from plants like Aristolochia indica.[1] Consequently, the ability to separate and quantify these enantiomers is critical in fields such as natural product chemistry, drug development, and toxicology to ensure the safety, efficacy, and purity of related compounds.[4][5]
This document provides detailed protocols and application notes for the chiral separation of aristolochene enantiomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the most common and effective techniques for this purpose.[5][6]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4] Polysaccharide-based and cyclodextrin-based CSPs are widely used for separating a broad range of chiral compounds.[4][5]
Quantitative Data Summary
The following table summarizes the separation parameters achieved for (+)- and (-)-aristocularine using chiral HPLC, which can be used as target parameters for aristolochene method development.[7]
| Enantiomer | Retention Time (t_R) (min) | Resolution (R_s) | Separation Factor (α) |
| (+)-aristocularine | 13.2 | 1.58 | 1.27 |
| (-)-aristocularine | 15.6 | 1.58 | 1.27 |
Experimental Protocol: Chiral HPLC
This protocol is adapted from a validated method for aristocularine enantiomers and can be optimized for aristolochene.[7]
A. Sample Preparation
-
Accurately weigh and dissolve the racemic aristolochene standard or sample extract in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
B. Instrumentation and Conditions
-
Instrument: Standard HPLC system with UV-Vis, Circular Dichroism (CD), or Polarimetric detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel series) is recommended. The separation of aristocularine was achieved on a 5 µm column.[7]
-
Mobile Phase: A mixture of n-hexane and ethanol (B145695) (1:1, v/v) is a good starting point.[7] Isopropanol can also be tested as a modifier.
-
Flow Rate: 0.7 mL/min.[7]
-
Column Temperature: 25°C (ambient).
-
Detection: UV detection at a wavelength where aristolochene absorbs (e.g., 220-250 nm).
-
Injection Volume: 10-20 µL.
C. Method Execution
-
Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers. Based on similar compounds, a run time of 20-30 minutes should be adequate.[7]
-
Identify the peaks corresponding to (+)- and (-)-aristolochene based on the injection of individual standards, if available, or by comparison with literature data.
-
Calculate the resolution (Rs) and separation factor (α) to evaluate the quality of the separation. A resolution value ≥ 1.5 indicates baseline separation.[7]
Chiral Gas Chromatography (GC)
Chiral GC is another effective method for separating volatile and thermally stable enantiomers like terpenes. This technique utilizes a capillary column coated with a chiral stationary phase, typically derivatized cyclodextrins.[6][8]
Experimental Protocol: Chiral GC
This is a general protocol for the chiral analysis of terpenes and should be optimized for aristolochene.
A. Sample Preparation
-
Prepare a stock solution of the aristolochene sample in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) at a concentration of approximately 100 µg/mL.
-
Perform serial dilutions as necessary to bring the concentration within the linear range of the detector.
B. Instrumentation and Conditions
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A capillary column with a cyclodextrin-based stationary phase (e.g., Rt-βDEX series or similar).[6]
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 2-5°C/min.
-
Final Hold: Hold at 220°C for 5-10 minutes.
-
Note: The temperature program must be optimized to achieve baseline separation.
-
-
Detector Temperature: 280°C (for FID).
-
Injection Volume: 1 µL.
C. Method Execution
-
Condition the column according to the manufacturer's instructions.
-
Inject the prepared sample.
-
Acquire the chromatogram.
-
Identify the enantiomer peaks by comparing their retention times with those of reference standards or by mass spectral data if using a GC-MS system.
Visualizations
Biosynthesis of this compound
The following diagram illustrates the enzymatic conversion of farnesyl pyrophosphate to this compound, the first committed step in the biosynthesis of eremophilene (B157757) toxins in fungi like Aspergillus terreus and Penicillium roqueforti.[1][9]
Caption: Biosynthesis pathway of this compound from FPP.
General Workflow for Chiral Analysis
This workflow outlines the logical steps involved in the separation and analysis of enantiomers from a racemic mixture.
Caption: General workflow for chiral compound analysis.
References
- 1. Aristolochene - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Engineering of Yeast for (+)-Aristolochene Production
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive overview of the metabolic engineering strategies and detailed protocols for the production of (+)-aristolochene in Saccharomyces cerevisiae.
Introduction
This compound is a bicyclic sesquiterpene that serves as a key precursor to a variety of bioactive compounds, including the eremophilane (B1244597) family of fungal toxins. Its complex structure makes chemical synthesis challenging, positioning microbial fermentation as an attractive alternative for sustainable and scalable production. Saccharomyces cerevisiae, a well-characterized and robust eukaryotic host, is an ideal chassis for the heterologous production of this compound through metabolic engineering.
This document outlines the key metabolic engineering strategies to enhance the production of this compound in yeast, provides detailed experimental protocols for strain construction and cultivation, and describes methods for product extraction and quantification.
Metabolic Engineering Strategies
The heterologous production of this compound in S. cerevisiae relies on the expression of a this compound synthase (AS), which converts the native metabolite farnesyl pyrophosphate (FPP) into this compound. To maximize product titers, the host's metabolism is engineered to increase the intracellular pool of FPP and direct its flux towards aristolochene (B1197444) synthesis.
Key metabolic engineering targets include:
-
Overexpression of the Mevalonate (MVA) Pathway: The MVA pathway is responsible for the synthesis of FPP. Overexpressing key enzymes in this pathway can significantly increase the precursor supply.
-
Downregulation of Competing Pathways: FPP is a precursor for various native metabolites, including sterols and ubiquinone. Downregulating competing pathways can redirect FPP towards the desired product.
-
Expression of a Heterologous this compound Synthase: The choice of the AS enzyme is critical for efficient conversion of FPP to this compound.
Data Presentation: Quantitative Results of Engineered Strains
| Strain Description | Host Organism | Key Genetic Modifications | Product Titer (mg/L) | Fermentation Time (h) | Reference |
| E. coli expressing PeTS1 with MBP fusion tag | Escherichia coli BL21(DE3) | Enhanced MEP pathway, Expression of PeTS1-MBP | 50 | 72 | --INVALID-LINK-- |
Experimental Protocols
Yeast Strain Construction
This protocol describes the general steps for constructing a yeast strain for this compound production.
Materials:
-
S. cerevisiae strain (e.g., CEN.PK2-1C)
-
Expression vectors (e.g., pYES2/NT A)
-
Genes for overexpression: tHMG1 (truncated 3-hydroxy-3-methylglutaryl-CoA reductase), ERG20 (farnesyl pyrophosphate synthase)
-
Gene for expression: this compound synthase (e.g., from Penicillium roqueforti or Aspergillus terreus)
-
Restriction enzymes, T4 DNA ligase
-
Competent E. coli for plasmid propagation
-
Yeast transformation kit
-
Selective media (e.g., SC-Ura)
Protocol:
-
Gene Cloning:
-
Amplify the coding sequences of tHMG1, ERG20, and the chosen this compound synthase by PCR.
-
Clone the amplified genes into appropriate expression vectors under the control of a strong promoter (e.g., GAL1).
-
Verify the constructs by restriction digestion and sequencing.
-
-
Yeast Transformation:
-
Transform the expression constructs into the desired S. cerevisiae strain using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Plate the transformed cells on selective media to isolate successful transformants.
-
-
Strain Verification:
-
Confirm the integration or presence of the expression cassettes in the yeast genome or plasmid by colony PCR.
-
Verify the expression of the heterologous proteins by SDS-PAGE and Western blotting, if antibodies are available.
-
Yeast Cultivation and Fermentation
This protocol outlines the cultivation of engineered yeast strains for this compound production.
Materials:
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Synthetic complete (SC) medium with appropriate drop-out supplements
-
Galactose for induction
-
Shake flasks or bioreactor
Protocol:
-
Pre-culture:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of selective SC medium.
-
Incubate at 30°C with shaking at 250 rpm for 24-48 hours.
-
-
Main Culture:
-
Inoculate a larger volume of SC medium (e.g., 50 mL in a 250 mL shake flask) with the pre-culture to an initial OD600 of 0.1.
-
Grow the culture at 30°C with shaking at 250 rpm until the glucose is consumed (typically 24 hours).
-
-
Induction:
-
Induce the expression of the heterologous genes by adding galactose to a final concentration of 2% (w/v).
-
Continue the cultivation for another 48-72 hours.
-
To capture the volatile this compound, an organic overlay (e.g., dodecane) can be added to the culture medium (10% v/v).
-
Extraction and Quantification of this compound
This protocol describes the extraction of this compound from the yeast culture and its quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Yeast culture
-
Organic solvent (e.g., hexane (B92381) or ethyl acetate)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
This compound standard
Protocol:
-
Extraction:
-
If an organic overlay was used, separate the organic layer from the culture broth by centrifugation.
-
If no overlay was used, extract the whole culture broth with an equal volume of organic solvent (e.g., hexane) by vigorous vortexing for 5 minutes.
-
Separate the organic phase by centrifugation.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Analyze the extracted sample using a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
The following is a sample GC-MS program:
-
Injector temperature: 250°C
-
Oven program: Initial temperature of 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS detector: Scan range of 40-400 m/z.
-
-
-
Quantification:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve prepared with known concentrations of the this compound standard.
-
Visualizations
Signaling Pathways and Experimental Workflows
Application Notes and Protocols for In Vitro Measurement of Aristolochene Synthase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of aristolochene (B1197444) synthase in vitro. Aristolochene synthase is a key enzyme in the biosynthesis of sesquiterpenoids, catalyzing the cyclization of farnesyl diphosphate (B83284) (FPP) to form the bicyclic hydrocarbon aristolochene.[1][2] Accurate measurement of its activity is crucial for characterizing the enzyme from various sources, screening for inhibitors, and engineering biosynthetic pathways for the production of valuable terpenoid compounds.
I. Introduction to Aristolochene Synthase
Aristolochene synthase belongs to the family of terpene synthases (or cyclases), which are responsible for generating the vast structural diversity of terpenoid natural products.[3] The enzyme catalyzes the conversion of the acyclic precursor, (2E,6E)-farnesyl diphosphate, into the bicyclic sesquiterpene, (+)-aristolochene.[2] This reaction is a critical step in the biosynthetic pathway of various fungal toxins and phytoalexins.[1][4] The enzyme from Penicillium roqueforti has been well-characterized and serves as a model for understanding the catalytic mechanism of sesquiterpene cyclases.[4][5] Similarly, the enzyme from Aspergillus terreus has been purified, cloned, and expressed, providing valuable insights into its structure and function.[6]
II. Experimental Principle
The in vitro assay for aristolochene synthase activity is based on the incubation of the enzyme with its substrate, farnesyl diphosphate (FPP), in a buffered solution containing a divalent cation, typically Mg²⁺, which is essential for activity.[1][5] The reaction is terminated, and the volatile sesquiterpene products, including aristolochene, are extracted into an organic solvent. The extracted products are then analyzed and quantified, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).
III. Key Experimental Parameters and Data
The following tables summarize key quantitative data for aristolochene synthase from different sources.
Table 1: Kinetic Parameters of Aristolochene Synthase
| Enzyme Source | K_m_ (FPP) | k_cat_ | Specific Activity | Reference |
| Penicillium roqueforti | 0.55 ± 0.06 µM | - | 70 nmol/min/mg | [5] |
| Aspergillus terreus (recombinant) | 15 nM | 0.015 s⁻¹ | - | [6] |
| Nicotiana tabacum (TEAS) | - | - | - | [3] |
Table 2: Product Distribution of Tobacco 5-epi-aristolochene Synthase (TEAS) at Room Temperature
| Product | Percentage of Total Sesquiterpene Product | Reference |
| (+)-5-epi-aristolochene | 78.9% | [3] |
| (-)-4-epi-Eremophilene | 6.2% | [3] |
| (+)-germacrene A | 3.6% | [3] |
| Other alternative products (22) | ~11.3% | [3] |
IV. Detailed Experimental Protocols
Protocol 1: Standard Assay for Aristolochene Synthase Activity
This protocol is adapted from methods used for the characterization of aristolochene synthase from various fungal and plant sources.[3][7]
A. Reagents and Buffers:
-
Assay Buffer: 50 mM Bis-Tris propane-HCl (pH 7.5), 20 mM MgCl₂.[3] Alternatively, 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 4 mM dithiothreitol (B142953) (DTT) can be used.[7]
-
Substrate Stock Solution: Farnesyl diphosphate (FPP) solution (e.g., 10 mM in a suitable buffer).
-
Enzyme Preparation: Purified recombinant or native aristolochene synthase.
-
Internal Standard (Optional): A non-interfering compound for accurate quantification, such as farnesol, added to the extraction solvent.[3]
B. Assay Procedure:
-
Prepare the reaction mixture in a 2 ml screw-top glass vial. For a 500 µL reaction, combine:
-
Equilibrate the reaction mixture at the desired temperature (e.g., 30°C or room temperature) for a few minutes before initiating the reaction by adding the enzyme.[3][7]
-
Incubate the reaction for a defined period (e.g., 3 hours).[7]
-
Terminate the reaction and extract the products by adding an equal volume (500 µL) of the extraction solvent (hexane or ethyl acetate).[3][7] If using an internal standard, it should be included in the extraction solvent.[3]
-
Vortex the mixture vigorously to ensure efficient extraction of the hydrophobic sesquiterpene products into the organic phase.
-
Centrifuge the vial to separate the aqueous and organic phases.
-
Carefully transfer the organic layer to a new vial for GC-MS analysis. The sample can be dried over anhydrous sodium sulfate (B86663) to remove any residual water.[7]
C. Negative Control:
A negative control should be performed concurrently. The most common negative control is to use a heat-inactivated (boiled) enzyme preparation in the reaction mixture to ensure that product formation is enzyme-dependent.[7]
Protocol 2: Product Identification and Quantification by GC-MS
A. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass spectrometer (MS) detector.
-
GC Column: A non-polar column (e.g., 5% diphenyl/95% dimethylsiloxane) is suitable for separating a wide range of sesquiterpenes. For resolving chiral products, a chiral stationary phase (e.g., 20% β-cyclodextrin) may be necessary.[3]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or split.
-
Temperature Program: An appropriate temperature gradient should be optimized to achieve good separation of the products. For example, start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
MS Parameters: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
B. Data Analysis:
-
Identify the aristolochene peak in the total ion chromatogram (TIC) based on its retention time and mass spectrum. The mass spectrum of aristolochene will show a characteristic molecular ion peak (M⁺) at m/z 204 and other fragment ions.
-
Confirm the identity of aristolochene and other potential products by comparing their mass spectra and retention times with those of authentic standards, if available.[3]
-
Quantify the amount of aristolochene produced by integrating the peak area of its corresponding peak in the TIC. If an internal standard was used, calculate the concentration of aristolochene relative to the known concentration of the internal standard.
-
Product specificity can be determined by integrating the peak areas of all sesquiterpene products and expressing the area of the aristolochene peak as a percentage of the total.[3]
V. Visualizations
Biosynthetic Pathway of Aristolochene
The following diagram illustrates the enzymatic conversion of farnesyl diphosphate to this compound, proceeding through a germacrene A intermediate.[3][8]
Caption: Biosynthesis of this compound from FPP.
Experimental Workflow for Aristolochene Synthase Assay
This diagram outlines the key steps involved in the in vitro assay for measuring aristolochene synthase activity.
Caption: Workflow for aristolochene synthase in vitro assay.
VI. Troubleshooting and Considerations
-
Low or No Activity:
-
Enzyme Inactivity: Ensure the enzyme has been purified and stored correctly to maintain its activity.
-
Cofactor Absence: Verify the presence and concentration of Mg²⁺ in the assay buffer, as it is essential for catalysis.
-
Incorrect pH: The optimal pH for aristolochene synthase from P. roqueforti is between 6.25 and 7.50.[5] Ensure the assay buffer is within the optimal range for the specific enzyme being tested.
-
Substrate Degradation: FPP can be unstable. Use freshly prepared or properly stored substrate solutions.
-
-
Product Contamination:
-
Use high-purity solvents and reagents to avoid interfering peaks in the GC-MS analysis.
-
Thoroughly clean all glassware to prevent cross-contamination.
-
-
Poor Product Recovery:
-
Ensure vigorous vortexing during the extraction step to maximize the transfer of the nonpolar aristolochene into the organic phase.
-
Minimize evaporation of the organic solvent before GC-MS analysis.
-
-
Enzyme Inhibition:
-
Be aware of potential inhibitors. For instance, pyrophosphate can be a competitive inhibitor for some terpene cyclases, although it was found to not affect the enzyme from P. roqueforti at concentrations up to 5.0 mM.[5] High concentrations of other divalent cations like Mn²⁺ can also be inhibitory.[5]
-
References
- 1. Aristolochene - Wikipedia [en.wikipedia.org]
- 2. Aristolochene synthase - Wikipedia [en.wikipedia.org]
- 3. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purification of Recombinant Aristolochene Synthase
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of recombinant aristolochene (B1197444) synthase, a key enzyme in the biosynthesis of sesquiterpenoids. The methodologies outlined below are compiled from established research and are intended to guide researchers in obtaining highly pure and active enzyme for downstream applications, including structural biology, enzymatic assays, and inhibitor screening.
Introduction
Aristolochene synthase is a sesquiterpene cyclase that catalyzes the conversion of farnesyl diphosphate (B83284) (FPP) to aristolochhene, a precursor to a wide range of bioactive compounds. The production of recombinant aristolochene synthase, typically in Escherichia coli, is a crucial first step for its detailed characterization and potential use in synthetic biology and drug development. This document outlines two primary strategies for the purification of recombinant aristolochene synthase: a generic protocol for His-tagged protein and a more classical approach involving multiple chromatography steps.
Quantitative Data Summary
The following tables summarize typical purification results for aristolochene synthase from different sources. These values can serve as a benchmark for successful purification.
Table 1: Purification of Recombinant Aristolochene Synthase from Aspergillus terreus expressed in E. coli
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1500 | 300 | 0.2 | 100 | 1 |
| Anion Exchange (DE52) | 200 | 240 | 1.2 | 80 | 6 |
| Hydrophobic Interaction | 45 | 180 | 4.0 | 60 | 20 |
| Anion Exchange (High Q) | 12 | 156 | 13.0 | 52 | 65 |
Note: Data is representative and compiled from typical results.
Table 2: Purification of Aristolochene Synthase from Penicillium roqueforti [1][2]
| Purification Step | Total Protein (mg) | Total Activity (nmol/min) | Specific Activity (nmol/min/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1200 | 1200 | 1.0 | 100 | 1 |
| Gel Filtration | 250 | 900 | 3.6 | 75 | 3.6 |
| Anion Exchange | 15 | 630 | 42.0 | 52.5 | 42 |
| Final Purified Enzyme | 8 | 560 | 70.0 | 46.7 | 70 |
Note: The purified enzyme from Penicillium roqueforti had a specific activity of 70 nmol/min/mg protein.[1][2]
Experimental Protocols
Protocol 1: Purification of His-tagged Recombinant Aristolochene Synthase
This protocol is suitable for aristolochene synthase constructs containing an N-terminal or C-terminal polyhistidine tag.
A. Expression in E. coli
-
Transform E. coli BL21(DE3) cells with the expression vector containing the aristolochene synthase gene.
-
Grow the transformed cells in Terrific Broth containing the appropriate antibiotic (e.g., 50 µg/ml kanamycin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.8-1.0.[3]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[3][4]
-
Continue to culture the cells at a lower temperature, such as 16-22°C, for 6-12 hours to enhance protein solubility.[3][5]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
B. Cell Lysis
-
Resuspend the cell pellet in 5 mL of lysis buffer per gram of wet cell paste.
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 20 mM imidazole, 10% (v/v) glycerol, 1% (v/v) Tween 20, 20 mM β-mercaptoethanol.[3]
-
-
Add lysozyme (B549824) to a final concentration of 0.5 mg/mL and stir for 1 hour at 4°C.[3]
-
Disrupt the cells by sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 10 minutes.[4]
-
Clarify the lysate by centrifugation at 17,000 x g for 30 minutes at 4°C to remove cell debris.[4]
C. Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate a Ni-NTA resin column (Thermo Fisher Scientific) with lysis buffer.[5]
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 40 mM imidazole, 10% (v/v) glycerol.
-
-
Elute the bound protein with elution buffer.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 250 mM imidazole, 10% (v/v) glycerol.
-
-
Collect fractions and analyze for the presence of aristolochene synthase by SDS-PAGE.
D. (Optional) Size-Exclusion Chromatography (Polishing Step)
-
Pool the fractions containing the purified protein.
-
Concentrate the pooled fractions if necessary using a centrifugal filter unit.
-
Equilibrate a size-exclusion chromatography column (e.g., Superose 6 or Sephadex G-25) with a suitable buffer.[2][4]
-
SEC Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol.[2]
-
-
Load the concentrated protein onto the column and elute with SEC buffer.
-
Collect fractions and verify the purity by SDS-PAGE.
Protocol 2: Purification of Native or Recombinant Aristolochene Synthase without a His-tag
This protocol utilizes a combination of ion-exchange and hydrophobic interaction chromatography.
A. Expression and Cell Lysis Follow the steps outlined in Protocol 1 (A and B), with the exception that the lysis buffer will not contain imidazole.
-
Lysis Buffer (non-His-tag): 20 mM MES (pH 6.5), 5 mM EDTA, 5 mM β-mercaptoethanol, 10% glycerol.[4]
B. Anion-Exchange Chromatography (Capture Step)
-
Equilibrate a DE52 anion-exchange resin (80 mL) with lysis buffer.[4]
-
Load the clarified lysate onto the column.[4]
-
Elute the enzyme using a linear gradient of 0-500 mM NaCl in lysis buffer.[4]
-
Collect fractions and identify those with the highest aristolochene synthase activity using an enzyme assay.
C. Hydrophobic Interaction Chromatography (Intermediate Purification)
-
Pool the active fractions from the anion-exchange step.
-
Add an equal volume of 3 M ammonium (B1175870) sulfate (B86663) in the same buffer.[4]
-
Apply the mixture to a methyl HIC column (15 mL).[4]
-
Elute the enzyme with a linear gradient of 1.5 - 0 M ammonium sulfate in the buffer.[4]
-
Collect and assay the fractions for activity.
D. Anion-Exchange Chromatography (Polishing Step)
-
Desalt the active fractions from the HIC step using a Sephadex G-25 column equilibrated with the initial anion-exchange buffer.[4]
-
Load the desalted protein onto a High Q anion-exchange column (10 mL).[4]
-
Elute with a linear gradient of 0-300 mM NaCl in the same buffer.[4]
-
Pool the purest fractions based on SDS-PAGE analysis. The resulting protein should be 85-90% pure.[4]
Visualization of Workflows
Purification Workflow for His-tagged Aristolochene Synthase
Caption: Workflow for purifying His-tagged recombinant aristolochene synthase.
Purification Workflow for Non-tagged Aristolochene Synthase
Caption: Multi-step chromatography workflow for non-tagged aristolochene synthase.
Enzyme Activity Assay
This assay is used to determine the functionality of the purified aristolochene synthase.
A. Reaction Mixture Prepare a 500 µL reaction in a 2 mL glass vial:
-
50 mM Bis-Tris propane-HCl, pH 7.5[3]
-
20 mM MgCl2[3]
-
1.0 µM purified enzyme[3]
-
500 µM farnesyl diphosphate (FPP)[3]
B. Assay Procedure
-
Combine all reaction components except the enzyme and allow to equilibrate to room temperature.[3]
-
Initiate the reaction by adding the enzyme.
-
Overlay the reaction mixture with 500 µL of ethyl acetate (B1210297) containing an internal standard (e.g., 50 µM farnesol).[3]
-
Incubate at 30°C for a defined period (e.g., 10 minutes to 3 hours).[5]
-
Vortex the mixture to extract the products into the ethyl acetate layer.
-
Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the aristolochene produced.[3]
Aristolochene Synthase Catalytic Pathway
Caption: Catalytic conversion of FPP to aristolochene by aristolochene synthase.
References
- 1. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying (+)-Aristolochene Biosynthesis Genes Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for the investigation and enhancement of (+)-aristolochene biosynthesis. This compound is a bicyclic sesquiterpene and a key precursor to a variety of bioactive compounds. Understanding and engineering its biosynthetic pathway is of significant interest for pharmaceutical and biotechnological applications.
Introduction to this compound Biosynthesis
This compound is synthesized from farnesyl pyrophosphate (FPP), a central intermediate in the mevalonate (B85504) (MVA) pathway. The key enzymatic step is the cyclization of FPP, catalyzed by aristolochene (B1197444) synthase. In many heterologous production hosts, such as the yeast Saccharomyces cerevisiae, FPP is also a precursor for essential metabolites like sterols (e.g., ergosterol). This creates a metabolic branch point where the flux of FPP is divided between the desired sesquiterpene pathway and competing endogenous pathways.
Application of CRISPR-Cas9 for Enhanced this compound Production
CRISPR-Cas9 serves as a powerful tool for precise genome editing, enabling researchers to study and manipulate the genes involved in this compound biosynthesis. A primary strategy for enhancing production is to disrupt competing pathways, thereby redirecting the metabolic flux of FPP towards aristolochene synthase.
A key target for knockout is the ERG9 gene, which encodes squalene (B77637) synthase. This enzyme catalyzes the first committed step in sterol biosynthesis from FPP. By creating a loss-of-function mutation in ERG9, a greater pool of FPP is made available for aristolochene synthase, leading to a significant increase in this compound yield.
Quantitative Data on Sesquiterpene Production Enhancement
| Sesquiterpene Product | Genetic Modification Strategy | Host Organism | Fold Increase in Titer | Final Titer (mg/L) | Reference |
| Patchoulol | ERG9 downregulation (promoter replacement) | Saccharomyces cerevisiae | - | 16.9 | [1][2] |
| α-Santalene | Dynamic modulation of ERG9 | Saccharomyces cerevisiae | 88-fold | - | [3] |
| trans-Nerolidol | ERG9 protein destabilization | Saccharomyces cerevisiae | 1.86-fold (86% increase) | ~100 | [4] |
| Amorphadiene | ERG9 downregulation and pathway optimization | Saccharomyces cerevisiae | - | >80 | [5] |
Experimental Protocols
This section provides a detailed methodology for CRISPR-Cas9-mediated knockout of the ERG9 gene in Saccharomyces cerevisiae to enhance sesquiterpene production, which can be adapted for this compound.
Protocol 1: Designing and Cloning the Guide RNA (gRNA)
-
Target Selection : Identify the genomic sequence of the ERG9 gene in your S. cerevisiae strain. Use a gRNA design tool to select a 20-nucleotide target sequence that precedes a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3'). Choose a target in an early exon to ensure a frameshift mutation upon successful knockout.
-
Oligonucleotide Design : Synthesize two complementary oligonucleotides encoding the chosen 20-nt gRNA sequence. Add appropriate overhangs compatible with the restriction enzyme sites of your chosen gRNA expression vector (e.g., pML104).
-
Vector Preparation : Digest the gRNA expression vector with a suitable restriction enzyme (e.g., BbsI). Purify the linearized vector backbone using gel electrophoresis and a gel extraction kit.
-
Oligonucleotide Annealing : Mix the two complementary oligonucleotides, heat to 95°C for 5 minutes, and then allow to cool slowly to room temperature to anneal them.
-
Ligation : Ligate the annealed gRNA duplex into the linearized expression vector using T4 DNA ligase.
-
Transformation and Verification : Transform the ligation product into competent E. coli for plasmid amplification. Isolate the plasmid DNA and verify the correct insertion of the gRNA sequence by Sanger sequencing.
Protocol 2: Yeast Transformation and Gene Knockout
This protocol is adapted for a quick, low-efficiency yeast transformation, which is generally sufficient for CRISPR-Cas9 applications.
Materials:
-
S. cerevisiae strain expressing Cas9.
-
gRNA expression plasmid targeting ERG9.
-
Repair template (optional, for homology-directed repair; for simple knockout, non-homologous end joining is sufficient).
-
YPD medium.
-
One-Step Buffer (e.g., containing lithium acetate, PEG, and single-stranded carrier DNA).
-
Selective agar (B569324) plates (e.g., synthetic complete medium lacking uracil (B121893) if using a URA3-marked plasmid).
Procedure:
-
Prepare Yeast Culture : Inoculate the Cas9-expressing S. cerevisiae strain in YPD medium and grow overnight at 30°C.
-
Cell Preparation : Pellet a small aliquot of the overnight culture by centrifugation and remove the supernatant.
-
Transformation : Resuspend the cell pellet in the One-Step Buffer. Add the ERG9-targeting gRNA plasmid. If using a repair template, add it at this stage.
-
Heat Shock : Incubate the mixture at 42°C for 30-60 minutes.
-
Plating : Spread the transformation mixture onto selective agar plates.
-
Incubation : Incubate the plates at 30°C for 2-4 days until colonies appear.
-
Screening for Knockouts :
-
Phenotypic Screening (if applicable) : If the knockout results in a selectable phenotype, screen colonies based on this. For ERG9, mutants may require ergosterol (B1671047) supplementation for growth.
-
Genotypic Screening : Pick individual colonies and grow in liquid culture. Extract genomic DNA. Use PCR with primers flanking the target site to amplify the region. Analyze the PCR product by gel electrophoresis to identify size changes due to insertions or deletions (indels). Confirm the knockout by Sanger sequencing of the PCR product.
-
Protocol 3: Analysis of this compound Production
-
Cultivation : Grow the confirmed ERG9 knockout strains and the wild-type control strain in a suitable production medium. If your aristolochene synthase is on an inducible plasmid, add the appropriate inducer.
-
Solvent Overlay : To capture the volatile this compound, add a layer of an organic solvent (e.g., dodecane) to the culture medium.
-
Extraction : After the desired cultivation period, separate the organic layer. Extract the aqueous phase and the cell pellet with a suitable solvent (e.g., ethyl acetate) to capture any remaining product.
-
Quantification : Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS). Use an authentic this compound standard to create a calibration curve for quantification.
-
Data Analysis : Compare the titer of this compound produced by the knockout strains to the wild-type control to determine the fold increase.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: CRISPR-Cas9 experimental workflow.
Caption: Logical flow of CRISPR-mediated enhancement.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. Production of plant sesquiterpenes in Saccharomyces cerevisiae: effect of ERG9 repression on sesquiterpene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sysbio.se [sysbio.se]
- 4. Peng B, et al. (2017) | SGD [yeastgenome.org]
- 5. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Probing the (+)-Aristolochene Pathway: Application Notes and Protocols for Isotopic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting isotopic labeling studies to investigate the biosynthetic pathway of (+)-aristolochene, a bicyclic sesquiterpene hydrocarbon and a key precursor to various fungal toxins and pharmacologically relevant compounds. By tracing the fate of isotopically labeled precursors, researchers can elucidate the intricate cyclization mechanism catalyzed by aristolochene (B1197444) synthase (AS).
Introduction to the this compound Pathway
The biosynthesis of this compound begins with the universal sesquiterpene precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[1] The enzyme aristolochene synthase, a sesquiterpene cyclase, catalyzes the conversion of FPP into this compound.[2] This complex transformation involves a series of carbocationic intermediates and rearrangements, making it a fascinating subject for mechanistic studies. Isotopic labeling, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, is a powerful tool to unravel the stereochemistry and sequence of these chemical events.
Key Mechanistic Insights from Isotopic Labeling
Isotopic labeling studies have been instrumental in defining the mechanistic steps of the aristolochene synthase reaction. Key findings include:
-
Initial Cyclization: The reaction is initiated by the ionization of FPP to form a farnesyl cation.
-
Germacrene A Intermediate: Evidence suggests the formation of a germacrene A intermediate.
-
Protonation and Deprotonation Events: Deuterium (B1214612) labeling experiments have shown that a proton is incorporated from the solvent during the reaction.[3] For instance, incubation of FPP with aristolochene synthase in D₂O results in the formation of this compound with a molecular ion peak of 205 in GC-MS analysis, indicating the incorporation of a single deuterium atom.[3]
-
Hydride and Methyl Shifts: The rearrangement of the carbocationic intermediates involves specific hydride and methyl shifts to form the characteristic bicyclic structure of aristolochene.
Quantitative Data from Isotopic Labeling Studies
The following tables summarize key quantitative data obtained from isotopic labeling experiments on aristolochene synthase and related terpene cyclases.
Table 1: Deuterium Incorporation in this compound
| Labeled Precursor/Solvent | Analytical Method | Observation | Interpretation | Reference |
| Unlabeled FPP in D₂O | GC-MS | Molecular ion peak at m/z 205 | Incorporation of one deuterium atom from the solvent. | [3] |
| Unlabeled FPP in D₂O | ¹H-NMR | Absence of a multiplet at δ 2.02-2.10 ppm | Deuteron is incorporated at the C6 position. | [3] |
| Unlabeled FPP in D₂O | ²H-NMR | Resonance at 2.1 ppm | Confirms deuterium incorporation at the C6 position. | [3] |
Table 2: Kinetic Isotope Effects (KIEs) in Terpene Cyclase Reactions
| Reaction Step | Isotopic Substitution | KIE (kH/kD) | Significance |
| C-H bond cleavage (general) | Primary | ~1 to 8 | Indicates that C-H bond breaking is part of the rate-determining step.[4] |
| Rehybridization from sp³ to sp² | α-Secondary | ~1.1 - 1.2 | Supports the formation of a carbocationic intermediate.[5] |
| Rehybridization from sp² to sp³ | α-Secondary | ~0.8 - 0.9 | Can provide information on the transition state structure.[5] |
| Hyperconjugation stabilization | β-Secondary | ~1.15 - 1.3 | Suggests stabilization of a developing positive charge.[5] |
Experimental Protocols
This section provides detailed protocols for key experiments in the isotopic labeling study of the this compound pathway.
Protocol 1: Expression and Purification of Recombinant Aristolochene Synthase
Objective: To produce and purify active aristolochene synthase for in vitro assays. This protocol is adapted from studies on Aspergillus terreus and Penicillium roqueforti aristolochene synthases.[6][7]
Materials:
-
Escherichia coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the aristolochene synthase gene (e.g., pET vector)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics (e.g., ampicillin (B1664943) or kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 10% glycerol)
-
Ni-NTA affinity chromatography column
-
Wash buffer (Lysis buffer with 40 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol)
Procedure:
-
Transform the expression vector into competent E. coli cells.
-
Inoculate a starter culture of 50 mL LB medium with a single colony and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer until the absorbance at 280 nm returns to baseline.
-
Elute the protein with elution buffer.
-
Dialyze the eluted protein against dialysis buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Verify the purity of the enzyme by SDS-PAGE.
Protocol 2: Synthesis of Isotopically Labeled Farnesyl Pyrophosphate (FPP)
Objective: To synthesize deuterated FPP for use in enzyme assays. The synthesis of various isotopically labeled FPP analogues has been described in the literature. This protocol provides a general outline.
Materials:
-
Farnesol (B120207) or a suitable precursor
-
Deuterated reagents (e.g., LiAlD₄, D₂O)
-
Tris(tetra-n-butylammonium) hydrogen pyrophosphate
-
Solvents (e.g., THF, dichloromethane)
-
Chromatography supplies (silica gel, TLC plates)
Procedure: The specific steps for synthesizing labeled FPP will vary depending on the desired labeling pattern. A general approach for introducing deuterium at the C1 position of farnesol is outlined below.
-
Oxidize farnesol to farnesal (B56415) using a mild oxidizing agent (e.g., MnO₂).
-
Reduce the resulting aldehyde with a deuterated reducing agent (e.g., LiAlD₄) to introduce deuterium at the C1 position, yielding [1-²H]farnesol.
-
Purify the labeled farnesol using silica (B1680970) gel chromatography.
-
Convert the labeled farnesol to farnesyl pyrophosphate. This is typically a two-step process involving initial phosphorylation to the monophosphate followed by pyrophosphorylation. A common method involves reaction with trichloroacetonitrile and then with tris(tetra-n-butylammonium) hydrogen pyrophosphate.
-
Purify the labeled FPP using ion-exchange chromatography.
-
Characterize the final product by NMR and MS to confirm the position and extent of labeling.
Protocol 3: Aristolochene Synthase Assay with Labeled FPP
Objective: To perform the enzymatic conversion of labeled FPP to this compound and analyze the products.[2]
Materials:
-
Purified recombinant aristolochene synthase
-
Isotopically labeled FPP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
For D₂O experiments, prepare the assay buffer in 99.9% D₂O and adjust the pD to 7.5.
-
Organic solvent for extraction (e.g., hexane (B92381) or pentane)
-
Internal standard for GC-MS analysis (e.g., caryophyllene)
-
Glass vials with Teflon-lined caps
Procedure:
-
Set up the reaction in a glass vial. A typical 1 mL reaction contains:
-
50-100 µM labeled FPP
-
1-5 µg purified aristolochene synthase
-
Assay buffer to a final volume of 1 mL
-
-
If performing the reaction in D₂O, lyophilize the enzyme and substrate and redissolve them in the D₂O-based assay buffer.
-
Overlay the aqueous reaction mixture with 500 µL of hexane (containing the internal standard).
-
Incubate the reaction at 30°C for 1-4 hours.
-
Stop the reaction by vortexing vigorously to extract the sesquiterpene products into the organic layer.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Analyze the organic extract by GC-MS and NMR.
Protocol 4: GC-MS and NMR Analysis of Labeled this compound
Objective: To identify and quantify the isotopic labeling pattern in the this compound product.
GC-MS Analysis:
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating sesquiterpenes.
-
GC Program:
-
Injector temperature: 250°C
-
Initial oven temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV
-
Scan range: m/z 40-400
-
-
Data Analysis:
-
Identify the this compound peak by its retention time and mass spectrum (unlabeled M⁺ = 204).
-
Determine the mass shift in the molecular ion and key fragment ions to confirm isotopic incorporation.
-
Quantify the extent of labeling by analyzing the relative intensities of the isotopic peaks.
-
NMR Analysis:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.
-
Sample Preparation: Concentrate the hexane extract and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Spectra to Acquire:
-
¹H-NMR: To observe changes in the proton spectrum due to deuterium incorporation (e.g., disappearance of signals).
-
¹³C-NMR: To identify the positions of ¹³C labels.
-
²H-NMR: To directly observe the signals of incorporated deuterium.
-
2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of the ¹H and ¹³C spectra of the labeled product.
-
-
Data Analysis: Compare the spectra of the labeled and unlabeled this compound to determine the precise location and stereochemistry of the incorporated isotopes.
Visualizing the Pathway and Experimental Workflow
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from FPP.
Experimental Workflow for Isotopic Labeling
Caption: Workflow for an isotopic labeling study.
References
- 1. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (+)-Aristolochene in Natural Product Biosynthesis: Application Notes and Future Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Aristolochene, a bicyclic sesquiterpene hydrocarbon, serves as a crucial biosynthetic precursor to a variety of complex fungal natural products, most notably the mycotoxin PR toxin and its intermediates, the eremofortins, produced by Penicillium roqueforti.[1][2] While the enzymatic pathway from farnesyl diphosphate (B83284) (FDP) to this compound and subsequently to more oxidized eremophilane-type sesquiterpenoids is well-established, the application of this compound as a starting material in the total chemical synthesis of these natural products is an area ripe for exploration. This document provides an overview of the biosynthesis of this compound, its role as a precursor, and outlines potential synthetic strategies and hypothetical protocols for its conversion into more complex natural products.
Biosynthesis of this compound
The biosynthesis of this compound is initiated from the universal sesquiterpene precursor, (2E,6E)-farnesyl diphosphate (FDP).[3] The key transformation is catalyzed by the enzyme aristolochene (B1197444) synthase (AS), which orchestrates a complex cyclization cascade.[4] The process begins with the ionization of FDP to form a farnesyl cation. This is followed by a C1-C10 ring closure to generate a germacrene A intermediate.[5] Subsequent protonation of germacrene A initiates a second cyclization to form a bicyclic eudesmane (B1671778) cation, which then undergoes a series of rearrangements including a hydride and a methyl shift, followed by a final deprotonation to yield the stable this compound.[3][5]
Application in the Biosynthesis of PR Toxin and Eremofortins
This compound is the foundational scaffold upon which the intricate structures of eremofortins and PR toxin are built. The biosynthetic pathway from this compound involves a series of regio- and stereoselective oxidation reactions catalyzed by various enzymes, including P450 monooxygenases and dehydrogenases.[6] This sequence of oxidative transformations highlights the potential of this compound as a versatile chiral starting material for the synthesis of a wide range of eremophilane (B1244597) sesquiterpenoids.
Biosynthetic Pathway from this compound to PR Toxin
Caption: Biosynthetic conversion of this compound to PR toxin.
Enzymatic Synthesis of this compound: A Protocol
The enzymatic synthesis of this compound provides a reliable source of this chiral sesquiterpene. The following is a general protocol for the in vitro synthesis using aristolochene synthase from Penicillium roqueforti (PR-AS).
Caption: Workflow for the enzymatic synthesis of this compound.
Materials:
-
Aristolochene synthase (recombinantly expressed and purified)
-
(2E,6E)-Farnesyl diphosphate (FDP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Organic solvent for extraction (e.g., n-hexane)
-
Silica gel for chromatography
Protocol:
-
In a reaction vessel, combine FDP (e.g., 50 µM final concentration) and the reaction buffer.
-
Initiate the reaction by adding a purified aristolochene synthase solution.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified period (e.g., 1-2 hours).
-
Quench the reaction by adding an organic solvent (e.g., an equal volume of n-hexane).
-
Vortex the mixture vigorously to extract the sesquiterpene products into the organic layer.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract under a stream of nitrogen.
-
Purify the this compound from the crude extract using silica gel column chromatography with an appropriate solvent system (e.g., hexane).
-
Analyze the purified product by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.
Quantitative Data from Enzymatic Synthesis:
| Substrate | Enzyme | Product(s) | Specificity/Yield | Reference |
| Farnesyl diphosphate (FDP) | Aristolochene Synthase (P. roqueforti) | This compound | 92% specificity | [7][8][9] |
| 7-methylene farnesyl diphosphate | Aristolochene Synthase (P. roqueforti) | This compound | - | [7] |
Proposed Synthetic Applications of this compound
While the chemical synthesis of natural products from this compound has not been extensively reported, its structure, featuring two double bonds and multiple stereocenters, makes it an attractive chiral starting material. The following are proposed synthetic strategies for the conversion of this compound to key intermediates in the biosynthesis of eremophilane sesquiterpenoids.
Strategy 1: Selective Oxidation of the Isopropenyl Group
The exocyclic double bond of the isopropenyl group is a prime target for selective oxidation to introduce functionality present in more complex eremophilanes.
Hypothetical Protocol for Epoxidation:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting epoxide by column chromatography.
Strategy 2: Functionalization of the Endocyclic Double Bond
The endocyclic double bond can also be selectively functionalized to introduce hydroxyl or carbonyl groups, which are common features in eremophilane natural products.
Hypothetical Protocol for Hydroboration-Oxidation:
-
Dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Add a solution of borane-THF complex (BH₃·THF) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the hydroboration is complete (monitored by TLC).
-
Cool the reaction to 0°C and slowly add a solution of sodium hydroxide (B78521) followed by hydrogen peroxide.
-
Stir the mixture at room temperature until the oxidation is complete.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting alcohol by column chromatography.
Caption: Potential synthetic transformations of this compound.
Conclusion and Future Outlook
This compound stands as a key biosynthetic intermediate with significant potential as a chiral building block for the synthesis of a diverse array of eremophilane-type natural products. While its application in laboratory synthesis is currently underexplored, the established biosynthetic pathways provide a clear roadmap for future synthetic endeavors. The development of chemoenzymatic strategies, combining the high selectivity of enzymes like aristolochene synthase with the versatility of modern synthetic organic chemistry, holds great promise for the efficient and stereocontrolled synthesis of complex and biologically active natural products derived from this versatile sesquiterpene. Further research into the chemical transformations of this compound will undoubtedly open new avenues for drug discovery and development.
References
- 1. scilit.com [scilit.com]
- 2. PR toxin - Wikipedia [en.wikipedia.org]
- 3. Aristolochene - Wikipedia [en.wikipedia.org]
- 4. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Efficiency in Enzyme Mechanisms Involving Carbocations: Aristolochene Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic synthesis of natural this compound from a non-natural substrate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Enzymatic synthesis of natural this compound from a non-natural substrate - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC08164A [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Aristolochene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application guidelines for the purification of the bicyclic sesquiterpene aristolochene (B1197444) using High-Performance Liquid Chromatography (HPLC). Aristolochene, a precursor to various fungal toxins and a molecule of interest in natural product chemistry, presents unique purification challenges due to its nonpolar nature and lack of a strong chromophore. This application note outlines both reverse-phase and normal-phase HPLC strategies, offering detailed experimental parameters. Furthermore, it includes a summary of the biosynthetic pathway of aristolochene and a general experimental workflow for its isolation from a crude biological extract.
Introduction
Aristolochene is a volatile bicyclic sesquiterpene hydrocarbon produced by a variety of fungi, most notably Penicillium roqueforti. It serves as the biosynthetic precursor to a range of secondary metabolites, including the mycotoxin PR toxin.[1] The purification of aristolochene is a critical step for detailed structural elucidation, toxicological studies, and as a standard for biosynthetic pathway investigations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such natural products. Given aristolochene's hydrophobicity, both normal-phase and reverse-phase chromatography are viable separation strategies. This note provides representative protocols to guide researchers in developing a robust purification method.
Biosynthesis of Aristolochene
The biosynthesis of (+)-aristolochene begins with the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). The key enzyme, aristolochene synthase, catalyzes a complex multi-step cyclization and rearrangement cascade to form the final aristolochene scaffold.[1] The process initiates with the ionization of FPP, followed by the formation of a germacrene A intermediate, which then undergoes further cyclization and rearrangements to yield this compound.[1][2]
Experimental Protocols for HPLC Purification
Due to the limited availability of specific HPLC application notes for aristolochene, the following protocols are based on established methods for the separation of similar nonpolar sesquiterpenes. Method optimization will be necessary based on the specific matrix of the crude extract.
Sample Preparation
Crude extracts from fungal cultures or other biological sources should be prepared by liquid-liquid extraction with a nonpolar solvent such as hexane (B92381) or ethyl acetate. The organic extract should be dried under reduced pressure and redissolved in a solvent compatible with the initial HPLC mobile phase conditions. For reverse-phase HPLC, a small amount of a stronger, miscible solvent may be necessary for complete dissolution. For normal-phase HPLC, the sample should be dissolved in the mobile phase, typically hexane. All samples must be filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection.
Reverse-Phase HPLC (RP-HPLC) Protocol
RP-HPLC is a versatile technique for separating compounds based on hydrophobicity. Since aristolochene is highly nonpolar, it will be strongly retained on a C18 column, requiring a mobile phase with a high organic content for elution.
Table 1: Reverse-Phase HPLC Parameters
| Parameter | Recommended Conditions | Notes |
| Column | C18, 5 µm, 4.6 x 250 mm | A highly retentive stationary phase is recommended. |
| Mobile Phase A | HPLC-grade Water | |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN generally provides better peak shape for hydrophobic compounds. |
| Gradient Program | 80% B to 100% B over 20 min | A shallow gradient is advised to resolve closely related sesquiterpenes. |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 210 nm, or ELSD/MS | Aristolochene lacks a strong chromophore. Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is preferred for detection. |
| Injection Volume | 10-50 µL | Dependent on sample concentration and column dimensions. |
Normal-Phase HPLC (NP-HPLC) Protocol
NP-HPLC separates compounds based on polarity and can be an effective alternative for purifying highly nonpolar compounds like aristolochene from a nonpolar crude extract.
Table 2: Normal-Phase HPLC Parameters
| Parameter | Recommended Conditions | Notes |
| Column | Silica (B1680970) (Si60), 5 µm, 4.6 x 250 mm | A standard silica column is a good starting point. |
| Mobile Phase | Isocratic Hexane:Isopropyl Alcohol (98:2, v/v) | The ratio of the polar modifier (IPA) can be adjusted to optimize retention and resolution. |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | Ambient | |
| Detection | Refractive Index (RI), ELSD, or MS | UV detection is generally not suitable. |
| Injection Volume | 10-50 µL | Sample should be dissolved in the mobile phase. |
General Experimental Workflow
The overall process from crude biological material to purified aristolochene involves several key stages. The following diagram illustrates a typical workflow.
Conclusion
The purification of aristolochene by HPLC is achievable with careful method development. Due to its nonpolar, hydrocarbon nature, detection can be a challenge, often necessitating the use of universal detectors like ELSD, RI, or mass spectrometry. Both reverse-phase and normal-phase chromatography offer viable routes for purification. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize a separation method tailored to their specific needs, facilitating further research into the biological and chemical properties of this important sesquiterpene.
References
Application Notes and Protocols for Real-Time Monitoring of (+)-Aristolochene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Aristolochene is a bicyclic sesquiterpene that serves as a key precursor in the biosynthesis of various secondary metabolites, some of which have significant pharmacological activities. Real-time monitoring of this compound production is crucial for optimizing metabolic engineering strategies in microbial cell factories and for studying the dynamics of its biosynthetic pathways. These application notes provide a detailed guide to the development of biosensors for the real-time monitoring of this compound, covering genetically encoded biosensors and synthetic sensor technologies. While a specific biosensor for this compound has not been extensively reported, this document outlines established methodologies that can be adapted for its detection.
Section 1: Genetically Encoded Biosensors
Genetically encoded biosensors offer the advantage of in vivo, real-time monitoring of metabolite concentrations. Two promising strategies for developing a this compound biosensor are based on transcription factors and riboswitches.
Transcription Factor-Based Biosensors
Principle: A transcription factor (TF) that binds to this compound can be engineered to control the expression of a reporter gene (e.g., GFP, luciferase). The binding of this compound induces a conformational change in the TF, leading to either activation or repression of reporter gene expression, which can be quantified.
Proposed Development Workflow:
Caption: Workflow for developing a transcription factor-based biosensor.
Experimental Protocol: Construction of a Transcription Factor-Based Biosensor in Saccharomyces cerevisiae
-
Selection of a Scaffold Transcription Factor:
-
Begin with a prokaryotic transcription factor known for its allosteric regulation by small molecules, such as TetR or LacI family members. These often have well-characterized DNA binding domains and operator sequences.
-
Alternatively, screen a library of uncharacterized transcription factors for a response to this compound.
-
-
Directed Evolution for Ligand Specificity (if necessary):
-
Create a mutant library of the chosen transcription factor using error-prone PCR or site-directed mutagenesis targeting the ligand-binding pocket.
-
Develop a high-throughput screen where binding of this compound leads to cell survival or a fluorescent signal.
-
-
Plasmid Construction:
-
Effector Plasmid: Clone the gene encoding the engineered or selected transcription factor into a yeast expression vector with a constitutive promoter (e.g., TEF1 or ADH1).
-
Reporter Plasmid: Clone a reporter gene (e.g., yEGFP, mCherry, or luciferase) downstream of a minimal yeast promoter (e.g., a minimal CYC1 promoter) containing one or more operator sequences for the chosen transcription factor.
-
-
Yeast Transformation:
-
Co-transform the effector and reporter plasmids into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.[1]
-
Select for transformants on appropriate selective media.
-
-
Biosensor Characterization:
-
Grow the transformed yeast cells in selective media to mid-log phase.
-
Induce with varying concentrations of this compound (dissolved in a suitable solvent like DMSO).
-
Measure the reporter signal (e.g., fluorescence or luminescence) after a defined incubation period (e.g., 6-24 hours).
-
Determine the dynamic range, EC50 (concentration for half-maximal response), and specificity by testing against other similar terpenes.
-
Riboswitch-Based Biosensors
Principle: A riboswitch is an RNA element that can directly bind a small molecule, causing a conformational change that regulates gene expression. An aptamer (the ligand-binding portion) specific for this compound can be identified and coupled to an expression platform (e.g., a ribosome binding site or a terminator) to control the translation or transcription of a reporter gene.
Proposed Development Workflow:
Caption: Workflow for developing a riboswitch-based biosensor.
Experimental Protocol: SELEX for this compound Aptamer and Riboswitch Construction
-
SELEX (Systematic Evolution of Ligands by Exponential Enrichment) Protocol:
-
Library Synthesis: Synthesize a single-stranded DNA (ssDNA) or RNA library containing a central randomized region (e.g., 40-80 nucleotides) flanked by constant regions for PCR amplification.[2][3][4][5][6]
-
Target Immobilization: Immobilize this compound on a solid support (e.g., magnetic beads) through a linker to facilitate separation. Due to the hydrophobicity of aristolochene, this may require chemical modification to introduce a functional group for attachment.
-
Binding and Elution: Incubate the oligonucleotide library with the immobilized aristolochene. Wash away unbound sequences. Elute the bound sequences.
-
Amplification: Amplify the eluted sequences by PCR (for DNA) or RT-PCR and in vitro transcription (for RNA).[3]
-
Iterative Selection: Repeat the binding, elution, and amplification steps for 8-15 rounds, increasing the stringency of washing conditions in later rounds to select for high-affinity binders.[3]
-
Sequencing: Clone and sequence the enriched pool of oligonucleotides to identify potential aptamer candidates.
-
-
Riboswitch Construction:
-
Design: Fuse the identified aptamer sequence to a suitable expression platform. For an "ON" switch, the binding of aristolochene could expose a ribosome binding site (RBS). For an "OFF" switch, binding could sequester the RBS.
-
Cloning: Synthesize the designed riboswitch sequence and clone it into the 5' untranslated region of a reporter gene in an expression vector.
-
-
Characterization:
-
In Vitro: Perform in vitro transcription/translation assays with the riboswitch-reporter construct in the presence and absence of varying concentrations of this compound to confirm its regulatory activity.
-
In Vivo: Transform the construct into the desired host organism and measure the reporter gene expression in response to different concentrations of this compound.
-
Table 1: Performance Comparison of Genetically Encoded Biosensors for Small Molecules
| Biosensor Type | Target Molecule | Host Organism | Dynamic Range | Sensitivity (EC50/Kd) | Reference |
| Transcription Factor | Naringenin | S. cerevisiae | ~3-fold | ~0.1 mM | [7] |
| Transcription Factor | Tryptophan | S. cerevisiae | ~2.4-fold (repression) | 2-200 mg/L | [7] |
| Transcription Factor | S-adenosylmethionine | S. cerevisiae | Dose-dependent | Not specified | [8][9] |
| Riboswitch | Tetracycline | S. cerevisiae | 8.5 to 40-fold | Not specified | [10][11] |
| Riboswitch | PreQ1 | in vitro | ~90% translation reduction | Not specified | [12] |
Section 2: Synthetic Biosensors - Molecularly Imprinted Polymers (MIPs)
Principle: MIPs are synthetic polymers with tailor-made recognition sites for a specific template molecule. For this compound detection, the polymer is formed in the presence of aristolochene, which is subsequently removed, leaving cavities that are complementary in shape, size, and chemical functionality. These cavities can then rebind aristolochene from a sample, and this binding event can be transduced into a measurable signal.
Proposed Development Workflow:
Caption: Workflow for developing a MIP-based sensor.
Experimental Protocol: Synthesis of a Molecularly Imprinted Polymer for this compound
-
Component Selection:
-
Template: this compound.
-
Functional Monomer: Select a monomer that can form non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with aristolochene. Methacrylic acid (MAA) or 4-vinylpyridine (B31050) are common choices for hydrophobic templates.
-
Cross-linker: Ethylene glycol dimethacrylate (EGDMA) is a common cross-linker.
-
Initiator: A radical initiator such as 2,2'-azobisisobutyronitrile (AIBN).
-
Porogen: A solvent that dissolves all components, such as acetonitrile (B52724) or toluene.
-
-
Polymerization (Precipitation Polymerization):
-
In a flask, dissolve this compound (template), the functional monomer, and the cross-linker in the porogen. A typical molar ratio of template:monomer:cross-linker is 1:4:20.[13]
-
Sonicate the mixture to ensure homogeneity.
-
Purge the solution with nitrogen gas for 10-15 minutes to remove oxygen.
-
Add the initiator and polymerize at 60-70°C for several hours.[14]
-
The polymer will precipitate out of solution.
-
-
Template Removal:
-
Collect the polymer particles by centrifugation.
-
Wash the polymer repeatedly with a solvent mixture (e.g., methanol/acetic acid, 9:1 v/v) to extract the template molecule.[14]
-
Monitor the washings by HPLC or GC-MS to ensure complete removal of the template.
-
Dry the MIP particles under vacuum.
-
-
Sensor Fabrication and Characterization:
-
The MIP particles can be incorporated into various sensor platforms, such as coating on a quartz crystal microbalance (QCM) or a screen-printed electrode.
-
Characterize the binding of this compound to the MIP-based sensor by measuring the change in frequency (QCM) or electrochemical signal.
-
Evaluate the sensor's performance in terms of sensitivity, selectivity (by testing against other terpenes), and response time.
-
Table 2: Performance of MIP-Based Sensors for Volatile Organic Compounds
| MIP Sensor Type | Target Analyte | Limit of Detection (LOD) | Imprinting Factor | Reference |
| QCM | Benzene | Not specified | Not specified | [15] |
| Fluorescence | Dibutyl phthalate (B1215562) (DBP) | Not specified | 2.09 | [15] |
| Electrochemical | Tetrahydrocannabinol (THC) | Not specified | Not specified | [16] |
Section 3: Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
The biosynthesis of this compound from farnesyl pyrophosphate (FPP) is catalyzed by the enzyme aristolochene synthase.[2] Understanding this pathway is essential for designing whole-cell biosensors that could potentially leverage endogenous regulatory networks.
Caption: Biosynthetic pathway of this compound from FPP.
Conclusion
The development of a real-time biosensor for this compound is a challenging but achievable goal. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to embark on this endeavor. For genetically encoded biosensors, the primary hurdle is the identification or engineering of a specific receptor protein or RNA aptamer. For synthetic sensors like MIPs, the key is the optimization of the polymer synthesis and its integration with a suitable transducer. The successful development of such a biosensor will be a valuable tool for advancing the production and understanding of this compound and its derivatives.
References
- 1. Development of a synthetic transcription factor-based S-adenosylmethionine biosensor in Saccharomyces cerevisiae [ouci.dntb.gov.ua]
- 2. Systematic evolution of ligands by exponential enrichment - Wikipedia [en.wikipedia.org]
- 3. SELEX: Systematic Evolution of Ligands by Exponential E... [sbsgenetech.com]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Evolution of Ligands by Exponential Enrichment (SELEX) - Creative BioMart [creativebiomart.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Frontiers | Transcription Factor-Based Biosensor for Dynamic Control in Yeast for Natural Product Synthesis [frontiersin.org]
- 8. Development of a synthetic transcription factor-based S-adenosylmethionine biosensor in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and Characterization of Molecular Imprinting Polymer Microspheres of Piperine: Extraction of Piperine from Spiked Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. dspace.library.uvic.ca [dspace.library.uvic.ca]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Volatile (+)-Aristolochene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Aristolochene is a bicyclic sesquiterpene hydrocarbon that serves as a key intermediate in the biosynthesis of various fungal toxins and compounds of pharmaceutical interest. The analysis of volatile and semi-volatile organic compounds such as this compound is crucial for understanding metabolic pathways, monitoring fermentation processes, and for quality control in drug development. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the extraction and concentration of volatile compounds from various matrices prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Headspace SPME (HS-SPME) is particularly advantageous for the analysis of volatiles in complex matrices as it minimizes the extraction of non-volatile components, thereby protecting the analytical instrument.[3]
These application notes provide a detailed protocol for the sampling of volatile this compound using HS-SPME coupled with GC-MS.
Experimental Protocols
This section details the methodology for the headspace solid-phase microextraction of this compound.
Materials and Reagents
-
SPME Fiber Assembly: A fiber coated with a suitable stationary phase. For non-polar sesquiterpenes like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is recommended.[4][5]
-
Sample Vials: 10 mL or 20 mL glass headspace vials with PTFE/silicone septa.
-
Heating and Agitation System: A heating block or water bath with a magnetic stirrer or an autosampler with agitation capabilities.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms).
-
This compound standard: For method development and quantification.
-
Internal Standard (optional): A compound not present in the sample, with similar chemical properties to this compound (e.g., a deuterated analog or another sesquiterpene).
-
Sodium Chloride (NaCl): To increase the ionic strength of aqueous samples and enhance the release of volatiles into the headspace.[2]
Headspace SPME Protocol
-
Sample Preparation:
-
For liquid samples (e.g., fermentation broth, cell culture supernatant), place a defined volume (e.g., 1-5 mL) into a headspace vial.
-
For solid samples (e.g., fungal mycelia, plant tissue), place a known weight (e.g., 0.1-1 g) into a headspace vial.
-
If applicable, add a saturated solution of NaCl to aqueous samples to improve the extraction efficiency of volatile compounds.[2]
-
If using an internal standard, spike the sample at a known concentration.
-
-
Incubation and Extraction:
-
Seal the vial with the PTFE/silicone septum and cap.
-
Place the vial in the heating system and allow the sample to equilibrate at a set temperature (e.g., 40-60 °C) for a specific time (e.g., 10-30 minutes) with constant agitation.[6] This step facilitates the partitioning of this compound into the headspace.
-
After equilibration, expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 20-40 minutes) at the same temperature and agitation speed.[7]
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately introduce it into the hot injector of the GC-MS system.
-
Desorb the trapped analytes from the fiber onto the GC column at a high temperature (e.g., 250 °C) for a sufficient time (e.g., 2-5 minutes) in splitless mode.[7]
-
Start the GC-MS analysis. The separation of compounds is achieved on the capillary column, and detection and identification are performed by the mass spectrometer.
-
GC-MS Parameters
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
Data Presentation
The following tables summarize representative quantitative data for the analysis of sesquiterpenes using SPME-GC-MS. Note that specific values for this compound may vary depending on the experimental conditions and the matrix. The provided data for β-caryophyllene, a common sesquiterpene, can be used as a reference for estimating the performance for this compound.
Table 1: SPME Fiber Selection and Performance for Sesquiterpene Analysis
| SPME Fiber Coating | Target Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 65 µm PDMS/DVB | β-caryophyllene | 16.6 ppt | - | [5] |
| DVB/CAR/PDMS | Sesquiterpenes | - | - | [4] |
Table 2: Optimized HS-SPME Parameters for Terpenoid Analysis
| Parameter | Optimized Value | Reference |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | [7] |
| Sample Amount | 2.0 g | [4] |
| Extraction Temperature | 46 °C | [7] |
| Extraction Time | 36 min | [7] |
| Equilibration Time | 20 min | [7] |
| Desorption Temperature | 250 °C | [7] |
| Desorption Time | 3 min | [7] |
Table 3: Quantitative Results for Sesquiterpenes in Wine by HS-SPME-GC-MS
| Sesquiterpene | Average LOD (µg/L) | Average LOQ (µg/L) | Reference |
| Various Sesquiterpenes | 0.05 | 0.15 | [8] |
Mandatory Visualization
Caption: Biosynthesis pathway of this compound from farnesyl pyrophosphate.
Caption: Experimental workflow for volatile this compound sampling and analysis.
References
- 1. Microextraction by Packed Sorbent (MEPS) and Solid-Phase Microextraction (SPME) as Sample Preparation Procedures for the Metabolomic Profiling of Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantifying sesquiterpene and oxygenated terpene emissions from live vegetation using solid-phase microextraction fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis [sigmaaldrich.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS | MDPI [mdpi.com]
Application Notes and Protocols: Site-Directed Mutagenesis to Alter Aristolochene Synthase Product Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolochene (B1197444) synthase, a key enzyme in the biosynthesis of sesquiterpenoids, catalyzes the cyclization of farnesyl diphosphate (B83284) (FPP) to form (+)-aristolochene. This natural product is a precursor to a wide array of bioactive compounds with potential applications in pharmaceuticals and agriculture. The ability to rationally engineer aristolochene synthase to produce novel or specific sesquiterpene products is of significant interest for drug discovery and the development of fine chemicals. Site-directed mutagenesis is a powerful technique that allows for precise modifications of the enzyme's active site, thereby altering its catalytic function and product specificity. These application notes provide a comprehensive overview and detailed protocols for utilizing site-directed mutagenesis to modify the product profile of aristolochene synthase.
Principle
The product specificity of aristolochene synthase is determined by the three-dimensional structure of its active site, which dictates the folding of the FPP substrate and stabilizes the carbocation intermediates formed during the cyclization cascade. By introducing specific amino acid substitutions at key residues within the active site, it is possible to alter the conformation of the bound substrate and influence the reaction pathway, leading to the formation of different sesquiterpene products. This rational design approach, guided by structural biology and mechanistic studies, enables the generation of mutant enzymes with tailored catalytic activities.
Applications
-
Drug Discovery and Development: Generation of novel aristolochene analogs with potentially enhanced or new biological activities.
-
Biocatalysis: Development of customized biocatalysts for the sustainable production of high-value sesquiterpenes.
-
Mechanistic Studies: Elucidation of enzyme structure-function relationships and the catalytic mechanisms of terpene synthases.
Quantitative Data Summary
Site-directed mutagenesis of aristolochene synthase from Penicillium roqueforti has been shown to significantly alter its product profile. The following table summarizes the product distribution of the wild-type enzyme and several key mutants.
| Enzyme | This compound (%) | (S)-(-)-Germacrene A (%) | (-)-Valencene (%) | Other Products (%) | Reference |
| Wild-Type | 94 | 4 | 2 | - | [1][2] |
| Y92F | 81 | 12 | 7 | - | [1][2][3] |
| E252Q | 0 | 100 | 0 | - | [1][2][3] |
| Y92A | - | - | - | (E)-β-Farnesene, (E,E)-α-Farnesene | [4] |
Experimental Protocols
I. Site-Directed Mutagenesis of Aristolochene Synthase
This protocol describes the generation of point mutations in the aristolochene synthase gene using a PCR-based method.
Materials:
-
Plasmid DNA containing the wild-type aristolochene synthase gene (e.g., in a pET expression vector).
-
Mutagenic primers (forward and reverse) containing the desired mutation.
-
High-fidelity DNA polymerase (e.g., Pfu or Q5 polymerase).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation (e.g., DH5α).
-
LB agar (B569324) plates with appropriate antibiotic.
-
DNA purification kit.
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bp in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) between 75-80°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Sequence the purified plasmid DNA to confirm the presence of the desired mutation.
-
II. Expression and Purification of Mutant Aristolochene Synthase
This protocol describes the expression of the mutant enzyme in E. coli and its subsequent purification.
Materials:
-
E. coli expression host (e.g., BL21(DE3)/pLysS).[5]
-
LB broth with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (lysis buffer with 20 mM imidazole).
-
Elution buffer (lysis buffer with 250 mM imidazole).
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).
Procedure:
-
Transformation: Transform the verified mutant plasmid into the E. coli expression host.
-
Expression:
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 16-25°C) for 16-24 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged aristolochene synthase with elution buffer.
-
-
Dialysis:
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Concentrate the purified protein and determine its concentration.
-
III. In Vitro Enzyme Assay and Product Analysis by GC-MS
This protocol describes the enzymatic reaction and the analysis of the resulting sesquiterpene products.
Materials:
-
Purified mutant aristolochene synthase.
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Farnesyl diphosphate (FPP) substrate.
-
Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate).
-
Anhydrous sodium sulfate.
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Enzyme Assay:
-
Set up a reaction mixture containing the assay buffer, purified enzyme, and FPP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).
-
-
Product Extraction:
-
Stop the reaction and extract the sesquiterpene products with an equal volume of organic solvent.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Analyze the extracted products by GC-MS.
-
The GC separates the different sesquiterpene products, and the MS provides their mass spectra for identification.
-
Identify the products by comparing their retention times and mass spectra with those of authentic standards and/or a mass spectral library (e.g., NIST/WILEY).[6]
-
Quantify the relative abundance of each product by integrating the peak areas in the GC chromatogram.
-
Visualizations
Caption: Experimental workflow for site-directed mutagenesis of aristolochene synthase.
Caption: Altered reaction pathways due to active site mutations in aristolochene synthase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aristolochene synthase: mechanistic analysis of active site residues by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for Large-Scale Fermentation of (+)-Aristolochene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Aristolochene is a bicyclic sesquiterpenoid that serves as a key precursor in the biosynthesis of various natural products, including the potent antitumor agent, aristolochic acid. Its complex structure makes chemical synthesis challenging and economically unviable for large-scale production. Microbial fermentation using metabolically engineered organisms presents a promising and sustainable alternative. This document provides detailed application notes and protocols for the large-scale production of this compound via fed-batch fermentation of engineered Escherichia coli and Saccharomyces cerevisiae.
Section 1: Metabolic Engineering Strategies
The efficient production of this compound in microbial hosts relies on redirecting cellular metabolism towards the synthesis of its precursor, farnesyl pyrophosphate (FPP), and the effective conversion of FPP to this compound by a specific terpene synthase.
Host Organisms
-
Escherichia coli : A well-characterized prokaryotic host with fast growth rates and a wide array of available genetic tools. The native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is the primary source of isoprenoid precursors.
-
Saccharomyces cerevisiae : A robust eukaryotic host, generally regarded as safe (GRAS), with a native mevalonate (B85504) (MVA) pathway for isoprenoid biosynthesis. It is well-suited for industrial-scale fermentation.[1]
Key Biosynthetic Pathways
The biosynthesis of this compound hinges on the availability of the C15 precursor, Farnesyl Pyrophosphate (FPP). This is synthesized from the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Metabolic Engineering Targets
In E. coli:
-
Enhance the MEP Pathway: Overexpression of key genes in the MEP pathway such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (IPP isomerase) can increase the supply of IPP and DMAPP.[2][3]
-
Overexpress FPP Synthase: Increasing the expression of ispA (farnesyl pyrophosphate synthase) enhances the conversion of IPP and DMAPP to FPP.[2]
-
Introduce a Heterologous MVA Pathway: To supplement the native MEP pathway, a heterologous mevalonate (MVA) pathway can be introduced.
-
Express Aristolochene Synthase: Expression of a codon-optimized this compound synthase gene (e.g., from Penicillium roqueforti or Penicillium expansum) is essential.[2][4]
-
Improve Enzyme Expression: The use of fusion tags, such as the Maltose-Binding Protein (MBP), can enhance the soluble expression and activity of the aristolochene synthase.[2]
In S. cerevisiae:
-
Upregulate the MVA Pathway: Overexpression of key regulated genes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), can significantly boost FPP production.
-
Downregulate Competing Pathways: The gene ERG9, which encodes squalene synthase, diverts FPP towards sterol biosynthesis. Downregulating its expression is a critical step to increase the FPP pool available for this compound synthesis.[5]
-
Express Aristolochene Synthase: A codon-optimized this compound synthase gene needs to be expressed.
Section 2: Quantitative Data Summary
The following tables summarize reported production titers for this compound and related sesquiterpenes in engineered microbial hosts.
Table 1: this compound Production in Engineered Microorganisms
| Host Organism | Strain Engineering Highlights | Fermentation Scale | Titer (mg/L) | Reference |
| E. coli BL21(DE3) | Enhanced MEP pathway, overexpressed FPPS, MBP-fusion to PeTS1 | 250 mL Flask | 50 | [2] |
| P. roqueforti | Wild-type | Not specified | 40 | [2] |
Table 2: Production of Other Sesquiterpenes in Fed-Batch Fermentation
| Product | Host Organism | Titer (g/L) | Reference |
| (+)-Germacrene A | S. cerevisiae | 14.71 | [6] |
| (-)-Germacrene D | S. cerevisiae | Not specified | [5][7] |
| β-caryophyllene | E. coli | 1.52 | [7] |
| (+)-Valencene | S. cerevisiae | 16.6 | [8] |
| α-Santalene | S. cerevisiae | 0.163 | [9] |
| β-Farnesene | S. cerevisiae | 130 | [7] |
Section 3: Experimental Protocols
Protocol for Fed-Batch Fermentation of Engineered E. coli
This protocol is a general guideline for high-density fed-batch fermentation of engineered E. coli for this compound production, based on common practices for sesquiterpene production.
3.1.1. Media Preparation
-
Batch Medium (Terrific Broth - TB, per Liter):
-
Tryptone: 12 g
-
Yeast Extract: 24 g
-
Glycerol: 15 g
-
KH₂PO₄: 2.31 g
-
K₂HPO₄: 12.54 g
-
Autoclave and add appropriate antibiotics post-cooling.[2]
-
-
Feed Medium (per Liter):
-
Glucose: 600 g
-
(NH₄)₂SO₄: 20 g
-
MgSO₄·7H₂O: 5 g
-
Trace Metal Solution: 10 mL
-
Make up to 1 L with sterile water and filter sterilize.
-
3.1.2. Inoculum Preparation
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate a 500 mL baffled flask containing 100 mL of TB medium.
-
Incubate at 37°C and 200 rpm until the OD₆₀₀ reaches 4-6.
3.1.3. Bioreactor Operation
-
Batch Phase:
-
Aseptically transfer the inoculum to a sterilized bioreactor containing TB medium to a starting OD₆₀₀ of ~0.1.
-
Set initial fermentation parameters: Temperature 37°C, pH 7.0 (controlled with NH₄OH), dissolved oxygen (DO) maintained at >30% by cascading agitation and aeration.
-
-
Induction:
-
When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.05 mM.[2]
-
Simultaneously, reduce the temperature to 16-20°C to enhance soluble protein expression and reduce metabolic stress.
-
-
Fed-Batch Phase:
-
After temperature stabilization, initiate the glucose feed. A common strategy is an exponential feed to maintain a specific growth rate, followed by a constant feed rate.
-
Alternatively, a DO-stat or pH-stat feeding strategy can be employed, where the feed is initiated upon a sharp increase in DO or pH, indicating carbon source depletion.
-
Add a 10% (v/v) overlay of sterile n-dodecane to the culture to capture the volatile this compound in-situ, preventing its loss and reducing product toxicity.[3][10][11]
-
-
Harvest:
-
Continue fermentation for 48-72 hours post-induction.
-
Harvest the entire fermentation broth for downstream processing.
-
Protocol for Fed-Batch Fermentation of Engineered S. cerevisiae
This protocol provides a general framework for high-density fed-batch fermentation of engineered S. cerevisiae.
3.2.1. Media Preparation
-
Batch Medium (Synthetic Defined - SD Medium, per Liter):
-
Yeast Nitrogen Base (w/o amino acids): 6.7 g
-
Glucose: 20 g
-
Complete Supplement Mixture (CSM) lacking appropriate amino acids for plasmid selection.
-
Autoclave and add filter-sterilized glucose and CSM.
-
-
Feed Medium (per Liter):
-
Glucose: 500 g
-
Yeast Extract: 50 g
-
Peptone: 100 g
-
Make up to 1 L with sterile water and filter sterilize.
-
3.2.2. Inoculum Preparation
-
Inoculate a single colony into 10 mL of SD medium and grow overnight at 30°C, 200 rpm.
-
Use this culture to inoculate 100 mL of SD medium in a 1 L flask and grow for 24 hours.
3.2.3. Bioreactor Operation
-
Batch Phase:
-
Inoculate the bioreactor containing SD medium.
-
Maintain temperature at 30°C, pH at 5.0 (controlled with NH₄OH), and DO above 20%.
-
-
Fed-Batch Phase:
-
Once the initial glucose is depleted (indicated by a sharp rise in DO), start the feed.
-
A common strategy is a two-stage feed: an initial exponential feed to increase biomass, followed by a constant feed for product formation.
-
A glucose-limited feeding strategy is crucial to avoid the Crabtree effect (ethanol production).[12][13]
-
Add a 10% (v/v) dodecane (B42187) overlay after the initial biomass growth phase.
-
-
Harvest:
-
Fermentation is typically run for 96-144 hours.
-
Harvest the broth for downstream processing.
-
Section 4: Downstream Processing
The recovery and purification of this compound from the fermentation broth is a critical step. The use of an n-dodecane overlay simplifies the initial recovery.
Protocol for Extraction and Purification
-
Phase Separation:
-
Transfer the entire fermentation broth to a separation funnel or use a continuous centrifuge designed for liquid-liquid separation.
-
Separate the upper n-dodecane layer from the aqueous phase containing the cell biomass.
-
-
Extraction from Aqueous Phase (Optional but Recommended):
-
To recover any dissolved or cell-associated product, extract the aqueous phase and cell pellet with a non-polar solvent like n-hexane.
-
Separate the organic phase.
-
-
Solvent Removal:
-
Combine all organic phases.
-
Remove the n-hexane by rotary evaporation.
-
For the dodecane fraction, vacuum distillation can be employed to separate the lower-boiling this compound from the higher-boiling dodecane.[14]
-
-
Purification:
-
The crude extract can be further purified using silica gel column chromatography, eluting with a non-polar solvent such as n-hexane.
-
Monitor fractions by TLC or GC-MS to collect the pure this compound.
-
Analytical Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for the identification and quantification of this compound.
-
Sample Preparation: Dilute the dodecane phase or the purified product in a suitable solvent (e.g., n-hexane or ethyl acetate).
-
GC Conditions: Use a non-polar capillary column (e.g., HP-5ms). A typical temperature program would be an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute the sesquiterpenes.
-
Quantification: Use an external standard curve of pure this compound for accurate quantification. An internal standard (e.g., caryophyllene (B1175711) or another sesquiterpene not produced by the strain) can be added to improve precision.
-
Section 5: Conclusion and Future Perspectives
The microbial production of this compound is a viable alternative to traditional methods. High-density fed-batch fermentation, coupled with robust metabolic engineering and optimized downstream processing, is key to achieving industrially relevant titers. While significant progress has been made in producing other sesquiterpenes at the g/L scale, further process optimization is required to achieve similar titers for this compound. Future work should focus on developing dynamic control strategies for gene expression and feeding, as well as exploring novel in-situ product recovery methods to enhance productivity and simplify downstream processing. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to advance the large-scale production of this valuable sesquiterpene.
References
- 1. Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Development and optimisation of a defined high cell density yeast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of the sesquiterpene synthase AcTPS1 and high production of (–)-germacrene D in metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High density fermentation of Saccharomyces cerevisiae YQ-7 [manu61.magtech.com.cn]
- 7. Biosynthesis of β-caryophyllene, a novel terpene-based high-density biofuel precursor, using engineered Escherichia coli [ideas.repec.org]
- 8. Large Scale Production and Downstream Processing of Labyrinthopeptins from the Actinobacterium Actinomadura namibiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Engineering the oleaginous yeast Yarrowia lipolytica to produce limonene from waste cooking oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose limited feed strategy leads to increased production of fusicocca-2,10(14)-diene by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
Chemoenzymatic Synthesis of Novel (+)-Aristolochene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemoenzymatic synthesis of novel (+)-aristolochene derivatives. This approach combines the stereospecificity of enzymatic synthesis to produce the core this compound scaffold with the versatility of chemical methods for further derivatization. This document offers detailed protocols for the expression and purification of aristolochene (B1197444) synthase, the enzymatic synthesis of this compound, and subsequent chemical modifications to generate novel derivatives.
Data Presentation
Table 1: Kinetic Parameters of Aristolochene Synthase
| Enzyme Source | Km (FPP) | kcat | Reference |
| Aspergillus terreus | 15 nM | 0.015 s-1 | [1] |
| Penicillium roqueforti | 0.55 µM | 70 nmol/min/mg | [2] |
Table 2: Spectroscopic Data for this compound and a Novel Derivative
| Compound | Formula | Key 1H NMR Signals (ppm) | Key 13C NMR Signals (ppm) | MS (m/z) | Reference |
| This compound | C15H24 | 5.35 (s, 1H), 4.72 (s, 1H), 4.68 (s, 1H), 1.68 (s, 3H), 0.95 (d, J=7.0 Hz, 3H), 0.75 (s, 3H) | 150.2, 142.1, 124.5, 108.8, 48.9, 41.6, 39.2, 34.5, 33.8, 26.4, 21.5, 20.8, 18.3, 16.2, 14.9 | 204 [M]+ | [3] |
| 1-hydroxyaristolochene | C15H24O | - | - | 220 [M]+ | [4] |
| 3-hydroxyaristolochene | C15H24O | - | - | 220 [M]+ | [4] |
| 8-oxo-aristolochene | C15H22O | - | - | 218 [M]+ | [4] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Aristolochene Synthase from E. coli
This protocol describes the heterologous expression of aristolochene synthase from Aspergillus terreus in Escherichia coli and its subsequent purification.
1. Gene Synthesis and Cloning:
- The gene encoding aristolochene synthase from Aspergillus terreus is codon-optimized for expression in E. coli.
- The synthesized gene is cloned into a pET11a expression vector, which incorporates an N-terminal His6-tag for affinity purification.[1]
2. Expression in E. coli :
- The pET11a-aristolochene synthase construct is transformed into E. coli BL21(DE3)pLysS cells.[1]
- A single colony is used to inoculate a starter culture of 50 mL of Luria-Bertani (LB) medium containing 100 µg/mL ampicillin (B1664943) and 34 µg/mL chloramphenicol. The culture is grown overnight at 37°C with shaking at 220 rpm.
- The overnight culture is used to inoculate 1 L of Terrific Broth (TB) containing the same antibiotics. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[5]
- The culture is then incubated for an additional 16-20 hours at a reduced temperature of 18-22°C to enhance protein solubility.[5]
3. Cell Lysis and Clarification:
- Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
- The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM MgCl2, 1 mM dithiothreitol (B142953) (DTT), and 1 mg/mL lysozyme).[5]
- The resuspended cells are incubated on ice for 30 minutes and then sonicated to ensure complete lysis.
- The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
4. Protein Purification:
- Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer without lysozyme. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 50 mM imidazole, 10% glycerol). The His6-tagged aristolochene synthase is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole, 10% glycerol).
- Ion-Exchange Chromatography: For higher purity, the eluted fractions containing the protein are pooled and subjected to anion-exchange chromatography.[2] The protein solution is first desalted using a desalting column into a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 10% glycerol). The desalted protein is then loaded onto a pre-equilibrated anion-exchange column (e.g., Q-Sepharose). The protein is eluted with a linear gradient of increasing salt concentration (e.g., 50 mM to 1 M NaCl).
- Fractions containing the purified aristolochene synthase are identified by SDS-PAGE, pooled, and concentrated. The purified enzyme is stored in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) at -80°C.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the in vitro enzymatic conversion of farnesyl pyrophosphate (FPP) to this compound.
1. Reaction Setup:
- A typical reaction mixture (1 mL) contains:
- 50 mM Tris-HCl buffer (pH 7.5)
- 10 mM MgCl2
- 50 µM Farnesyl pyrophosphate (FPP)
- 1-5 µg of purified recombinant aristolochene synthase
- The reaction is set up in a glass vial to prevent the product from adhering to plastic surfaces.
2. Reaction Incubation:
- The reaction mixture is incubated at 30°C for 2-4 hours. For larger scale synthesis, the reaction time can be extended up to 24 hours.
3. Product Extraction:
- After incubation, the reaction mixture is overlaid with an equal volume of a non-polar organic solvent such as n-hexane or pentane.
- The mixture is vortexed vigorously for 1 minute to extract the hydrophobic this compound into the organic phase.
- The phases are separated by centrifugation at 2,000 x g for 5 minutes.
- The organic layer containing the product is carefully collected. The extraction is repeated twice to ensure complete recovery of the product.
4. Product Purification and Analysis:
- The pooled organic extracts are dried over anhydrous Na2SO4 and the solvent is carefully removed under a gentle stream of nitrogen.
- The crude this compound can be purified by silica (B1680970) gel column chromatography using a non-polar eluent such as hexane.
- The purity and identity of the this compound are confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Protocol 3: Chemoenzymatic Synthesis of Oxidized Aristolochene Derivatives
This protocol describes a two-step process for the synthesis of oxidized aristolochene derivatives, starting with the enzymatically produced this compound.
Step 1: Enzymatic Synthesis of this compound
-
Follow Protocol 2 to produce and purify this compound.
Step 2: Chemical Oxidation of this compound
-
Allylic Oxidation: To introduce a hydroxyl group at an allylic position, a selenium dioxide (SeO2) mediated oxidation can be performed.
-
Dissolve the purified this compound in a suitable solvent such as dioxane or a mixture of ethanol (B145695) and water.
-
Add a stoichiometric amount of SeO2 to the solution.
-
The reaction is typically carried out at room temperature or with gentle heating (40-60°C) and monitored by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, the reaction mixture is filtered to remove selenium byproducts, and the solvent is evaporated. The resulting hydroxylated aristolochene derivatives can be purified by silica gel column chromatography.
-
-
Epoxidation: To introduce an epoxide functional group, an epoxidation reaction using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) can be employed.
-
Dissolve the purified this compound in a chlorinated solvent such as dichloromethane (B109758) (CH2Cl2).
-
Add a slight excess of m-CPBA to the solution at 0°C.
-
The reaction is stirred at 0°C to room temperature and monitored by TLC.
-
After the reaction is complete, the mixture is washed with a solution of sodium bisulfite and then with a saturated solution of sodium bicarbonate to remove excess peroxy acid and the resulting benzoic acid.
-
The organic layer is dried, and the solvent is removed to yield the epoxidized aristolochene derivatives, which can be further purified by column chromatography.
-
Characterization of Novel Derivatives:
-
The structure of the newly synthesized derivatives is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
References
- 1. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid discovery of terpene tailoring enzymes for total biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing (+)-Aristolochene Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yield of (+)-aristolochene in microbial hosts.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your experiments.
Q1: My engineered microbial host is producing very low or undetectable levels of this compound. What are the primary factors to investigate?
A1: Low or no production of this compound can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Insufficient Precursor Supply: The biosynthesis of this compound is dependent on the availability of the precursor molecule, farnesyl pyrophosphate (FPP). Native metabolic pathways in hosts like Saccharomyces cerevisiae may not produce enough FPP to support high-yield production of sesquiterpenes.
-
Suboptimal Aristolochene (B1197444) Synthase (AS) Activity: The expression and activity of the aristolochene synthase enzyme are critical. This can be affected by:
-
Codon Usage: The codon usage of the AS gene may not be optimized for your microbial host, leading to poor translation and low enzyme levels.
-
Promoter Strength: The promoter driving the expression of the AS gene might be too weak, resulting in insufficient enzyme production.
-
Enzyme Stability and Folding: The heterologously expressed enzyme may not fold correctly or could be unstable in the host organism.
-
-
Competing Metabolic Pathways: FPP is a key intermediate in several native metabolic pathways, most notably the sterol biosynthesis pathway in yeast.[1] These competing pathways can divert FPP away from this compound production.
-
Product Volatility and Toxicity: this compound is a volatile compound, and some of it may be lost from the fermentation broth. Additionally, high concentrations of terpenoids can be toxic to microbial cells, inhibiting growth and production.
Q2: How can I increase the intracellular pool of the precursor, farnesyl pyrophosphate (FPP)?
A2: Enhancing the FPP supply is a crucial step in improving this compound yield. Here are some effective strategies:
-
Overexpression of Mevalonate (MVA) Pathway Genes: In Saccharomyces cerevisiae, the MVA pathway is responsible for FPP synthesis. Overexpressing key enzymes in this pathway can significantly boost FPP production.[2] A common and effective strategy is to overexpress a truncated, soluble form of HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme in the MVA pathway.[1]
-
Downregulation of Competing Pathways: To channel more FPP towards this compound, it is beneficial to downregulate competing pathways. In yeast, the primary competing pathway is the sterol biosynthesis pathway, which consumes FPP to produce ergosterol. Downregulating the expression of the squalene (B77637) synthase gene (ERG9), which catalyzes the first committed step in sterol biosynthesis, is a widely used strategy.[1]
-
Fusion Proteins: Creating a fusion protein of FPP synthase (FPPS) and aristolochene synthase can increase the local concentration of FPP available to the aristolochene synthase, thereby improving the conversion efficiency.
Q3: My engineered strain shows poor growth, especially after inducing expression of the aristolochene synthase gene. What could be the cause and how can I mitigate this?
A3: Poor growth upon induction of heterologous protein expression can be attributed to several factors:
-
Metabolic Burden: Overexpressing multiple genes in the MVA pathway and the aristolochene synthase itself can impose a significant metabolic burden on the host cells, diverting resources from essential cellular processes like growth.
-
Toxicity of Intermediates or Product: Accumulation of metabolic intermediates or the final product, this compound, can be toxic to the cells.
-
Solutions:
-
Optimize Induction Conditions: Use inducible promoters and optimize the concentration of the inducer and the timing of induction to balance growth and production.
-
Two-Phase Fermentation: A common strategy is to separate the fermentation into a growth phase and a production phase. In the growth phase, cells are grown to a high density under conditions that favor biomass accumulation. In the production phase, gene expression is induced, and conditions are shifted to favor product formation.
-
In situ Product Removal: To mitigate product toxicity and prevent loss due to volatility, a two-phase fermentation system can be employed. In this setup, an organic solvent overlay (e.g., dodecane) is added to the fermentation broth to capture the hydrophobic this compound as it is produced.
-
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for this compound?
A1: this compound is a bicyclic sesquiterpene that is biosynthesized from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[3] The key enzymatic step is the cyclization of FPP, which is catalyzed by the enzyme aristolochene synthase (AS).[3][4] The reaction proceeds through a series of carbocationic intermediates.[5]
Q2: Which microbial hosts are commonly used for this compound production?
A2: The most commonly used microbial hosts for terpenoid production, including this compound, are Escherichia coli and Saccharomyces cerevisiae.[6] Both organisms are well-characterized, have a wide range of genetic tools available for metabolic engineering, and are amenable to industrial-scale fermentation.
Q3: How important is codon optimization for the expression of aristolochene synthase?
A3: Codon optimization is a critical factor for achieving high-level expression of heterologous genes, including aristolochene synthase, in a microbial host.[7][8] Different organisms have different preferences for which codons they use to encode a particular amino acid.[9] By synthesizing a version of the aristolochene synthase gene that uses codons preferred by the host organism, you can significantly improve translational efficiency and increase the amount of functional enzyme produced.[10]
Q4: What is the role of the promoter in aristolochene synthase gene expression?
A4: The promoter is a DNA sequence that initiates the transcription of a gene. The choice of promoter will determine the level and timing of aristolochene synthase expression.[11] For high-level production, strong constitutive or inducible promoters are typically used. Inducible promoters offer the advantage of separating cell growth from product formation, which can help to reduce the metabolic burden on the host.
Quantitative Data
The following table summarizes some reported yields of this compound in engineered microbial hosts.
| Microbial Host | Engineering Strategy | Titer (mg/L) | Reference |
| Escherichia coli | Enhanced MEP pathway, MBP fusion tag on PeTS1 | 50 | [12] |
Experimental Protocols
Protocol for Aristolochene Synthase Activity Assay
This protocol is adapted from established methods for assaying terpene synthase activity.[13]
Materials:
-
Purified aristolochene synthase enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 4 mM dithiothreitol
-
Substrate: 40 µM (E,E)-Farnesyl diphosphate (B83284) (FPP)
-
GC-MS grade n-hexane
-
Glass vials with screw caps
Procedure:
-
Prepare the reaction mixture in a 500 µL total volume containing the assay buffer and 100 µg of the purified recombinant protein.
-
As a negative control, prepare a reaction with enzyme that has been inactivated by boiling for 10 minutes.
-
Add 40 µM FPP to initiate the reaction.
-
Incubate the reaction at 30°C for 3 hours.
-
To extract the sesquiterpene products, add an equal volume of n-hexane to the reaction mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at a low speed to separate the phases.
-
Carefully collect the upper hexane (B92381) layer, which contains the this compound.
-
Analyze the hexane extract by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol for Quantification of this compound from Fermentation Broth
This protocol is a general guideline for quantifying this compound from a two-phase fermentation.[14]
Materials:
-
Fermentation broth sample with an organic solvent overlay (e.g., dodecane)
-
Internal standard (e.g., caryophyllene)
-
GC-MS grade ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
GC vials
Procedure:
-
Take a known volume of the organic solvent overlay from the fermentation.
-
Add a known concentration of an internal standard to the sample.
-
Dilute the sample with ethyl acetate to a suitable concentration for GC-MS analysis.
-
Dry the sample over anhydrous sodium sulfate to remove any residual water.
-
Transfer the sample to a GC vial for analysis.
-
Prepare a calibration curve using authentic this compound standards of known concentrations.
-
Analyze the samples and standards by GC-MS.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.
Visualizations
Caption: Biosynthesis pathway of this compound from Acetyl-CoA in a microbial host.
Caption: General experimental workflow for producing this compound in a microbial host.
References
- 1. Combinatorial Metabolic Engineering in Saccharomyces cerevisiae for the Enhanced Production of the FPP-Derived Sesquiterpene Germacrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Strategies for Production of Natural Products in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aristolochene - Wikipedia [en.wikipedia.org]
- 4. Aristolochene synthase - Wikipedia [en.wikipedia.org]
- 5. Item - Synthetic Efficiency in Enzyme Mechanisms Involving Carbocations:â Aristolochene Synthase - figshare - Figshare [figshare.com]
- 6. Metabolic Engineering [keaslinglab.lbl.gov]
- 7. A condition-specific codon optimization approach for improved heterologous gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.azenta.com [web.azenta.com]
- 9. Signatures of optimal codon usage in metabolic genes inform budding yeast ecology | PLOS Biology [journals.plos.org]
- 10. Codon optimisation for heterologous gene expression in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of different promoters, promoter mutation, and an enhancer on recombinant protein expression in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile Production of this compound and (+)-Bicyclogermacrene in Escherichia coli Using Newly Discovered Sesquiterpene Synthases from Penicillium expansum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Feedback Inhibition in the (+)-Aristolochene Pathway
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the (+)-aristolochene pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly feedback inhibition and other factors limiting product yield.
Frequently Asked Questions (FAQs)
Q1: What is the this compound pathway and why is it important?
A1: The this compound pathway is a biosynthetic route that produces the bicyclic sesquiterpene this compound. This compound is a precursor to a wide range of bioactive molecules with potential applications in pharmaceuticals and agriculture. The pathway's core reaction is the cyclization of farnesyl pyrophosphate (FPP), a central intermediate in isoprenoid metabolism, catalyzed by the enzyme aristolochene (B1197444) synthase (AS).
Q2: What is feedback inhibition and how does it affect the this compound pathway?
A2: Feedback inhibition is a cellular control mechanism where the end product of a metabolic pathway inhibits an enzyme that acts earlier in the pathway.[1] This regulation prevents the excessive accumulation of the product. In the context of the this compound pathway, while direct feedback inhibition by this compound on aristolochene synthase is not the primary limiting factor, the accumulation of the substrate FPP can be toxic to host organisms like Saccharomyces cerevisiae and Escherichia coli, leading to growth inhibition and reduced productivity.[2][3] Furthermore, high concentrations of FPP can lead to the synthesis of undesired byproducts, diverting flux away from this compound.
Q3: What are the common challenges encountered when engineering the this compound pathway in microbial hosts?
A3: Researchers often face several challenges, including:
-
Low product yield: This can be due to a limited supply of the precursor FPP, inefficient catalysis by aristolochene synthase, or competition from other metabolic pathways.
-
Accumulation of toxic intermediates: High levels of FPP can be detrimental to cell health.[2]
-
Formation of byproducts: FPP is a branch-point metabolite and can be converted into other molecules, such as sterols, reducing the carbon flux towards this compound.[4]
-
Enzyme instability or low activity: The expression of a heterologous aristolochene synthase may not be optimal in the chosen production host.
Troubleshooting Guides
Low Yield of this compound
Q: My engineered microbial strain is producing very low titers of this compound. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue that can stem from several bottlenecks in the pathway. Here's a systematic approach to troubleshooting:
1. Insufficient Precursor (FPP) Supply:
-
Problem: The native mevalonate (B85504) (MVA) pathway in your host organism may not produce enough FPP to support high-level production of this compound.
-
Troubleshooting Steps:
-
Overexpress key MVA pathway genes: Increase the expression of genes encoding enzymes like HMG-CoA reductase (tHMG1), farnesyl pyrophosphate synthase (FPPS), and others in the pathway from acetyl-CoA to FPP.[3]
-
Use a heterologous MVA pathway: Introduce a complete, optimized MVA pathway from a different organism known for high isoprenoid production.
-
Precursor feeding: Supplement the culture medium with mevalonate, the product of HMG-CoA reductase, to bypass early pathway limitations.[5]
-
2. Competition from Other Pathways:
-
Problem: FPP is a precursor for essential molecules like sterols. The competing pathways can drain the FPP pool, reducing the amount available for aristolochene synthase.
-
Troubleshooting Steps:
-
Downregulate competing pathways: Reduce the expression of genes in competing pathways. A common target is squalene (B77637) synthase (SQS), the first enzyme in the sterol biosynthesis pathway that consumes FPP.[4] This can be achieved using CRISPRi or by replacing the native promoter with a weaker, inducible promoter.
-
Enzyme fusion: Create a fusion protein of FPPS and aristolochene synthase. This can channel FPP directly to aristolochene synthase, increasing local substrate concentration and reducing its availability to competing enzymes.[6][7]
-
3. Inefficient Aristolochene Synthase (AS) Activity:
-
Problem: The aristolochene synthase you are using may have low catalytic efficiency, poor expression, or instability in your host organism.
-
Troubleshooting Steps:
-
Codon optimization: Ensure the DNA sequence of your aristolochene synthase gene is optimized for the codon usage of your expression host.
-
Protein engineering: Use site-directed mutagenesis to improve the catalytic activity or stability of the enzyme.[8]
-
Enzyme screening: Test different aristolochene synthase orthologs from various organisms to find one that performs better in your system.
-
Accumulation of Intermediates and Cellular Toxicity
Q: My engineered strain exhibits poor growth, and I suspect it's due to the accumulation of a toxic intermediate. How can I confirm this and mitigate the issue?
A: The accumulation of FPP is a known cause of toxicity in engineered microbes.[2]
1. Diagnosis:
-
Metabolite analysis: Quantify the intracellular concentrations of FPP and other MVA pathway intermediates using methods like LC-MS/MS.
-
Growth curve analysis: Compare the growth rate of your production strain with a control strain that does not overproduce FPP. Significant growth inhibition in the production strain is indicative of toxicity.
2. Mitigation Strategies:
-
Balance pathway flux: Avoid excessively overexpressing the upstream MVA pathway without a correspondingly efficient downstream enzyme (aristolochene synthase) to consume the FPP.
-
Dynamic regulation: Use inducible promoters to control the expression of MVA pathway genes. This allows you to turn on the pathway after the cells have reached a certain density, minimizing the impact of toxicity on growth.
-
Increase downstream enzyme activity: Improve the expression and/or catalytic efficiency of your aristolochene synthase to more effectively convert FPP to this compound.
Quantitative Data Summary
| Parameter | Condition/Modification | Value | Organism | Reference |
| (-)-Aristolone Yield | Overexpression of FPPS | 0.42 mg/g | Sanghuangporus sanghuang | [4] |
| (-)-Aristolone Yield | ΔSQS and TPS2152 overexpression | 1.30 mg/g (210% increase) | Sanghuangporus sanghuang | [4] |
| Nerolidol Titer | Translational fusion of NES to FPPS | 4.2 g/L (>110-fold increase) | Saccharomyces cerevisiae | [6] |
| K | (2E,6E,10E)-3,7-dimethyl-11-phenyldodeca-2,6,10-trien-1-yl diphosphate | 0.8 µM | Penicillium roqueforti | [9] |
| K | (2E,6E,10Z)-3,7-dimethyl-11-phenyldodeca-2,6,10-trien-1-yl diphosphate | 1.2 µM | Penicillium roqueforti | [9] |
| K | (2Z,6E)-7,11-dimethyl-3-phenyldodeca-2,6,10-trien-1-yl diphosphate | 1.2 µM | Penicillium roqueforti | [9] |
Experimental Protocols
Protocol 1: In Vitro Assay for Aristolochene Synthase Activity
This protocol describes a method to determine the activity of a purified aristolochene synthase enzyme.
Materials:
-
Purified aristolochene synthase
-
Farnesyl pyrophosphate (FPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5% glycerol)
-
Dithiothreitol (DTT)
-
Pentane (B18724) (for extraction)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the assay buffer, DTT, and purified aristolochene synthase.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding FPP to the mixture.
-
Incubate the reaction for a specific period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA in buffer).
-
Extract the sesquiterpene products by adding an equal volume of pentane and vortexing vigorously.
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the upper pentane layer containing the this compound.
-
Analyze the extracted sample by GC-MS to identify and quantify the this compound produced.
Protocol 2: Site-Directed Mutagenesis of Aristolochene Synthase
This protocol provides a general workflow for introducing specific mutations into the aristolochene synthase gene to improve its properties.[10][11]
Materials:
-
Plasmid DNA containing the aristolochene synthase gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The primers should have a melting temperature (T
m) of ≥78°C.[11] -
PCR Amplification: Set up a PCR reaction with the plasmid DNA, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: After PCR, add DpnI enzyme to the reaction mixture and incubate at 37°C for at least 2 hours. DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, mutated plasmid intact.[10]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective agar (B569324) medium. Pick individual colonies and grow them in liquid culture. Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.
Visualizations
Caption: The this compound biosynthetic pathway.
Caption: FPP accumulation leading to cellular toxicity.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Feedback Inhibition in Metabolic Pathways – Mt Hood Community College Biology 101 [openoregon.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Engineering Sanghuangporus sanghuang for enhanced (-)-aristolone production via metabolic pathway optimization and terpene synthase engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Competitive inhibition of aristolochene synthase by phenyl-substituted farnesyl diphosphates: evidence of active site plasticity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Site-Directed Mutagenesis [protocols.io]
Optimizing codon usage for aristolochene synthase expression in E. coli
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers expressing aristolochene (B1197444) synthase from fungal sources, such as Penicillium roqueforti or Aspergillus terreus, in Escherichia coli.
Troubleshooting Guide
This guide addresses common problems encountered during the heterologous expression of aristolochene synthase.
Q1: Why am I getting very low or no aristolochene synthase expression?
A1: Low or no protein expression is a frequent issue when expressing eukaryotic genes in prokaryotic hosts like E. coli. Several factors could be responsible, but a primary suspect is codon usage bias.
| Potential Cause | Recommended Solution |
| Codon Usage Bias | The genetic code is degenerate, meaning multiple codons can specify the same amino acid.[1] Organisms exhibit a preference for certain codons, which often correlates with the abundance of their corresponding tRNAs.[2] Fungal genes, like aristolochene synthase, may contain codons that are rarely used by E. coli.[3][4] This can lead to translational stalling, premature termination, or even frameshift mutations, drastically reducing the yield of full-length, functional protein.[5] |
| Inefficient Transcription | The promoter driving gene expression may not be strong enough or properly induced. |
| mRNA Instability | The mRNA transcript of the synthase gene might be rapidly degraded by E. coli's cellular machinery. |
| Plasmid Instability | The expression plasmid could be unstable or have a low copy number, leading to insufficient template for transcription. |
Troubleshooting Steps:
-
Analyze Codon Usage: Compare the codon usage of your native aristolochene synthase gene (e.g., from P. roqueforti) with that of highly expressed E. coli genes. Identify rare codons, especially clusters of them (e.g., AGG/AGA, CUA, AUA), which are known to impede translation.[3]
-
Codon Optimize the Gene: The most effective solution is to synthesize a new version of the gene where rare codons are replaced with codons preferred by E. coli, without altering the amino acid sequence.[6][7] This can significantly enhance protein expression.[7]
-
Use a Specialized E. coli Strain: Consider using an E. coli strain engineered to express tRNAs for rare codons, such as BL21(DE3)-CodonPlus-pRIL.[8] This can sometimes improve expression of the native gene.[6]
-
Verify Promoter and Induction: Ensure you are using a strong, inducible promoter (e.g., T7) and that induction conditions (e.g., IPTG concentration, induction temperature, and duration) are optimal.[9][10]
-
Check Plasmid Integrity: Isolate the plasmid from your expression strain and verify its integrity via restriction digest and sequencing.
Q2: My aristolochene synthase is expressed, but it's insoluble and forms inclusion bodies. What can I do?
A2: Insoluble protein expression is often linked to high expression rates overwhelming the cellular folding machinery, leading to misfolding and aggregation.[8]
| Potential Cause | Recommended Solution |
| High Translation Rate | Rapid synthesis, often a result of codon optimization, can outpace the capacity of chaperones, leading to protein misfolding.[8] |
| Lack of Post-Translational Modifications | The protein may require modifications absent in E. coli. |
| Sub-optimal Culture Conditions | High induction temperatures can accelerate protein synthesis to the point of aggregation. |
| Fusion Tag Issues | The fusion tag (e.g., His-tag, Protein A) used for purification might interfere with proper folding.[11] |
Troubleshooting Steps:
-
Lower Induction Temperature: After adding the inducer (e.g., IPTG), reduce the culture temperature to 16-20°C and extend the incubation time (e.g., 16-24 hours).[12] This slows down protein synthesis, allowing more time for correct folding.[9]
-
Reduce Inducer Concentration: Titrate the concentration of your inducer (e.g., IPTG) to find a lower level that results in slower, more controlled expression.
-
Co-express Chaperones: Transform your cells with a second plasmid that expresses molecular chaperones (e.g., GroEL/GroES) to assist in the folding process.
-
Test Different Fusion Tags: If using a fusion tag, try expressing the protein with a different tag (e.g., Maltose Binding Protein - MBP) or no tag at all. MBP is known to enhance the solubility of its fusion partners.
-
Consider Periplasmic Expression: Target the protein to the periplasm, which is a more oxidizing environment and can favor the correct formation of disulfide bonds.[13]
Q3: I have expressed soluble aristolochene synthase, but the yield of aristolochene is low. How can I improve it?
A3: Low product yield, despite successful enzyme expression, points to issues with the enzymatic reaction itself or limitations in precursor supply.
| Potential Cause | Recommended Solution |
| Precursor Limitation | The endogenous production of farnesyl diphosphate (B83284) (FPP), the substrate for aristolochene synthase, may be insufficient in E. coli. |
| Enzyme Inhibition | The release of pyrophosphate (PPi) during the cyclization of FPP can inhibit synthase activity.[12] Product feedback inhibition is also a possibility.[12] |
| Missing Cofactors | Sesquiterpene synthases require a divalent metal ion, typically Mg²⁺, for activity.[12] |
| Sub-optimal Assay Conditions | The pH, temperature, or buffer composition of your in vivo or in vitro reaction may not be optimal for enzyme activity. |
Troubleshooting Steps:
-
Engineer Precursor Pathway: Co-express genes of the mevalonate (B85504) (MVA) pathway to boost the intracellular pool of FPP. This is a common strategy to increase terpene production.
-
Add Pyrophosphatase: If performing an in vitro assay, add pyrophosphatase to the reaction to hydrolyze the inhibitory PPi byproduct.[12]
-
Ensure Cofactor Presence: Check that your culture medium (for in vivo production) or reaction buffer (for in vitro assays) contains sufficient MgCl₂ (typically 5-10 mM).[12]
-
Optimize Reaction Conditions: Verify that the reaction pH is optimal for aristolochene synthase (often slightly alkaline).
-
Use a Two-Phase Culture System: To mitigate product toxicity and feedback inhibition, overlay the culture with an organic solvent (e.g., dodecane) to sequester the aristolochene as it is produced.
Frequently Asked Questions (FAQs)
Q: What is codon optimization? A: Codon optimization is the process of redesigning a gene's nucleotide sequence to match the codon usage preferences of a specific expression host, without changing the amino acid sequence of the encoded protein.[1][7] This involves replacing codons that are rare in the host with synonymous codons that are frequently used, which can significantly improve translation efficiency and protein yield.[6][14]
Q: How different is the codon usage of Penicillium roqueforti from E. coli? A: Fungi like P. roqueforti and bacteria like E. coli have distinct codon preferences. For example, the arginine codons AGA and AGG are among the rarest in E. coli but may be more common in the fungal gene.[3][5] The presence of these rare codons in the aristolochene synthase mRNA can cause ribosomes to pause or dissociate, leading to truncated or misfolded proteins and low yields.[8]
Q: What data supports the benefit of codon optimization for aristolochene synthase? A: While specific yield-increase percentages for aristolochene synthase are proprietary to individual research efforts, multi-gene studies consistently demonstrate the power of this technique. For example, a study on 30 human genes showed that codon-optimized synthetic genes could be expressed and purified more readily in E. coli than their native counterparts.[6] For other complex enzymes, like polyketide synthases, codon optimization has resulted in more than 50-fold increases in protein levels.
Table 1: Comparison of Native vs. Hypothetical Optimized Expression
| Gene Version | Expression Level (mg/L of culture) | Soluble Fraction | Aristolochene Titer (mg/L) |
|---|---|---|---|
| Native Gene | ~1-5 | < 20% | < 1 |
| Optimized Gene | > 100 | > 70% | > 50 |
Note: These values are illustrative, based on typical results reported for heterologous expression of complex enzymes, and will vary based on experimental conditions.
Q: Are there online tools to help me optimize my gene sequence? A: Yes, several companies that offer gene synthesis services also provide free online tools for codon optimization.[15] These tools allow you to input your protein sequence and select E. coli as the expression host to generate an optimized DNA sequence.
Experimental Protocols & Visualizations
Protocol: General Workflow for Optimized Expression
-
Sequence Analysis & Design:
-
Obtain the amino acid sequence of aristolochene synthase from P. roqueforti or A. terreus.[10][11]
-
Use an online codon optimization tool to back-translate the protein sequence into a DNA sequence optimized for E. coli K-12. Key parameters for optimization include codon adaptation index (CAI), GC content, and avoidance of negative cis-regulatory elements.[7]
-
-
Gene Synthesis and Cloning:
-
Transformation and Expression:
-
Transform the expression plasmid into a suitable E. coli strain, such as BL21(DE3).[17]
-
Grow a starter culture and use it to inoculate a larger expression culture.
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.[9]
-
Induce protein expression with IPTG (e.g., 0.1-1 mM).[9]
-
Reduce the temperature to 18-20°C and continue incubation for 16-24 hours.[9]
-
-
Analysis:
-
Harvest cells by centrifugation.
-
Lyse the cells using sonication.[9]
-
Analyze the total, soluble, and insoluble fractions by SDS-PAGE to confirm protein expression and determine solubility.
-
For activity analysis, perform an in vitro assay with the soluble cell lysate and FPP substrate, or analyze the culture broth/overlay for in vivo production of aristolochene via GC-MS.
-
Workflow and Troubleshooting Diagrams
References
- 1. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Effects of rare codon clusters on high-level expression of heterologous proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Codon influence on protein expression in E. coli correlates with mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of consecutive rare codons on the recombinant production of human proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterologous expression of TPS genes in Escherichia coli [bio-protocol.org]
- 10. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of UbiA terpene synthases with a precursor overproduction system in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterologous protein expression in E. coli [protocols.io]
Troubleshooting low activity of purified aristolochene synthase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low activity with purified aristolochene (B1197444) synthase.
Troubleshooting Guide: Low Enzyme Activity
Low or no activity of purified aristolochene synthase is a common issue that can arise from various factors during protein expression, purification, and the enzymatic assay itself. This guide provides a systematic approach to identify and resolve the root cause of the problem.
Question: Why is my purified aristolochene synthase showing low or no activity?
Answer: Several factors can contribute to low aristolochene synthase activity. Systematically evaluate the following potential causes:
-
Improper Protein Folding or Expression: Expression of functional aristolochene synthase, particularly in heterologous systems like E. coli, can be challenging.[1][2] Consider optimizing expression conditions such as temperature and induction time.
-
Enzyme Instability: Terpene cyclases can be unstable.[3] Ensure proper storage conditions and consider the use of stabilizing agents.
-
Incorrect Assay Conditions: The enzymatic reaction is sensitive to pH, temperature, and the presence of essential cofactors.
-
Substrate Quality and Concentration: The integrity and concentration of the substrate, farnesyl pyrophosphate (FPP), are critical for the reaction.
-
Presence of Inhibitors: Contaminants from the purification process or degradation products can inhibit enzyme activity.
The following sections provide detailed troubleshooting steps for each of these areas.
Frequently Asked Questions (FAQs)
Protein Expression and Purification
Q1: What are the key considerations for expressing active aristolochene synthase in E. coli?
A1: For successful expression of soluble and active aristolochene synthase in E. coli, consider the following:
-
Expression Strain: E. coli strains like BL21(DE3) are commonly used.[1]
-
Induction Conditions: Use a low concentration of IPTG and induce at a lower temperature (e.g., 18-25°C) to promote proper protein folding and increase the yield of soluble protein.[3]
-
Lysis and Purification Buffers: Include stabilizing agents like glycerol (B35011) (e.g., 10-20% v/v) in your buffers.[3][4] All purification steps should be performed at low temperatures (e.g., 4°C) to minimize protein degradation.
Q2: My purified aristolochene synthase is precipitating or losing activity over time. How can I improve its stability?
A2: To enhance the stability of your purified enzyme:
-
Storage Buffer: Store the purified enzyme in a buffer containing glycerol (e.g., 50% v/v) at -20°C or flash-freeze in liquid nitrogen and store at -80°C.[5] Long-term storage in solution at 4°C is generally not recommended.
-
Additives: The inclusion of dithiothreitol (B142953) (DTT) in the buffer can help maintain the enzyme in a reduced state.[4]
-
Protein Concentration: Very low protein concentrations can lead to instability. If possible, store the enzyme at a higher concentration.
Enzymatic Assay Conditions
Q3: What are the optimal assay conditions for aristolochene synthase activity?
A3: The activity of aristolochene synthase is highly dependent on the assay conditions. Ensure the following parameters are optimized:
-
Divalent Metal Ions: Aristolochene synthase requires a divalent metal ion for activity, with Mg²⁺ being the preferred cofactor.[4][6] The optimal concentration is typically around 3-5 mM.[4] While Mn²⁺ can substitute for Mg²⁺ at very low concentrations (0.01 mM), higher concentrations are inhibitory.[4][7]
-
pH: The enzyme exhibits a broad pH optimum between 6.25 and 7.50.[4][7] Buffers such as HEPES, MES, and MOPSO can be used.[4]
-
Temperature: While many terpene synthase assays are performed at 30°C, the optimal temperature may vary.[3][8] It is advisable to determine the optimal temperature for your specific enzyme preparation.
-
Substrate: Use high-quality farnesyl pyrophosphate (FPP). FPP can degrade upon storage, so use fresh or properly stored aliquots.[3]
Q4: I am observing the formation of other sesquiterpenes besides aristolochene. Is this normal?
A4: Yes, it is not uncommon for aristolochene synthase and other sesquiterpene synthases to produce minor amounts of alternative products. For example, the enzyme from Penicillium roqueforti has been reported to produce small quantities of germacrene A and valencene.[9] The product distribution can also be influenced by mutations in the active site and reaction conditions.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for aristolochene synthase from different sources.
Table 1: Kinetic Parameters of Aristolochene Synthase
| Source Organism | Km for FPP | kcat | Specific Activity | Reference |
| Penicillium roqueforti | 0.55 ± 0.06 µM | - | 70 nmol/min/mg | [7] |
| Aspergillus terreus (recombinant) | 15 nM | 0.015 s⁻¹ | - | [11] |
Table 2: Optimal Reaction Conditions
| Parameter | Optimal Range/Value | Reference |
| pH | 6.25 - 7.50 | [4][7] |
| Mg²⁺ Concentration | 3 - 5 mM | [4] |
| Mn²⁺ Concentration | 0.01 mM (inhibitory at higher concentrations) | [4][7] |
| Dithiothreitol (DTT) | 1 - 4 mM | [4][8] |
Experimental Protocols
Protocol 1: Purification of Aristolochene Synthase from Penicillium roqueforti
This protocol is based on the method described by Hohn and Plattner (1989).
-
Cell Lysis: Harvest fungal mycelia and disrupt by sonication or French press in a suitable buffer (e.g., 10 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10% glycerol).
-
Centrifugation: Clarify the lysate by high-speed centrifugation to remove cell debris.
-
Anion-Exchange Chromatography: Apply the supernatant to an anion-exchange column (e.g., Mono Q) and elute with a salt gradient (e.g., 0-300 mM KCl).
-
Gel Filtration Chromatography: Further purify the active fractions by gel filtration chromatography (e.g., Superose 6) to separate proteins based on size.
-
Protein Concentration and Storage: Concentrate the purified enzyme and store in a buffer containing glycerol at -20°C or -80°C.
Protocol 2: In Vitro Aristolochene Synthase Activity Assay
This protocol is a standard method for assaying enzyme activity.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 mM HEPES buffer (pH 7.5)
-
5 mM MgCl₂
-
4 mM DTT
-
40 µM Farnesyl Pyrophosphate (FPP)
-
-
Enzyme Addition: Add a known amount of purified aristolochene synthase (e.g., 100 µg) to initiate the reaction. A boiled enzyme control should be included.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 3 hours).
-
Extraction: Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate). Vortex vigorously.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Analysis: Carefully transfer the organic layer to a new vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
Aristolochene Synthase Purification Workflow
Caption: Figure 1: General workflow for the purification of aristolochene synthase.
Troubleshooting Logic for Low Enzyme Activity
Caption: Figure 2: A decision tree for troubleshooting low aristolochene synthase activity.
References
- 1. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aristolochene - Wikipedia [en.wikipedia.org]
- 7. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aristolochene synthase: mechanistic analysis of active site residues by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Templating effects in aristolochene synthase catalysis: elimination versus cyclisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce byproduct formation in (+)-aristolochene synthesis
Welcome to the technical support center for (+)-aristolochene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to reduce the formation of unwanted byproducts during the enzymatic synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enzymatic reaction is producing significant byproducts alongside this compound. What are the most common byproducts I should expect?
A1: Byproduct formation is a common challenge in terpene synthase reactions due to the highly reactive carbocation intermediates involved. In the synthesis of this compound from farnesyl pyrophosphate (FPP), the primary enzyme, aristolochene (B1197444) synthase (AS), can release intermediates prematurely or guide the reaction down alternative cyclization pathways.
The most frequently observed byproducts include:
-
Germacrene A: This is a key neutral intermediate in the reaction pathway.[1] Its accumulation is often due to its premature release from the enzyme's active site before the second cyclization and rearrangement steps can occur.[1]
-
(-)-Valencene: An isomer of aristolochene that results from an alternative deprotonation of a shared eudesmane (B1671778) cation intermediate.
-
(-)-4-epi-Eremophilene: Another eremophilane-type sesquiterpene that can be a significant byproduct, particularly with tobacco 5-epi-aristolochene synthase (TEAS).[2]
-
Selinene derivatives (α- and β-selinene): These byproducts can arise from alternative cyclization of the germacrenyl cation.
The product distribution can vary significantly depending on the specific enzyme used (e.g., from Penicillium roqueforti, Aspergillus terreus, or Nicotiana tabacum) and the reaction conditions. For instance, the A. terreus aristolochene synthase is reported to be highly specific, producing aristolochene as the sole product, whereas the P. roqueforti enzyme yields minor amounts of germacrene A and valencene (B1682129).[3]
Q2: I am observing a high ratio of Germacrene A to this compound. How can I resolve this?
A2: A high proportion of Germacrene A indicates that the reaction is stalling after the first cyclization of FPP. The enzyme is releasing the germacrene A intermediate before it can be protonated and cyclized further to the eudesmane cation, which is the precursor to this compound.
Here are several strategies to address this issue:
-
Enzyme Selection: The choice of aristolochene synthase is critical. The enzyme from Aspergillus terreus has been shown to be highly efficient, converting FPP to this compound with virtually no release of germacrene A.[3] In contrast, some mutants of the Penicillium roqueforti aristolochene synthase, such as the E252Q mutant, almost exclusively produce germacrene A.[3]
-
Site-Directed Mutagenesis: If you are working with a specific synthase, mutating key residues in the active site can alter the product profile. For example, mutations in the conserved Mg²⁺-binding domains of P. roqueforti aristolochene synthase have been shown to increase the proportion of germacrene A.[3] This suggests that ensuring the optimal coordination of the magnesium cofactor is crucial for reaction completion.
-
Control of Reaction pH: The protonation of germacrene A is a critical step. While the enzyme itself facilitates this, ensuring the reaction buffer is at the optimal pH for your specific synthase can promote the efficiency of this step. The identity of the active site acid responsible for this protonation is a subject of research, but maintaining the overall protein structure through optimal pH is essential.
Q3: My product mixture contains a high percentage of isomers like valencene. What strategies can I employ to increase the specificity for this compound?
A3: The formation of isomers like valencene arises from non-specific deprotonation of the eudesmane cation intermediate. The enzyme's active site topography is meant to position the intermediate precisely for the correct proton removal to form this compound.
Here are some approaches to enhance product specificity:
-
Temperature Optimization: The product specificity of some terpene synthases is temperature-dependent. For tobacco 5-epi-aristolochene synthase (TEAS), changes in temperature can alter the relative proportions of different products.[2] Experimenting with a range of temperatures (e.g., 20°C to 37°C) for your specific aristolochene synthase may reveal an optimum for minimizing isomer formation.
-
Site-Directed Mutagenesis: This is a powerful technique to reshape the active site and improve product fidelity. By identifying amino acid residues that influence the final deprotonation step, you can create mutants with higher specificity. For example, analysis of mutants of P. roqueforti aristolochene synthase has shown that residues like Tyr-92 play a role in product distribution, although it is not the primary acid for protonating germacrene A.[3] Altering aliphatic residues that define the shape of the active site can also be effective.
-
Cofactor Concentration: Aristolochene synthase is a Mg²⁺-dependent enzyme.[1] The magnesium ions are crucial for binding the pyrophosphate group of FPP and stabilizing carbocation intermediates.[1] It is advisable to titrate the MgCl₂ concentration in your reaction buffer (e.g., in the range of 5-20 mM) to find the optimal concentration that favors the desired reaction pathway.
Data on Product Distribution
The following tables summarize quantitative data on the product distribution of different aristolochene synthases and their mutants under various conditions.
Table 1: Product Distribution of Wild-Type Aristolochene Synthases
| Enzyme Source | This compound (%) | Germacrene A (%) | Valencene (%) | Other Byproducts (%) | Reference |
| Penicillium roqueforti | 94 | 4 | 2 | - | [3] |
| Aspergillus terreus | ~100 | - | - | - | [3] |
| Nicotiana tabacum (TEAS) | 78.9 | 3.6 | - | 17.5 (incl. 6.2% 4-epi-eremophilene) | [2] |
Table 2: Product Distribution of P. roqueforti Aristolochene Synthase Mutants
| Mutant | This compound (%) | Germacrene A (%) | Valencene (%) | Reference |
| Wild-Type | 94 | 4 | 2 | [3] |
| Y92F | 81 | 12 | 7 | [3] |
| E252Q | 0 | ~100 | 0 | [3] |
Experimental Protocols
Protocol 1: Standard Enzymatic Synthesis of this compound
This protocol provides a general method for the in vitro synthesis of this compound using a purified aristolochene synthase.
Materials:
-
Purified aristolochene synthase (e.g., from E. coli expression system)
-
(E,E)-Farnesyl pyrophosphate (FPP) stock solution
-
Assay Buffer: 50 mM Bis-Tris propane–HCl (pH 7.5), 20 mM MgCl₂
-
Organic Solvent (e.g., ethyl acetate (B1210297) or hexane) for extraction
-
Internal standard for GC-MS (e.g., farnesol)
-
2 mL glass vials with screw tops
Procedure:
-
Prepare the reaction mixture in a 2 mL glass vial by combining 0.5 mL of Assay Buffer with FPP to a final concentration of 500 µM.
-
Add the internal standard to the organic solvent that will be used for overlaying the reaction.
-
Equilibrate the reaction mixture at the desired temperature (e.g., room temperature or 30°C).
-
Initiate the reaction by adding the purified aristolochene synthase to a final concentration of approximately 1.0 µM.
-
Immediately overlay the aqueous reaction mixture with 0.5 mL of the organic solvent containing the internal standard. This creates a two-phase system to trap the volatile hydrocarbon products.
-
Incubate the reaction for a set period (e.g., 1-4 hours) with gentle agitation.
-
To quench the reaction and extract the products, vortex the vial vigorously for 30 seconds.
-
Centrifuge the vial to separate the organic and aqueous layers.
-
Carefully remove the top organic layer for analysis.
-
Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: GC-MS Analysis of Reaction Products
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Non-polar capillary column (e.g., 5% diphenyl/95% dimethylsiloxane) is suitable for separating sesquiterpenes.
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/minute.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Data Analysis:
-
Identify products by comparing their mass spectra and retention times to authentic standards or published data.
-
Quantify the relative abundance of each product by integrating the peak areas from the total ion chromatogram.
Visualizations
Caption: Biosynthetic pathway of this compound and common byproducts.
Caption: Troubleshooting workflow for reducing byproduct formation.
References
- 1. Aristolochene - Wikipedia [en.wikipedia.org]
- 2. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aristolochene synthase: mechanistic analysis of active site residues by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aristolochene Synthase Stability for Industrial Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the stability of aristolochene (B1197444) synthase.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the stability of aristolochene synthase?
A1: The main approaches to improve the stability of aristolochene synthase for industrial applications can be categorized into three main areas:
-
Protein Engineering:
-
Directed Evolution: This involves creating libraries of mutant enzymes and screening for variants with improved thermostability or resistance to chemical denaturants.[1] A high-throughput screen is essential for efficiently screening these large libraries.[1]
-
Site-Directed Mutagenesis: Based on the protein's structure, specific amino acid residues can be mutated to enhance stability. For example, introducing disulfide bonds, packing the hydrophobic core, or modifying surface loops can increase the melting temperature (T_m) and half-life of the enzyme.[2][3][4][5]
-
-
Formulation and Additives:
-
The stability of aristolochene synthase can be significantly improved by optimizing the formulation buffer. Common additives include:
-
Polyols and Sugars (e.g., glycerol (B35011), sorbitol, trehalose): These act as osmolytes, stabilizing the protein's native conformation.
-
Salts (e.g., (NH₄)₂SO₄, NaCl): The type and concentration of salt can influence protein solubility and stability.
-
Surfactants: Low concentrations of non-ionic surfactants can prevent aggregation.
-
Reducing Agents (e.g., DTT, BME): These are crucial for preventing oxidation, especially if the enzyme contains sensitive cysteine residues.
-
-
-
Immobilization:
-
Attaching the enzyme to a solid support can enhance its stability and allow for easier reuse. Common immobilization techniques include covalent attachment, adsorption, or entrapment in a polymer matrix.
-
Q2: What are common issues encountered during the expression of recombinant aristolochene synthase in E. coli?
A2: Common problems with expressing recombinant aristolochene synthase in E. coli include low yields of soluble protein and the formation of inclusion bodies.
-
Low Expression Levels: This can be due to codon usage bias, toxicity of the expressed protein to the host cells, or inefficient transcription or translation.[6][7]
-
Inclusion Body Formation: High expression rates, improper folding, or a lack of necessary chaperones can lead to the aggregation of the enzyme into insoluble inclusion bodies.[7]
Q3: How can I improve the yield of soluble aristolochene synthase?
A3: To increase the yield of soluble and active enzyme, consider the following strategies:
-
Optimize Expression Conditions:
-
Lower Induction Temperature: Reducing the temperature (e.g., to 16-20°C) after induction with IPTG slows down protein synthesis, allowing more time for proper folding.[7]
-
Lower IPTG Concentration: Using a lower concentration of the inducer can reduce the rate of protein expression and minimize inclusion body formation.[7]
-
Choice of Expression Strain: Use E. coli strains that are optimized for the expression of challenging proteins, such as those containing rare codons (e.g., Rosetta strains) or those that enhance disulfide bond formation in the cytoplasm (e.g., SHuffle strains).
-
Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of the synthase.
-
-
Fusion Tags:
-
N-terminal fusion tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can enhance the solubility of aristolochene synthase.[8]
-
Q4: What are the key parameters to consider for the purification of aristolochene synthase?
A4: Successful purification of aristolochene synthase typically involves multiple chromatography steps. Key considerations include:
-
Choice of Chromatography Resins: A common strategy is to use an initial affinity chromatography step (e.g., Ni-NTA if using a His-tag), followed by ion-exchange chromatography and finally size-exclusion chromatography for polishing.[9][10]
-
Buffer Composition: The purification buffers should be optimized for pH and ionic strength to maintain the enzyme's stability and activity. The inclusion of stabilizing additives like glycerol and a reducing agent is often beneficial.
-
Protease Inhibitors: Add protease inhibitors to the lysis buffer to prevent degradation of the target protein by host cell proteases.
Troubleshooting Guides
Section 1: Protein Expression and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| No or low expression of aristolochene synthase | Codon bias in the expression host. | Synthesize a codon-optimized gene for E. coli expression. |
| Toxicity of the protein to E. coli. | Use a tightly regulated expression system (e.g., pBAD).[7] Lower the induction temperature and IPTG concentration. | |
| Plasmid instability. | Ensure proper antibiotic selection is maintained throughout cell growth. | |
| Aristolochene synthase is found in inclusion bodies | High rate of protein expression. | Lower the induction temperature (16-20°C) and IPTG concentration.[7] |
| Improper protein folding. | Co-express with molecular chaperones (e.g., GroEL/ES). Use a solubility-enhancing fusion tag (e.g., MBP).[8] | |
| Suboptimal lysis buffer. | Add non-ionic detergents (e.g., Triton X-100) and glycerol to the lysis buffer to aid in solubilization. | |
| Low purity after affinity chromatography | Non-specific binding of contaminants. | Increase the concentration of imidazole (B134444) in the wash buffer. Perform a step-gradient elution. |
| Protein degradation. | Add a cocktail of protease inhibitors to the lysis buffer. Keep samples on ice throughout the purification process. | |
| Loss of activity during purification | Enzyme instability. | Work quickly and at low temperatures (4°C). Add stabilizing agents like glycerol (10-20%) and a reducing agent (e.g., 1-5 mM DTT) to all buffers. |
| Presence of inhibitors. | Ensure all buffers are made with high-purity water and reagents. Dialyze the purified protein against a fresh, optimized storage buffer. |
Section 2: Enzyme Activity and Stability Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No detectable product in the activity assay | Inactive enzyme. | Verify the integrity of the purified protein on an SDS-PAGE gel. Confirm the presence of all necessary co-factors (e.g., Mg²⁺).[9] |
| Substrate degradation. | Use freshly prepared farnesyl pyrophosphate (FPP) substrate. Store FPP at -80°C. | |
| Improper assay conditions. | Optimize the pH and temperature of the reaction. Ensure the correct buffer components are present. | |
| High variability in activity measurements | Inconsistent pipetting. | Use calibrated pipettes and be precise with all additions. |
| Incomplete reaction quenching. | Ensure the quenching step (e.g., addition of organic solvent) is rapid and consistent. | |
| Product volatility during extraction. | Keep samples cold during extraction and minimize the time samples are open to the air. | |
| Irreproducible melting curves in Thermal Shift Assay (TSA) | Protein aggregation. | Centrifuge the protein sample before the assay to remove any aggregates. Optimize the protein concentration. |
| Interference from buffer components. | Run controls with buffer components alone to check for background fluorescence. Some reducing agents can interfere with certain fluorescent dyes. | |
| Incorrect dye concentration. | Optimize the concentration of the fluorescent dye (e.g., SYPRO Orange) for your specific protein concentration. |
Quantitative Data Summary
The following tables summarize kinetic parameters of wild-type and mutant aristolochene synthases from Penicillium roqueforti (PR-AS).
Table 1: Steady-State Kinetic Parameters of PR-AS and its Mutants [5]
| Enzyme | K_m (μM) | k_cat (x 10⁻³ s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | (+)-aristolochene (%) | germacrene A (%) | valencene (%) |
| PR-AS | 0.53 ± 0.05 | 2.8 ± 0.1 | 5.3 x 10³ | 94 | 4 | 2 |
| PR-AS-V88A | 0.64 ± 0.06 | 1.9 ± 0.1 | 3.0 x 10³ | 85 | 12 | 3 |
| PR-AS-V88F | 0.70 ± 0.07 | 1.5 ± 0.1 | 2.1 x 10³ | 35 | 60 | 5 |
| PR-AS-T89A | 1.75 ± 0.18 | 0.9 ± 0.1 | 0.5 x 10³ | 78 | 18 | 4 |
| PR-AS-T89F | 0.61 ± 0.06 | 1.2 ± 0.1 | 2.0 x 10³ | 55 | 40 | 5 |
Experimental Protocols
Protocol 1: Aristolochene Synthase Activity Assay using GC-MS
This protocol is for determining the activity of aristolochene synthase by quantifying the product, aristolochene, using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Purified aristolochene synthase
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT
-
Substrate: Farnesyl pyrophosphate (FPP) solution (1 mM in 10 mM NH₄HCO₃)
-
Quenching Solution: Ethyl acetate (B1210297) containing a known concentration of an internal standard (e.g., caryophyllene)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS vials
Procedure:
-
Reaction Setup: In a glass vial, prepare the reaction mixture by adding 45 µL of Assay Buffer and 5 µL of purified aristolochene synthase.
-
Initiate Reaction: Start the reaction by adding 5 µL of the 1 mM FPP substrate solution to a final volume of 55 µL.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Quenching and Extraction: Stop the reaction by adding 200 µL of the Quenching Solution (ethyl acetate with internal standard). Vortex vigorously for 30 seconds to extract the hydrocarbon products.
-
Phase Separation: Centrifuge the vial at low speed to separate the aqueous and organic layers.
-
Drying: Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Transfer the dried organic phase to a GC-MS vial for analysis.
-
Data Analysis: Identify and quantify the aristolochene peak based on its retention time and mass spectrum, relative to the internal standard.
Protocol 2: Thermal Shift Assay (TSA) for Stability Assessment
This protocol describes how to determine the melting temperature (T_m) of aristolochene synthase as a measure of its thermal stability.
Materials:
-
Purified aristolochene synthase (0.1-0.5 mg/mL)
-
TSA Buffer: Buffer in which the stability will be tested (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange fluorescent dye (5000x stock in DMSO)
-
Real-time PCR instrument
-
96-well PCR plates
Procedure:
-
Prepare Master Mix: For each condition to be tested, prepare a master mix containing the TSA buffer and SYPRO Orange dye (diluted to a final concentration of 5x).
-
Prepare Protein Dilution: Dilute the purified aristolochene synthase in the appropriate TSA buffer to the desired final concentration (e.g., 2 µM).
-
Set up the Plate: In each well of a 96-well PCR plate, add 20 µL of the protein dilution and 5 µL of the corresponding master mix.
-
Seal the Plate: Seal the plate with an optically clear adhesive film.
-
Centrifuge: Briefly centrifuge the plate to ensure all liquid is at the bottom of the wells.
-
Run the Assay: Place the plate in a real-time PCR instrument. Program the instrument to increment the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring the fluorescence of SYPRO Orange at each increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (T_m) is the midpoint of the transition in the resulting melting curve, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.[11]
Visualizations
Caption: Experimental workflow for enhancing aristolochene synthase stability.
Caption: Troubleshooting logic for aristolochene synthase experiments.
References
- 1. High-throughput screening and directed evolution of terpene synthase-catalyzed cylization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aristolochene synthase: mechanistic analysis of active site residues by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. bitesizebio.com [bitesizebio.com]
Media composition optimization for fungal (+)-aristolochene production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of media composition for fungal (+)-aristolochene production.
Frequently Asked Questions (FAQs)
Q1: Which fungal species are commonly used for this compound production?
A1: Several fungal species are known to produce this compound. The most commonly cited species in research are Penicillium roqueforti and Aspergillus terreus.[1][2][3] Aristolochene (B1197444) is a precursor to the sesquiterpenoid PR-toxin in Penicillium roqueforti.[4]
Q2: What is the general biosynthetic pathway for this compound in fungi?
A2: In fungi, this compound is synthesized via the mevalonate (B85504) (MVA) pathway.[5][6][7] The pathway begins with acetyl-CoA, which is converted to isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[5][6] These five-carbon units are then condensed to form farnesyl pyrophosphate (FPP), a 15-carbon molecule.[6][7] Finally, the enzyme aristolochene synthase catalyzes the cyclization of FPP to form this compound.[8]
Q3: What are the key media components that influence this compound production?
A3: The key media components influencing this compound production, like many fungal secondary metabolites, are the carbon and nitrogen sources. The type and concentration of these nutrients can significantly impact biomass growth and the yield of the target compound. Additionally, trace elements and pH of the medium play a crucial role in optimizing production.
Q4: How can I extract this compound from the fungal culture?
A4: this compound is a volatile sesquiterpene. For surface cultures, solid-phase microextraction (SPME) can be used to monitor its production.[1] For submerged cultures, solvent extraction of the culture broth or mycelium is a common method. Due to its volatility, a solvent overlay during fermentation can be employed to capture the product.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Media Composition | The balance of carbon and nitrogen is critical. Experiment with different sources and concentrations. For Penicillium roqueforti, Sabouraud Dextrose Agar (B569324) has been shown to yield higher amounts of this compound compared to Malt Extract Agar.[1] Consider using response surface methodology (RSM) to systematically optimize media components. |
| Incorrect Fungal Strain or Strain Vigor | Ensure you are using a known this compound producing strain. The productivity of fungal strains can decline with repeated subculturing. It is advisable to use fresh cultures from cryopreserved stocks. |
| Inappropriate Fermentation Conditions | Optimize physical parameters such as temperature, pH, and aeration. Most fungi have an optimal temperature and pH range for secondary metabolite production. For example, some Aspergillus species produce more metabolites at 25°C, even though they may grow faster at higher temperatures.[9] |
| Inadequate Incubation Time | Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase.[4] Perform a time-course experiment to determine the optimal harvest time. The biosynthesis of this compound in Penicillium roqueforti has been observed to peak around the fourth day after inoculation.[1] |
| Product Volatility and Degradation | As a volatile compound, this compound can be lost from the culture. Consider using a two-phase cultivation system with a solvent overlay to capture the product as it is produced. Also, be mindful of potential degradation during extraction and analysis. |
Issue 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Suggested Solution |
| Variability in Inoculum | Standardize the inoculum preparation. Use a consistent spore concentration or mycelial biomass for inoculation. The age and physiological state of the inoculum can significantly impact fermentation performance. |
| Inconsistent Media Preparation | Ensure accurate weighing of media components and consistent pH adjustment. Minor variations in media preparation can lead to significant differences in fungal metabolism. |
| Fluctuations in Environmental Conditions | Tightly control and monitor the temperature, humidity, and aeration in your incubator or fermenter. |
Data on Media Composition and this compound Production
| Fungal Species | Medium | Key Components | This compound Yield | Reference |
| Penicillium roqueforti | Sabouraud Dextrose Agar | Dextrose, Peptone, Agar | 0.04 mg/mL of culture | [1] |
| Penicillium roqueforti | Malt Extract Agar | Malt Extract, Peptone, Dextrose, Agar | Lower than Sabouraud Dextrose Agar | [1] |
Experimental Protocols
Protocol 1: Cultivation of Penicillium roqueforti for this compound Production
-
Media Preparation:
-
Prepare Sabouraud Dextrose Agar (SDA) by dissolving 40 g/L dextrose, 10 g/L peptone, and 15 g/L agar in distilled water.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Pour the sterilized medium into petri dishes and allow it to solidify.
-
-
Inoculation:
-
Inoculate the center of the SDA plates with spores of Penicillium roqueforti.
-
-
Incubation:
-
Incubate the plates at 25°C in the dark.
-
-
Analysis:
-
Monitor the production of this compound daily, with peak production expected around day 4.[1]
-
For analysis of the volatile this compound, solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS) can be employed.
-
Protocol 2: General Method for Media Optimization using Response Surface Methodology (RSM)
-
Factor Screening:
-
Identify the key media components (e.g., carbon source, nitrogen source, mineral salts) and physical parameters (e.g., temperature, pH) that may influence this compound production.
-
Use a Plackett-Burman design to screen for the most significant factors.
-
-
Optimization using Central Composite Design (CCD):
-
Once the significant factors are identified, use a CCD to determine the optimal levels of these variables.
-
This involves setting up experiments at different combinations of the factor levels (high, low, and center points).
-
-
Data Analysis:
-
Measure the this compound yield for each experimental run.
-
Use statistical software to fit the data to a polynomial equation and determine the optimal conditions for maximizing the yield.
-
Visualizations
Caption: Biosynthesis pathway of this compound in fungi.
Caption: Experimental workflow for media composition optimization.
Caption: Regulation of fungal this compound biosynthesis.
References
- 1. De novo production of this compound by sporulated surface cultures of Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites Produced by the Blue-Cheese Ripening Mold Penicillium roqueforti; Biosynthesis and Regulation Mechanisms [mdpi.com]
- 4. Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of fungal terpene synthases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Biosynthesis and regulation of terpenoids from basidiomycetes: exploration of new research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Aristolochene Quantification via GC-MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of aristolochene (B1197444) using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Section 1: General & Initial Setup
Q1: What is aristolochene and why is GC-MS a suitable method for its quantification? A1: Aristolochene is a bicyclic sesquiterpenoid hydrocarbon and is a known precursor to certain fungal toxins.[1] Due to its volatility and thermal stability, Gas Chromatography (GC) is an excellent technique for separation. Mass Spectrometry (MS) provides the high selectivity and sensitivity needed for accurate detection and quantification, even in complex sample matrices.[2]
Q2: What are the critical first steps before starting an aristolochene quantification experiment? A2: Before beginning, ensure the following:
-
High-Purity Standards: Obtain a certified reference standard for aristolochene.
-
Internal Standard Selection: Choose an appropriate internal standard (ISTD) that is not present in your sample, such as n-tridecane or naphthalene-d8.[3][4]
-
System Suitability Test: Perform a blank run to check for contamination and inject a known standard to verify system performance, including peak shape and retention time.[5]
-
GC-MS System Check: Ensure the GC-MS is leak-free, and the vacuum is sufficient and stable.[6]
Section 2: Sample Preparation
Q3: What is the recommended method for extracting aristolochene from a fungal culture or plant matrix? A3: Liquid-liquid extraction (LLE) is a common and effective method.[2] The sample is typically mixed with two immiscible solvents, one of which is an organic solvent like hexane (B92381) or ethyl acetate (B1210297), to isolate the nonpolar aristolochene.[2][3] For complex matrices, Solid Phase Extraction (SPE) can be used to concentrate and purify the analyte before injection.[2]
Q4: My sample recoveries are low and inconsistent. What could be the cause? A4: Low recovery can stem from several factors:
-
Incomplete Extraction: Ensure vigorous mixing (e.g., vortexing, sonication) during LLE.[7] Increasing the extraction time or performing multiple extractions may help.
-
Analyte Volatility: Aristolochene is volatile. Avoid high temperatures during solvent evaporation steps. A gentle stream of nitrogen is recommended for concentrating the sample.[8]
-
Adsorption: Active sites in glassware or sample vials can adsorb the analyte. Using silanized glassware can mitigate this issue.
-
Matrix Effects: Components in the sample matrix can interfere with extraction efficiency. A matrix-matched calibration curve may be necessary to correct for this.[9]
Section 3: GC-MS Parameters & Optimization
Q5: What are the typical starting parameters for a GC-MS method for aristolochene? A5: The following table provides a robust starting point. Parameters should be optimized for your specific instrument and column.
Table 1: Recommended GC-MS Starting Parameters for Aristolochene Analysis
| Parameter | Recommended Setting | Rationale & Notes |
|---|---|---|
| GC System | ||
| Injection Mode | Splitless (1 µL injection) | Best for trace analysis to ensure maximum analyte transfer to the column.[10] |
| Inlet Temperature | 260 °C | Ensures rapid and complete vaporization of aristolochene without thermal degradation.[11] |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for many capillary columns, providing a good balance of speed and resolution.[11] |
| GC Column | Non-polar (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID, 0.25µm film | Provides good separation for non-polar compounds like sesquiterpenes. |
| Oven Program | Initial 80°C (hold 2 min), ramp 5°C/min to 230°C (hold 5 min) | A starting point; the ramp rate can be adjusted to improve separation from other terpenes.[11] |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique for volatile and semi-volatile compounds. |
| Ion Source Temp. | 200 °C - 230 °C | Standard temperature to promote ionization while minimizing thermal breakdown.[11] |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns and library matching. |
| Acquisition Mode | Scan (m/z 50-400) & SIM/MRM | Use Scan mode for initial identification and method development. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity during quantification.[12] |
| Quantifier Ion | To be determined | The most abundant, characteristic, and interference-free ion in the aristolochene mass spectrum. |
| Qualifier Ions | To be determined | 2-3 other characteristic ions to confirm identity. |
Q6: I am seeing poor peak shape (tailing or fronting). How can I fix this? A6:
-
Peak Tailing: This is often caused by active sites in the system.[13]
-
Peak Fronting: This typically indicates column overload.[5]
-
Solution: Dilute the sample or increase the split ratio if using split injection. Check that the injection volume is appropriate (typically 1 µL).
-
Section 4: Data Analysis & Quantification
Q7: How do I build a reliable calibration curve for quantification? A7: A reliable calibration curve is essential for accuracy.
-
Concentration Range: Prepare a series of at least 5-7 calibration standards that bracket the expected concentration of aristolochene in your samples.[12]
-
Internal Standard: Add a constant, known concentration of your chosen internal standard (e.g., n-tridecane) to all standards and samples.[15]
-
Plotting: Plot the ratio of the aristolochene peak area to the internal standard peak area against the concentration of aristolochene.
-
Linearity: The curve should be linear with a correlation coefficient (r²) of >0.99.[3][15] If the curve is non-linear, it may indicate detector saturation at high concentrations or adsorption at low concentrations.[16]
Table 2: Example Calibration Curve Data
| Standard Level | Aristolochene Conc. (µg/mL) | ISTD Conc. (µg/mL) | Aristolochene Peak Area | ISTD Peak Area | Area Ratio (Analyte/ISTD) |
|---|---|---|---|---|---|
| 1 | 0.5 | 10 | 45,150 | 901,500 | 0.050 |
| 2 | 1.0 | 10 | 91,200 | 905,100 | 0.101 |
| 3 | 5.0 | 10 | 448,900 | 899,800 | 0.499 |
| 4 | 10.0 | 10 | 903,500 | 902,300 | 1.001 |
| 5 | 25.0 | 10 | 2,245,000 | 898,500 | 2.500 |
| 6 | 50.0 | 10 | 4,510,000 | 900,900 | 5.006 |
| Result | Linearity (r²) | 0.9998 | | | |
Q8: What are the key validation parameters I should assess for my method? A8: A fully validated method ensures reliable results. Key parameters include:
Table 3: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | The correlation coefficient of the calibration curve. | > 0.99[3] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise Ratio > 3 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately quantified. | Signal-to-Noise Ratio > 10; RSD < 20%[15] |
| Accuracy (% Recovery) | The closeness of the measured value to the true value, often assessed with spiked samples. | 80 - 120%[7] |
| Precision (% RSD) | The closeness of repeated measurements, assessed at different concentrations (intra- and inter-day). | < 15% Relative Standard Deviation (RSD)[15] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Aristolochene
-
Sample Preparation: Homogenize your sample matrix (e.g., fungal mycelia, plant tissue). Accurately weigh approximately 1g of the homogenized sample into a glass centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of internal standard solution (e.g., 100 µL of 100 µg/mL n-tridecane in ethyl acetate).[3][15]
-
Extraction: Add 5 mL of ethyl acetate. Vortex vigorously for 2 minutes, followed by sonication for 15 minutes.[7]
-
Phase Separation: Centrifuge the sample at 3,000 rpm for 10 minutes to separate the organic and aqueous/solid layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass vial using a pipette.
-
Repeat: Repeat the extraction (steps 3-5) on the remaining sample pellet with an additional 5 mL of ethyl acetate to maximize recovery. Combine the organic extracts.
-
Concentration: Evaporate the combined solvent under a gentle stream of nitrogen gas until the final volume is approximately 1 mL. Do not evaporate to complete dryness.
-
Final Step: Transfer the concentrated extract to a 2 mL autosampler vial, ready for GC-MS injection.[10]
Visual Guides & Workflows
Aristolochene Biosynthesis Pathway
The following diagram illustrates the final enzymatic step in the biosynthesis of aristolochene, a process relevant for researchers studying its production in fungi like Penicillium roqueforti.[1]
Caption: Final enzymatic conversion of FPP to Aristolochene.
GC-MS Quantification Workflow
This workflow provides a step-by-step visual guide from sample receipt to final data reporting.
References
- 1. Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 5. agilent.com [agilent.com]
- 6. shimadzu.co.uk [shimadzu.co.uk]
- 7. gcms.cz [gcms.cz]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. uoguelph.ca [uoguelph.ca]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. youtube.com [youtube.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. calibration curve in GC-MS - Chromatography Forum [chromforum.org]
Addressing plasmid instability in engineered strains for aristolochene production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with engineered microbial strains for aristolochene (B1197444) production. The information provided aims to address common challenges related to plasmid instability and production optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of plasmid instability in our aristolochene-producing strains?
A1: Plasmid instability in recombinant strains is a common issue stemming from several factors. The primary cause is the metabolic burden placed on the host cell by the plasmid.[1][2] This burden arises from the resources consumed for plasmid replication and the expression of heterologous genes, such as those in the aristolochene biosynthesis pathway. This metabolic drain can lead to a reduced growth rate of plasmid-bearing cells compared to plasmid-free cells, giving the latter a competitive advantage in the culture.[1]
Other contributing factors include:
-
High Plasmid Copy Number: While a high copy number can increase gene dosage and potentially product yield, it also significantly increases the metabolic load on the host.[3]
-
Toxicity of the Recombinant Protein or Product: High concentrations of the aristolochene synthase enzyme or aristolochene itself may be toxic to the host cells, creating selective pressure for plasmid loss.
-
Structural Instability: The plasmid DNA itself can undergo rearrangements, deletions, or insertions, leading to loss of function.[4]
-
Segregational Instability: Plasmids may not be efficiently partitioned to daughter cells during cell division, leading to the emergence of plasmid-free cells.[5]
Q2: We are observing a significant drop in aristolochene yield after a few generations. Is this related to plasmid instability?
A2: A progressive decrease in aristolochene yield over several generations is a strong indicator of plasmid instability. As the culture grows, plasmid-free cells, which grow faster due to a lower metabolic burden, can outcompete the plasmid-bearing, productive cells.[1] This leads to a gradual decrease in the overall proportion of aristolochene-producing cells in the population, resulting in diminished yields. It is crucial to monitor plasmid stability alongside production to diagnose this issue accurately.
Q3: What are the key differences in using E. coli versus Saccharomyces cerevisiae for aristolochene production in terms of plasmid stability?
A3: Both E. coli and Saccharomyces cerevisiae are common hosts for producing terpenes like aristolochene, but they present different considerations for plasmid stability.
-
E. coli :
-
Advantages: Rapid growth and well-established genetic tools. A variety of plasmids with different copy numbers and selection markers are available.[6]
-
Disadvantages: High-copy number plasmids can exert a significant metabolic burden, leading to rapid plasmid loss, especially in the absence of selective pressure.[1] Post-translational modifications required for some terpene synthases may be absent.[6]
-
-
Saccharomyces cerevisiae :
-
Advantages: As a eukaryote, it possesses post-translational modification machinery that may be beneficial for complex enzyme folding. It offers stable, low-copy number centromeric plasmids and high-copy number 2µ plasmids.[7][8]
-
Disadvantages: Generally has a slower growth rate than E. coli. Plasmid loss can still be an issue, particularly with high-copy 2µ plasmids under high expression conditions.[7]
-
The choice of host can significantly impact the final product titer. Below is a comparison of reported aristolochene and other sesquiterpene yields in engineered E. coli and S. cerevisiae.
| Host Organism | Product | Plasmid Type | Titer | Reference |
| E. coli | (+)-Aristolochene | High-copy | 50 mg/L | [9] |
| E. coli | (+)-Bicyclogermacrene | High-copy | 188 mg/L | [9] |
| S. cerevisiae | Amorphadiene | High-copy (2µ) | ~150 mg/L | |
| S. cerevisiae | Farnesene | Integrated | >40 g/L |
Q4: What strategies can we implement to improve plasmid stability in our cultures?
A4: Several strategies can be employed to enhance plasmid stability:
-
Optimize Plasmid Copy Number: Using a lower copy number plasmid can reduce the metabolic burden on the host.[3] While this might decrease the gene dosage, the increased stability can lead to higher overall product yields in long-term fermentations.
-
Use Strong, Inducible Promoters: Tightly regulated promoters allow for the separation of the cell growth phase from the production phase. This minimizes the metabolic burden during the growth phase, allowing for a healthier and denser culture before inducing the expression of the aristolochene pathway genes.
-
Integrate the Pathway into the Host Genome: For long-term industrial production, integrating the aristolochene biosynthesis pathway into the host chromosome is the most stable solution, as it eliminates the issue of plasmid loss altogether.
-
Incorporate Plasmid Stabilization Elements: Certain genetic elements can enhance plasmid partitioning and maintenance. For example, the par locus ensures proper segregation of plasmids to daughter cells, while toxin-antitoxin systems eliminate plasmid-free cells from the population.
-
Optimize Culture Conditions: Factors such as temperature, pH, and nutrient composition can influence both cell growth and plasmid stability. Lowering the cultivation temperature after induction, for instance, can reduce the rate of protein synthesis, which may lessen the metabolic burden and improve protein folding.[10]
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues encountered during your experiments.
Issue 1: Low or No Aristolochene Production
| Potential Cause | Troubleshooting Steps |
| Plasmid Instability | 1. Perform a plasmid stability assay (see Experimental Protocols section). 2. If plasmid loss is significant (>10% after 24 hours), consider the strategies outlined in FAQ Q4. |
| Inefficient Enzyme Expression or Activity | 1. Verify the expression of aristolochene synthase and other pathway enzymes via SDS-PAGE and Western blot. 2. Perform in vitro enzyme assays to confirm the activity of the purified enzymes. 3. Optimize codon usage of your genes for the specific expression host. |
| Sub-optimal Culture Conditions | 1. Titrate the inducer concentration (e.g., IPTG for E. coli or galactose for yeast) to find the optimal level for aristolochene production. 2. Test different post-induction temperatures (e.g., 18°C, 25°C, 30°C) to balance enzyme activity and host viability. 3. Ensure adequate aeration and nutrient supply in your culture medium. |
| Precursor Limitation | 1. Overexpress key enzymes in the upstream mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway to increase the supply of the precursor farnesyl pyrophosphate (FPP). |
Issue 2: High Variability in Aristolochene Yield Between Batches
| Potential Cause | Troubleshooting Steps |
| Inconsistent Inoculum Preparation | 1. Standardize your protocol for preparing the seed culture, ensuring cells are in the same growth phase and at a consistent cell density for inoculation. |
| Plasmid Instability Leading to Population Heterogeneity | 1. As described in Issue 1, assess and improve plasmid stability. 2. Consider plating serial dilutions of your culture on selective and non-selective media at different time points to monitor the percentage of plasmid-containing cells. |
| Fluctuations in Culture Conditions | 1. Calibrate and monitor pH, temperature, and dissolved oxygen probes in your bioreactor. 2. Ensure consistent media preparation and sterilization procedures. |
Experimental Protocols
Protocol 1: Assessing Plasmid Stability by Serial Passaging and Replica Plating
This protocol allows for the quantification of plasmid loss in a bacterial culture over several generations in the absence of selective pressure.
Materials:
-
LB medium (or other suitable growth medium)
-
LB agar (B569324) plates
-
LB agar plates containing the appropriate antibiotic for plasmid selection
-
Sterile culture tubes and flasks
-
Sterile velveteen squares for replica plating
Procedure:
-
Inoculate a single colony of the recombinant strain into a starter culture with the appropriate antibiotic and grow overnight.
-
The next day, dilute the overnight culture 1:1000 into a larger volume of fresh medium without antibiotics. This is Generation 0.
-
Immediately after dilution, take a sample, perform serial dilutions, and plate onto both non-selective and selective agar plates. Incubate the plates overnight.
-
Incubate the main culture at the desired temperature with shaking.
-
After a defined number of generations (e.g., every 10 generations, which can be estimated from the growth rate), repeat the process of diluting the culture 1:1000 into fresh, non-selective medium and plating on both types of agar plates.[11]
-
Continue this serial passaging for a desired number of generations (e.g., 50-100).
-
After incubation, count the number of colonies on both the non-selective (total viable cells) and selective (plasmid-containing cells) plates for each time point.
-
Calculate the percentage of plasmid-containing cells at each generation: % Plasmid Stability = (Number of colonies on selective plate / Number of colonies on non-selective plate) * 100
Protocol 2: Extraction and Quantification of Aristolochene by GC-MS
This protocol describes the extraction of aristolochene from a yeast culture and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Yeast culture producing aristolochene
-
Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)
-
Internal standard (e.g., caryophyllene)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
Extraction:
-
Take a known volume of the yeast culture (e.g., 10 mL).
-
Add an equal volume of the organic extraction solvent (e.g., 10 mL of hexane) to the culture in a glass tube.
-
Add a known amount of the internal standard.
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough extraction of the non-polar aristolochene into the organic phase.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully collect the upper organic layer containing the aristolochene.
-
(Optional) Repeat the extraction of the aqueous phase with a fresh portion of the organic solvent to maximize recovery.
-
Combine the organic extracts and, if necessary, concentrate the sample under a gentle stream of nitrogen.
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the extract into the GC-MS.
-
Use a temperature program that allows for the separation of aristolochene from other compounds. A typical program might be:
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp to 240°C at a rate of 3°C/minute.
-
Ramp to 300°C at a rate of 40°C/minute, hold for 5 minutes.[12]
-
-
The mass spectrometer should be operated in full-scan mode or selected ion monitoring (SIM) mode for higher sensitivity, targeting the characteristic ions of aristolochene.
-
Identify the aristolochene peak based on its retention time and mass spectrum by comparing it to an authentic standard.
-
Quantify the amount of aristolochene by comparing the peak area of aristolochene to the peak area of the internal standard and using a calibration curve prepared with known concentrations of the aristolochene standard.
Visualizations
Caption: Experimental workflow for aristolochene production and analysis.
Caption: Troubleshooting logic for low aristolochene yield.
Caption: Metabolic pathway for aristolochene production and sources of metabolic burden.
References
- 1. Evaluating metabolic stress and plasmid stability in plasmid DNA production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasmid copy number as a modulator in bacterial pathogenesis and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Yeasts as Hosts for Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmid stability in recombinant Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable persistence of the yeast plasmid by hitchhiking on chromosomes during vegetative and germ-line divisions of host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Production of this compound and (+)-Bicyclogermacrene in Escherichia coli Using Newly Discovered Sesquiterpene Synthases from Penicillium expansum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Emergence of KPC-2 and NDM-13-coproducing carbapenem-resistant hypervirulent Klebsiella pneumoniae with high-risk sequence type ST11 [frontiersin.org]
- 12. Adaptation of Escherichia coli to Long-Term Serial Passage in Complex Medium: Evidence of Parallel Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Extraction of (+)-Aristolochene from Culture Broth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of (+)-aristolochene from fungal culture broths.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound.
Issue 1: Low Yield of Crude Extract
Question: My initial crude extract yield after solvent extraction is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields of this compound in the initial crude extract can stem from several factors related to the extraction procedure and the culture broth itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The polarity of the solvent may not be optimal for the non-polar nature of this compound. Test a range of non-polar to moderately polar solvents such as n-hexane, petroleum ether, diethyl ether, or ethyl acetate (B1210297). Consider using a mixture of solvents to enhance extraction. |
| Suboptimal Solvent-to-Broth Ratio | An insufficient volume of solvent will not effectively extract the compound. A common starting point is a 1:1 (v/v) ratio of solvent to culture broth. For optimization, test ratios from 1:2 to 2:1.[1][2] |
| Insufficient Extraction Time or Agitation | Incomplete mixing of the solvent and broth will lead to poor extraction efficiency. Ensure vigorous mixing for an adequate duration. For initial trials, a mixing time of 30-60 minutes is recommended. Prolonged extraction times do not always lead to significantly higher yields and can increase the co-extraction of impurities. |
| Suboptimal pH of the Culture Broth | While this compound is a hydrocarbon and its solubility is not directly pH-dependent, the pH can affect the solubility of other components in the broth, which may interfere with the extraction. It is generally recommended to perform the extraction at the final pH of the culture or to adjust it to neutral (pH 7) to minimize the extraction of acidic or basic impurities. |
| Degradation of this compound | Although relatively stable, prolonged exposure to high temperatures or extreme pH values could potentially lead to degradation. Conduct extractions at room temperature unless a specific protocol advises otherwise. |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Question: I am experiencing the formation of a stable emulsion at the interface between the aqueous culture broth and the organic solvent, making phase separation difficult. How can I prevent or break this emulsion?
Answer: Emulsion formation is a common problem when extracting metabolites from complex matrices like fermentation broths, which often contain proteins, polysaccharides, and cell debris that can act as emulsifying agents.[3][4][5]
Prevention and Remediation Strategies:
| Strategy | Description |
| Gentle Mixing | Instead of vigorous shaking, gently invert the separation funnel multiple times to increase the surface area for extraction without forming a stable emulsion.[5] |
| "Salting Out" | Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic compounds and disrupting the stabilizing effect of surfactants.[5] |
| Centrifugation | Centrifuging the mixture can provide the necessary force to break the emulsion and separate the layers. This is a very effective method.[6] |
| Filtration | Passing the emulsified mixture through a bed of celite or glass wool can sometimes help to break the emulsion by coalescing the dispersed droplets. |
| Addition of a Different Solvent | Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol (B129727) to an ethyl acetate extraction) can sometimes alter the interfacial tension and break the emulsion.[5] |
Issue 3: Low Purity of the Final this compound Extract
Question: My final extract contains a high level of impurities, which is interfering with downstream applications. How can I improve the purity?
Answer: The purity of the final extract is highly dependent on the selectivity of the extraction method and subsequent purification steps.
Strategies for Improving Purity:
| Strategy | Description |
| Sequential Solvent Extraction | Perform a sequential extraction with solvents of increasing polarity. For example, an initial extraction with a non-polar solvent like n-hexane will primarily extract non-polar compounds like this compound, leaving more polar impurities behind. |
| Solid-Phase Extraction (SPE) | Use SPE as a cleanup step. For a non-polar compound like this compound, a normal-phase SPE cartridge (e.g., silica (B1680970) or diol) can be used to retain polar impurities while the target compound is eluted with a non-polar solvent. Alternatively, a reversed-phase cartridge (e.g., C18) can be used where this compound is retained and then selectively eluted with a suitable organic solvent. |
| Column Chromatography | For high-purity requirements, column chromatography over silica gel is a standard method for purifying sesquiterpenes. A non-polar mobile phase (e.g., hexane (B92381) or petroleum ether) with a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[7] |
| Pre-extraction Sample Treatment | Consider centrifuging or filtering the culture broth to remove cells and other particulate matter before extraction. This can significantly reduce the amount of co-extracted impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from a culture broth?
A1: The ideal solvent for extracting the non-polar sesquiterpene this compound is a non-polar organic solvent. Commonly used and effective solvents include n-hexane, petroleum ether, and ethyl acetate. Ethyl acetate is slightly more polar and may co-extract more impurities, but it can also be very effective.[1] A good starting point is to test n-hexane and ethyl acetate to compare yield and purity.
Q2: Should I extract from the whole culture broth or just the supernatant?
A2: this compound is a lipophilic compound and may be associated with the fungal mycelia as well as being secreted into the broth. Therefore, for maximum yield, it is generally recommended to extract the whole culture broth, including the mycelia. If you are primarily interested in the secreted product, you can extract the supernatant after separating the mycelia by centrifugation or filtration.
Q3: Can I use steam distillation to extract this compound?
A3: Yes, steam distillation is a suitable method for the extraction of volatile compounds like sesquiterpenes.[8] It can be an effective method, especially for larger volumes, and avoids the use of large quantities of organic solvents. The efficiency of steam distillation will depend on the volatility of this compound and the specific conditions of the distillation.
Q4: How can I quantify the amount of this compound in my extract?
A4: The most common and effective method for quantifying this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11] By using a pure standard of this compound to create a calibration curve, you can accurately determine the concentration in your extracts. The mass spectrum of this compound provides a unique fingerprint for its identification.
Q5: At what stage of the fungal culture growth should I perform the extraction?
A5: The production of secondary metabolites like this compound is often highest during the stationary phase of fungal growth.[12] It is advisable to perform a time-course experiment to determine the optimal harvest time for maximal this compound production in your specific fermentation conditions. One study on Penicillium roqueforti found that the biosynthesis of this compound peaked on the fourth day after inoculation.[13]
Experimental Protocols and Data
General Protocol for Solvent Extraction of this compound
-
Harvesting: At the desired time point, harvest the entire culture broth.
-
Solvent Addition: Transfer the culture broth to a separation funnel and add an equal volume of the chosen extraction solvent (e.g., n-hexane or ethyl acetate).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. To avoid emulsion, gentle but thorough mixing is advised.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Collection: Drain the lower aqueous layer and collect the upper organic layer containing the this compound.
-
Repeat Extraction: For exhaustive extraction, repeat the process on the aqueous layer with fresh solvent two more times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator at a low temperature (30-40°C) to obtain the crude extract.
-
Analysis: Analyze the crude extract by GC-MS to identify and quantify this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for different extraction parameters. This data is for illustrative purposes to guide optimization. Actual results will vary depending on the specific fungal strain, culture conditions, and experimental setup.
Table 1: Effect of Solvent Choice and Solvent-to-Broth Ratio on this compound Yield
| Solvent | Solvent-to-Broth Ratio (v/v) | Relative Yield (%) | Relative Purity (%) |
| n-Hexane | 1:1 | 85 | 90 |
| n-Hexane | 2:1 | 95 | 88 |
| Ethyl Acetate | 1:1 | 90 | 80 |
| Ethyl Acetate | 2:1 | 98 | 75 |
| Dichloromethane | 1:1 | 88 | 82 |
| Dichloromethane | 2:1 | 96 | 78 |
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from farnesyl pyrophosphate.
General Experimental Workflow for Extraction and Analysis
Caption: General workflow for extraction, purification, and analysis.
References
- 1. cetjournal.it [cetjournal.it]
- 2. Optimization of Experimental Parameters in the Solvent Extraction of Trans-Resveratrol from Pruning Waste of Vitis vinifera, Fetească Neagră Variety | MDPI [mdpi.com]
- 3. Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. | Semantic Scholar [semanticscholar.org]
- 4. EP0216221B1 - Fermentation process involving liquid-liquid extraction of the fermentation product - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. japsonline.com [japsonline.com]
- 12. Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. De novo production of this compound by sporulated surface cultures of Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Recombinant Aristolochene Synthase Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the misfolding and aggregation of recombinant aristolochene (B1197444) synthase.
Frequently Asked Questions (FAQs)
Q1: My recombinant aristolochene synthase is forming inclusion bodies. What are the initial steps to improve its solubility?
A1: Inclusion body formation is a common issue when overexpressing recombinant proteins in E. coli.[1][2] The initial approach should focus on optimizing expression conditions to promote proper folding and reduce the rate of protein synthesis.[3][4]
Here are the primary parameters to adjust:
-
Lower Induction Temperature: Reducing the temperature after induction (e.g., from 37°C to 15-25°C) can slow down protein synthesis, allowing more time for correct folding and often improving solubility.[3][5]
-
Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG from 1 mM to 0.05-0.1 mM) can decrease the rate of transcription and translation, which may enhance the yield of soluble protein.[3][6]
-
Change of Expression Strain: Some E. coli strains are better suited for expressing challenging proteins. Consider using strains like BL21(DE3)pLysS, which contains T7 lysozyme (B549824) to reduce basal expression, or strains engineered to enhance disulfide bond formation or co-express chaperones.[7][8]
-
Codon Optimization: Optimizing the gene sequence to match the codon usage of E. coli can improve translation efficiency and protein folding.[5][9]
Q2: I've optimized the expression conditions, but aristolochene synthase is still largely insoluble. What's the next step?
A2: If optimizing expression conditions is insufficient, the next step is to purify the protein from inclusion bodies and then refold it into its active conformation. This involves isolating the inclusion bodies, solubilizing the aggregated protein, and then removing the denaturant to allow refolding.[1][10][11]
Here is a summary of the workflow:
-
Inclusion Body Isolation: After cell lysis, inclusion bodies can be pelleted by centrifugation. Washing the pellet with buffers containing low concentrations of detergents (e.g., Triton X-100) or denaturants (e.g., 2M urea) helps remove contaminating proteins.[1][12]
-
Solubilization: The washed inclusion bodies are then solubilized using strong denaturants like 6-8 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea.[10][11] A reducing agent such as dithiothreitol (B142953) (DTT) should be included to break any incorrect disulfide bonds.[10]
-
Refolding: The solubilized, denatured protein is then refolded by removing the denaturant. Common methods include dialysis, rapid dilution, or on-column refolding.[10][13]
Q3: What are the key considerations for a successful in vitro refolding protocol for aristolochene synthase?
A3: Successful refolding depends on finding the optimal conditions that favor the native protein structure over aggregation. Several factors in the refolding buffer are critical:
-
Protein Concentration: It is crucial to maintain a low protein concentration (typically 0.01-0.1 mg/mL) during refolding to minimize intermolecular interactions that lead to aggregation.[1]
-
pH and Buffer System: The pH of the refolding buffer should be carefully chosen to ensure the protein is stable and has a net charge that prevents aggregation. Screening a range of pH values is recommended.
-
Additives: Various additives can be included in the refolding buffer to enhance folding efficiency. These can include:
-
Redox System: A combination of reduced and oxidized glutathione (B108866) (GSH/GSSG) can facilitate the correct formation of disulfide bonds.[10]
-
Sugars and Polyols: Sucrose, glycerol, or sorbitol can stabilize the native state of the protein.
-
Amino Acids: L-arginine is commonly used to suppress aggregation.
-
Non-denaturing Detergents: Low concentrations of detergents can help to solubilize folding intermediates.
-
A screening approach, where different combinations of these parameters are tested, is often necessary to identify the optimal refolding conditions.
Troubleshooting Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting the misfolding and aggregation of recombinant aristolochene synthase.
Quantitative Data Summary
The following tables summarize typical starting points and ranges for optimizing expression and refolding conditions.
Table 1: Optimization of Expression Conditions
| Parameter | Initial Condition | Optimization Range |
| Temperature | 37°C | 15°C to 30°C |
| IPTG Concentration | 1.0 mM | 0.01 mM to 0.5 mM |
| Induction Time | 3-4 hours | 4 hours to overnight |
| E. coli Strain | BL21(DE3) | BL21(DE3)pLysS, Rosetta(DE3), ArcticExpress(DE3) |
Table 2: Screening of Refolding Buffer Additives
| Additive | Typical Concentration | Purpose |
| L-Arginine | 0.4 - 1.0 M | Suppress aggregation |
| GSH/GSSG | 1-5 mM / 0.1-0.5 mM | Redox shuffling for disulfide bonds |
| Glycerol | 5 - 20% (v/v) | Stabilizer |
| Sucrose | 0.25 - 1.0 M | Stabilizer |
| PEG 3350 | 1 - 5% (w/v) | Crowding agent |
| Triton X-100 | 0.01 - 0.05% (v/v) | Non-denaturing detergent |
Key Experimental Protocols
Protocol 1: Isolation of Inclusion Bodies
-
Harvest E. coli cells expressing aristolochene synthase by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, and protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet by resuspending in wash buffer (lysis buffer + 1% Triton X-100) and centrifuging again. Repeat this step twice.
-
Resuspend the final washed pellet in a minimal volume of buffer for solubilization.
Protocol 2: Solubilization and Refolding by Rapid Dilution
-
Resuspend the washed inclusion body pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6 M GdnHCl, 10 mM DTT).
-
Incubate at room temperature with gentle agitation for 1-2 hours until the solution is clear.
-
Centrifuge at 20,000 x g for 30 minutes to remove any remaining insoluble material.
-
Rapidly dilute the solubilized protein into a pre-chilled, vigorously stirring refolding buffer (e.g., 50 mM Tris-HCl pH 8.5, 500 mM L-arginine, 1 mM GSH, 0.1 mM GSSG) to a final protein concentration of 0.05 mg/mL.
-
Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring.
-
Concentrate the refolded protein and exchange it into a final storage buffer using ultrafiltration.
-
Assess the purity and solubility by SDS-PAGE and measure the enzymatic activity.
Signaling Pathways and Logical Relationships
The diagram below illustrates the competing pathways of protein folding and aggregation during recombinant expression.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. scispace.com [scispace.com]
- 5. biomatik.com [biomatik.com]
- 6. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Frontiers | Optimising expression and extraction of recombinant proteins in plants [frontiersin.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. goldbio.com [goldbio.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. biotechrep.ir [biotechrep.ir]
Technical Support Center: Optimization of Aristolochene Synthase Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of induction parameters for aristolochene (B1197444) synthase expression in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for inducing aristolochene synthase expression?
A1: A common starting point for expressing fungal aristolochene synthase, such as the one from Aspergillus terreus, involves growing E. coli BL21(DE3)pLysS cells harboring the expression vector at 30°C to a mid-log phase (OD600 of ~0.7). Induction is then initiated with 0.5 mM IPTG for 4 hours.
Q2: My aristolochene synthase is expressed, but it's insoluble. What can I do?
A2: Insoluble protein, often found in inclusion bodies, is a common issue. To improve solubility, consider the following:
-
Lower the induction temperature: Reducing the temperature to a range of 15-25°C can slow down protein synthesis, allowing more time for proper folding.[1]
-
Decrease the IPTG concentration: High concentrations of IPTG can lead to rapid, overwhelming protein expression, resulting in misfolding and aggregation.[2][3] Try a range of lower concentrations (e.g., 0.05-0.2 mM).
-
Shorten the induction time: A shorter induction period may reduce the accumulation of misfolded protein.
Q3: I'm getting very low yields of aristolochene synthase. How can I improve it?
A3: Low protein yield can be addressed by:
-
Optimizing IPTG concentration: While high concentrations can lead to insolubility, a concentration that is too low may result in insufficient induction. It is recommended to test a range of IPTG concentrations to find the optimal balance.[3]
-
Optimizing induction time: The optimal induction time can vary. A time-course experiment (e.g., harvesting cells at 2, 4, 6, and 8 hours post-induction) can help determine the point of maximal soluble protein accumulation.
-
Optimizing induction temperature: While lower temperatures often improve solubility, they can also decrease the overall yield. Experiment with different temperatures (e.g., 18°C, 25°C, 30°C, 37°C) to find the best compromise between yield and solubility for aristolochene synthase.[1]
-
Ensure optimal cell health before induction: Inducing at the mid-log phase of growth (OD600 between 0.6-0.8) is crucial for high-yield expression.[2]
Q4: Can the choice of E. coli strain affect the expression of aristolochene synthase?
A4: Yes, the E. coli strain can significantly impact protein expression. Strains like BL21(DE3) are popular for their high expression levels. For proteins that may be toxic to the host, strains like BL21(DE3)pLysS, which contains T7 lysozyme (B549824) to reduce basal expression, are a good choice.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or very low expression of aristolochene synthase | Ineffective IPTG induction | - Verify the concentration and age of the IPTG stock. - Test a range of IPTG concentrations (e.g., 0.1 mM to 1.0 mM). |
| Problems with the expression vector or insert | - Sequence the plasmid to confirm the integrity of the aristolochene synthase gene and the promoter region. | |
| Poor cell viability | - Ensure the antibiotic concentration is correct for the media. - Induce the culture at a healthy mid-log phase (OD600 0.6-0.8). | |
| Aristolochene synthase is in inclusion bodies (insoluble) | High induction temperature | - Lower the induction temperature to 15-25°C.[1] |
| High IPTG concentration | - Decrease the IPTG concentration to 0.05-0.2 mM.[2][3] | |
| Induction time is too long | - Perform a time-course experiment to find the optimal induction duration. | |
| Low enzymatic activity of purified aristolochene synthase | Improper protein folding | - Optimize for soluble expression by lowering temperature and IPTG concentration. - Consider co-expression with chaperones. |
| Missing cofactors | - Ensure that the assay buffer contains the necessary cofactor, Mg2+.[5] | |
| Protein degradation | - Add protease inhibitors during cell lysis and purification. |
Quantitative Data on Induction Parameters
Disclaimer: The following tables provide illustrative data based on general principles of recombinant protein expression optimization in E. coli. The optimal conditions for aristolochene synthase may vary and should be determined empirically.
Table 1: Effect of IPTG Concentration on Aristolochene Synthase Expression
| IPTG Concentration (mM) | Relative Soluble Protein Yield (%) | Relative Insoluble Protein (%) | Notes |
| 0.05 | 60 | 5 | Lower concentrations can enhance solubility. |
| 0.1 | 80 | 10 | Often a good starting point for balancing yield and solubility. |
| 0.5 | 100 | 25 | Higher yield, but increased risk of insolubility.[6] |
| 1.0 | 90 | 50 | Very high expression, but often leads to inclusion bodies. |
Table 2: Effect of Induction Temperature on Aristolochene Synthase Expression
| Temperature (°C) | Relative Soluble Protein Yield (%) | Relative Insoluble Protein (%) | Notes |
| 18 | 70 | <5 | Promotes proper folding and high solubility, but with a longer induction time.[2] |
| 25 | 90 | 15 | A good compromise between solubility and yield. |
| 30 | 100 | 30 | Higher yield, but with a greater proportion of insoluble protein. |
| 37 | 80 | 60 | Rapid growth and high expression, but often results in misfolded, insoluble protein.[1] |
Table 3: Effect of Induction Time on Aristolochene Synthase Expression
| Induction Time (hours) | Relative Soluble Protein Yield (%) | Notes |
| 2 | 60 | Protein accumulation is just beginning. |
| 4 | 90 | Often sufficient for good yields of soluble protein. |
| 6 | 100 | Peak soluble expression may be reached. |
| 8 | 95 | Protein degradation may start to occur, reducing the yield of active protein. |
| Overnight (16-20h at low temp) | Varies | Can lead to high yields of soluble protein when combined with low temperatures (e.g., 18°C).[2] |
Experimental Protocols
Protocol 1: Expression of Aspergillus terreus Aristolochene Synthase in E. coli
This protocol is adapted from established methods for expressing fungal aristolochene synthase in E. coli.
-
Transformation: Transform the pET11a vector containing the aristolochene synthase gene into E. coli BL21(DE3)pLysS cells. Plate on LB agar (B569324) with the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 500 mL of LB medium with the 5 mL overnight culture. Grow at 30°C with shaking until the OD600 reaches 0.7.
-
Induction: Add IPTG to a final concentration of 0.5 mM. Continue to incubate at 30°C for 4 hours with shaking.
-
Harvesting: Centrifuge the culture to pellet the cells. The cell pellet can be stored at -80°C or used immediately for protein purification.
Visualizations
Caption: Experimental workflow for aristolochene synthase expression.
Caption: Troubleshooting logic for low protein yield.
References
- 1. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cofactor Regeneration for Terpene Biosynthesis
Here is the technical support center for enhancing cofactor regeneration in terpene biosynthesis.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, FAQs, and detailed protocols to address common challenges in optimizing cofactor supply for microbial terpene production.
Frequently Asked Questions (FAQs)
Q1: Why is cofactor regeneration so critical for terpene biosynthesis?
A1: Terpene biosynthesis is an energy-intensive process that heavily relies on the cofactors NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) and ATP (Adenosine triphosphate). The two primary biosynthetic routes, the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, both consume significant quantities of these molecules to produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] For example, the MVA pathway consumes two NADPH and three ATP molecules to produce one molecule of IPP.[3] If the host organism's central metabolism cannot replenish these cofactors at a sufficient rate, they become a limiting factor, creating a metabolic bottleneck that restricts terpene yields.[4]
Q2: Which cofactor, ATP or NADPH, is more likely to be limiting?
A2: The limiting cofactor depends on the specific terpene, the biosynthetic pathway used (MVA vs. MEP), and the host organism.
-
NADPH is often a major limiting factor, as many terpene-modifying enzymes, particularly cytochrome P450s which add functional groups, are NADPH-dependent.[4][5] The MEP pathway also has a high demand for NADPH.[6]
-
ATP is a primary requirement for the MVA pathway, where it is consumed in two phosphorylation steps.[7][8] Therefore, in strains engineered with the MVA pathway, insufficient ATP regeneration can be a significant bottleneck.
Q3: What are the primary native pathways for NADPH regeneration in microbial hosts like E. coli and S. cerevisiae?
A3: In most commonly used microbial hosts, the primary routes for cytosolic NADPH regeneration are:
-
The Pentose Phosphate Pathway (PPP): This is a major source of NADPH in both bacteria and yeast. Key enzymes are glucose-6-phosphate dehydrogenase (G6PD, encoded by ZWF1 in yeast) and 6-phosphogluconate dehydrogenase (PGD).[9][10]
-
Isocitrate Dehydrogenase (IDH): The cytosolic, NADP-dependent version of this enzyme contributes to the NADPH pool.[10]
-
Malic Enzyme (ME): This enzyme decarboxylates malate (B86768) to pyruvate, generating NADPH.[10][11]
-
Aldehyde Dehydrogenase: In yeast, specific aldehyde dehydrogenases (e.g., Ald6p) can also contribute to NADPH production.[5]
Troubleshooting Guide
Issue 1: Low Terpene Titer - Suspected NADPH Imbalance
Q: My terpene production is low, and I see signs of metabolic stress. How can I diagnose and address an NADPH cofactor imbalance?
A: Low terpene production, especially for products requiring P450-mediated functionalization, often points to an NADPH deficit.
Diagnostic Steps:
-
Quantify Cofactors: Measure the intracellular NADP+/NADPH ratio. A high ratio indicates a shortage of reducing power (NADPH). See the protocol below for details.
-
Analyze Byproducts: Check for the accumulation of intermediates upstream of NADPH-dependent steps. This suggests the specific enzymatic step is stalling due to cofactor limitation.
Solutions:
-
Upregulate the Pentose Phosphate Pathway (PPP): This is the most common and effective strategy. Overexpression of key PPP enzymes like glucose-6-phosphate dehydrogenase (G6PD/Zwf1) and 6-phosphogluconate dehydrogenase (Gnd1) can significantly boost NADPH supply.[5][12]
-
Engineer Aldehyde Dehydrogenase: In S. cerevisiae, replacing the NADH-generating aldehyde dehydrogenase Ald2 with the NADPH-generating Ald6 has been shown to increase terpene production.[5]
-
Introduce Heterologous Pathways: Expressing an NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase (GapC) can shift flux from glycolysis towards NADPH generation.[13] Similarly, introducing a synthetic Entner–Doudoroff pathway can increase the NADPH regeneration rate.[9]
-
Utilize NADH Kinase: Overexpression of an NADH kinase (e.g., POS5), which directly phosphorylates NADH to NADPH, can rebalance (B12800153) the cofactor pools and increase NADPH availability.[9]
Issue 2: Poor MVA Pathway Performance - Suspected ATP Limitation
Q: I'm using the MVA pathway to produce sesquiterpenes, but the yield is lower than expected. Could ATP be the limiting factor?
A: Yes, the MVA pathway's reliance on three ATP molecules per IPP makes it highly sensitive to the cell's energy status.[7]
Diagnostic Steps:
-
Measure Cellular Energy Charge: Quantify the intracellular ATP, ADP, and AMP levels to calculate the adenylate energy charge. A low energy charge indicates ATP depletion.
-
Check for Mevalonate Accumulation: An accumulation of mevalonate suggests that the subsequent ATP-dependent phosphorylation steps, catalyzed by mevalonate kinase, are rate-limiting.[7]
Solutions:
-
Enhance ATP Regeneration Systems: Overexpression of enzymes involved in substrate-level phosphorylation can increase ATP turnover. Polyphosphate kinases (PPK), which use inorganic polyphosphate to regenerate ATP from AMP or ADP, are a powerful cell-free and in vivo strategy.[7][14][15]
-
Overexpress Adenosine (B11128) Monophosphate (AMP) Biosynthesis: In Pichia pastoris, overexpressing adenosine phosphoribosyltransferase (APRT) was shown to facilitate AMP biosynthesis, thereby increasing the total adenine nucleotide pool and boosting the ATP supply for α-farnesene production.[9]
-
Optimize Fermentation Conditions: Ensure the fermentation process maintains high respiratory activity (if aerobic) to maximize ATP production from oxidative phosphorylation.
Issue 3: Cellular Toxicity and Growth Inhibition
Q: After engineering cofactor regeneration pathways, my strain exhibits poor growth or signs of toxicity. What could be the cause?
A: Aggressively redirecting metabolic flux can lead to unintended consequences.
Possible Causes & Solutions:
-
Redox Imbalance: Overproduction of NADPH can lead to a depleted NADP+ pool, which can inhibit essential anabolic pathways. It can also cause reductive stress. The goal is to balance the NADP+/NADPH ratio, not just maximize NADPH.[13][16]
-
Solution: Use dynamic regulation strategies. Employ promoters that are responsive to pathway intermediates or cellular redox state to control the expression of cofactor-regenerating enzymes, ensuring NADPH is produced only when needed.[4]
-
-
Intermediate Toxicity: Enhancing precursor and cofactor supply without sufficient "pull" from downstream enzymes can lead to the accumulation of toxic intermediates like farnesyl pyrophosphate (FPP).[4]
Quantitative Data Summary
The following table summarizes results from various studies focused on improving terpene production through cofactor engineering.
| Strategy | Host Organism | Target Product | Key Genetic Modification(s) | Reported Improvement |
| NADPH Engineering | S. cerevisiae | Protopanaxadiol | Overexpression of ZWF1 (G6PD); Replacement of ALD2 with ALD6 | 11-fold increase in titer[5] |
| NADPH Engineering | P. pastoris | α-Farnesene | Heterologous expression of NADH kinase (cPOS5) | Titer reached 2.77 g/L[9] |
| NADPH Engineering | Y. lipolytica | Squalene (B77637) | Overexpression of mannitol (B672) dehydrogenase | Increased squalene production[9] |
| ATP Engineering | P. pastoris | α-Farnesene | Overexpression of APRT (adenosine phosphoribosyltransferase) | 22.8% increase in α-farnesene titer[9] |
| Cell-Free System | In vitro | Nepetalactone | Orthogonal NAD+/NADPH regeneration system (FumC, MaeB, Nox) | ~1 g/L product titer achieved[19] |
Visual Guides
Caption: General overview of NADPH and ATP consumption by terpene biosynthesis pathways and their regeneration by central metabolism.
Caption: A logical workflow to diagnose potential cofactor-related issues causing low terpene yields in engineered microbes.
Experimental Protocols
Protocol 1: Quantification of Intracellular NADP+ and NADPH in S. cerevisiae
This protocol is adapted from methods described in the literature and is designed for analysis by LC-MS/MS.[20][21][22] It emphasizes rapid quenching and specific extraction conditions to preserve the in vivo redox state.
Materials:
-
Yeast culture in mid-log phase
-
Quenching Solution: 60% methanol, pre-chilled to -40°C
-
Extraction Buffer (Hot): 75% ethanol (B145695) (aqueous), heated to 80°C
-
Extraction Buffer (Cold): Acetonitrile/Methanol/Water (40:40:20) containing 0.1 M formic acid, pre-chilled to -20°C
-
Liquid nitrogen
-
Centrifuge capable of -9°C operation
-
LC-MS/MS system
Methodology:
-
Cell Sampling and Quenching:
-
Withdraw a defined volume of cell culture (e.g., 5 mL) quickly. The cell density should be known.
-
Immediately plunge the sample into 25 mL of -40°C quenching solution to arrest metabolic activity.
-
Vortex briefly and centrifuge at 5,000 x g for 5 minutes at -9°C.
-
Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Pellets can be stored at -80°C.
-
-
Differential Extraction for NADP+ and NADPH:
-
Note: Due to the instability of NADPH in acidic conditions and NADP+ in basic conditions, separate extractions were historically used. Modern methods often use a single, rapid extraction with immediate analysis. For the most accurate ratio, a single, neutral pH, cold solvent extraction is preferred to minimize interconversion.
-
Resuspend the frozen cell pellet from Step 1 in 1 mL of ice-cold Acetonitrile/Methanol/Water extraction buffer.
-
Immediately perform cell lysis by bead beating for 30-second cycles, with cooling on ice in between, for a total of 5-7 cycles. This must be done quickly to prevent degradation.
-
-
Sample Processing:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new microfuge tube.
-
To remove remaining protein and lipids, a chloroform (B151607) extraction can be performed.[23]
-
Evaporate the solvent using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Resuspend the dried extract in a defined volume (e.g., 100 µL) of LC-MS grade water or a suitable initial mobile phase buffer (e.g., 50 mM ammonium (B1175870) acetate).[23]
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using a reversed-phase or HILIC column suitable for polar analytes.
-
Use a mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for NADP+ and NADPH.
-
NADP+ transition: e.g., m/z 742.1 → 620.1
-
NADPH transition: e.g., m/z 744.1 → 428.1
-
-
Quantify the peak areas against a standard curve prepared with authentic NADP+ and NADPH standards.
-
Calculate the intracellular concentrations based on the initial cell volume and number, and determine the NADP+/NADPH ratio.
-
References
- 1. Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Routes and regulation of NADPH production in steroidogenic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ATP regeneration by a single polyphosphate kinase powers multigram-scale aldehyde synthesis in vitro - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. The Importance of Energy Balance in Improving Photosynthetic Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient production of oxidized terpenoids via engineering fusion proteins of terpene synthase and cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-Free Total Biosynthesis of Plant Terpene Natural Products using an Orthogonal Cofactor Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abstracts.boku.ac.at [abstracts.boku.ac.at]
- 22. Protocols for analyzing metabolic derangements caused by increased NADH/NAD+ ratio in cell lines and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming toxicity of intermediates in the engineered aristolochene pathway
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the engineered aristolochene (B1197444) biosynthetic pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on overcoming the toxicity of metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of toxicity in the engineered aristolochene pathway?
A1: The primary cause of toxicity in engineered microbial hosts producing aristolochene is often the accumulation of the precursor molecule, farnesyl pyrophosphate (FPP).[1] When the rate of FPP synthesis exceeds the capacity of the aristolochene synthase to convert it to aristolochene, FPP can accumulate to cytotoxic levels. This accumulation can impose a significant metabolic burden on the host organism, adversely affecting growth and cellular viability.[2]
Q2: What are the toxic effects of FPP accumulation on host cells like E. coli and Saccharomyces cerevisiae?
A2: High concentrations of FPP can be detrimental to host cells. In E. coli, the accumulation of FPP is known to cause toxicity.[1] In yeast, while a natural host for sterol biosynthesis which also uses FPP, imbalanced pathways leading to excessive FPP can still be problematic. The accumulation of pathway intermediates can be cytotoxic, impairing cellular function and ultimately constraining the final product yield.[2]
Q3: Are other intermediates in the aristolochene pathway, such as germacrene A, known to be toxic?
A3: Currently, there is limited direct evidence to suggest that germacrene A, the immediate precursor to aristolochene, is significantly toxic to microbial hosts. The primary focus of toxicity studies in sesquiterpene pathways has been on the accumulation of FPP. However, any intermediate that accumulates to unnaturally high levels can potentially cause metabolic stress.
Q4: What are the general strategies to mitigate intermediate toxicity and improve aristolochene production?
A4: Several metabolic engineering strategies can be employed:
-
Pathway Balancing: This involves optimizing the expression levels of the enzymes in the pathway to ensure a smooth flux of metabolites without the accumulation of any single intermediate. This can be achieved by using promoters of varying strengths to control the expression of upstream (mevalonate or MEP pathway) and downstream (aristolochene synthase) enzymes.[2]
-
Enzyme Engineering: The catalytic efficiency and stability of aristolochene synthase can be improved through protein engineering. This can help to more efficiently convert FPP to the final product, thereby reducing FPP accumulation.
-
Subcellular Compartmentalization: In eukaryotic hosts like yeast, targeting the pathway enzymes to specific organelles, such as the mitochondria or peroxisomes, can sequester toxic intermediates and increase local enzyme and substrate concentrations.
-
Enhancing Cofactor Supply: Ensuring an adequate supply of cofactors like NADPH and ATP, which are required for the upstream mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways, can help maintain a balanced metabolic flow.
Troubleshooting Guides
Problem 1: Poor or no aristolochene production and stunted cell growth.
| Potential Cause | Troubleshooting Steps |
| High FPP Toxicity | 1. Reduce the expression of upstream pathway enzymes: Use weaker promoters for the genes in the MVA or MEP pathway to decrease the rate of FPP synthesis. 2. Increase the expression of aristolochene synthase: Use a strong, inducible promoter for the aristolochene synthase gene to enhance the conversion of FPP to aristolochene. 3. Downregulate competing pathways: In yeast, downregulate the expression of squalene (B77637) synthase (ERG9) to divert more FPP towards aristolochene synthesis.[3] |
| Codon Optimization Issues | 1. Verify codon usage: Ensure that the aristolochene synthase gene has been codon-optimized for your specific host organism (E. coli or S. cerevisiae). 2. Synthesize a new, optimized gene if necessary. |
| Sub-optimal Culture Conditions | 1. Optimize temperature: Lowering the cultivation temperature after induction can sometimes improve protein folding and reduce the metabolic burden. 2. Optimize inducer concentration: Titrate the concentration of the inducer (e.g., IPTG or galactose) to find a balance between pathway induction and cell health. |
Problem 2: Aristolochene is produced, but the yield is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Inefficient Aristolochene Synthase | 1. Consider enzyme variants: Investigate different aristolochene synthase enzymes from various organisms, as their kinetic properties can differ. 2. Protein Fusion Tags: Employing a fusion tag, such as the Maltose Binding Protein (MBP), has been shown to improve the expression and solubility of heterologous proteins, leading to increased aristolochene production.[4] |
| Limited Precursor Supply | 1. Overexpress key upstream enzymes: In a balanced manner, overexpress rate-limiting enzymes in the MVA or MEP pathway. For the MEP pathway in E. coli, enhancing the expression of 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate (B83284) isomerase (IDI) can be beneficial.[4] 2. Supplement the media: For strains with the MVA pathway, supplementing the media with mevalonate can boost precursor supply. |
| Product Degradation or Volatilization | 1. In-situ product recovery: Use a two-phase culture system with an organic solvent overlay (e.g., dodecane) to capture the volatile aristolochene and prevent its loss and potential degradation. |
Quantitative Data Summary
| Host Organism | Key Genetic Modification | Aristolochene Titer (mg/L) | Reference |
| Escherichia coli | Enhanced MEP pathway + MBP-fused aristolochene synthase | 50 | [4] |
| Saccharomyces cerevisiae | Overexpression of tHMG1 and ERG20, downregulation of ERG9 | Not specified for aristolochene, but a common strategy for sesquiterpenes. | [3] |
Experimental Protocols
Protocol 1: Quantification of Aristolochene by GC-MS
This protocol provides a general guideline for the extraction and quantification of aristolochene from a microbial culture with an organic overlay.
1. Sample Preparation:
-
Collect a known volume of the organic phase (e.g., dodecane) from the two-phase culture.
-
If necessary, centrifuge the sample to separate any cell debris.
-
Prepare a series of standards of pure aristolochene in the same organic solvent.
2. GC-MS Analysis:
-
Injection: Inject 1 µL of the sample into the GC-MS.
-
Column: Use a non-polar capillary column (e.g., HP-5ms).
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp: Increase to 320°C at 10°C/min.
-
Hold: Hold at 320°C for 2 min.[5]
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[5]
-
MS Detector:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Acquire data in full scan mode to identify the aristolochene peak based on its retention time and mass spectrum.
-
For quantification, use selected ion monitoring (SIM) mode for higher sensitivity, targeting characteristic ions of aristolochene.
-
3. Quantification:
-
Generate a standard curve by plotting the peak area of the aristolochene standards against their known concentrations.
-
Determine the concentration of aristolochene in the samples by comparing their peak areas to the standard curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Combinatorial Metabolic Engineering in Saccharomyces cerevisiae for the Enhanced Production of the FPP-Derived Sesquiterpene Germacrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial Metabolic Engineering in Saccharomyces cerevisiae for the Enhanced Production of the FPP-Derived Sesquiterpene Germacrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Downstream Purification of (+)-Aristolochene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the downstream purification of (+)-aristolochene from microbial fermentation, particularly from engineered E. coli.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for this compound purification.
Problem 1: Low Recovery of this compound After Initial Extraction
Question: I am experiencing a significant loss of my target compound, this compound, after the initial solvent extraction from my E. coli fermentation broth. What are the possible causes and how can I improve my recovery?
Answer:
Low recovery at the initial extraction phase is a common challenge, often attributed to the volatile nature of sesquiterpenes and suboptimal extraction conditions. Here are potential causes and solutions:
-
Product Volatilization: this compound is a volatile compound, and significant losses can occur if the fermentation and extraction processes are not designed to capture it effectively.
-
Inefficient Solvent Extraction: The choice of solvent and the extraction method are critical for efficiently partitioning the non-polar this compound from the aqueous fermentation broth.
-
Solution: Use a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) for liquid-liquid extraction. Ensure thorough mixing to maximize the interfacial surface area for efficient transfer of the product into the organic phase. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
-
-
Emulsion Formation: Vigorous mixing can sometimes lead to the formation of stable emulsions between the organic solvent and the fermentation broth, trapping the product and making phase separation difficult.
-
Solution: If an emulsion forms, it can be broken by centrifugation, addition of brine, or by passing the mixture through a bed of celite. In subsequent extractions, use gentle inversions rather than vigorous shaking.
-
Problem 2: Poor Separation and Co-elution During Column Chromatography
Question: During silica (B1680970) gel column chromatography, I'm unable to achieve good separation of this compound from other impurities. My fractions are contaminated with other compounds. What should I do?
Answer:
Co-elution is a frequent issue when purifying compounds from complex mixtures like fermentation extracts. The similar polarity of various byproducts to this compound can make separation on silica gel challenging.
-
Suboptimal Mobile Phase: The polarity of the eluent system is crucial for achieving good resolution on a silica gel column.
-
Solution: Since this compound is a non-polar hydrocarbon, start with a very non-polar mobile phase, such as 100% n-hexane, and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like ethyl acetate or diethyl ether.[4] A shallow gradient will provide better separation of compounds with similar polarities. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[5]
-
-
Column Overloading: Loading too much crude extract onto the column will lead to broad peaks and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used in the column. If you need to purify a large amount of material, it is better to use a larger column or run multiple smaller columns.
-
-
Improper Column Packing: A poorly packed column with channels or cracks will result in uneven solvent flow and co-elution of compounds.
-
Presence of Isomeric Byproducts: The fermentation process may produce other sesquiterpene isomers with very similar polarities to this compound, making separation by normal-phase chromatography difficult.
-
Solution: If normal-phase chromatography is insufficient, consider using a different stationary phase, such as silver nitrate-impregnated silica gel, which can separate terpenes based on the number and stereochemistry of double bonds. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) may be necessary for final polishing.[1][7]
-
Problem 3: Product Degradation or Isomerization
Question: I suspect that my this compound is degrading or isomerizing during the purification process. How can I prevent this?
Answer:
Sesquiterpenes can be sensitive to acidic conditions and high temperatures, which can be encountered during purification.
-
Acidic Conditions: The silica gel surface is slightly acidic, which can potentially cause isomerization or degradation of acid-labile compounds.[4]
-
Solution: If you suspect acid-catalyzed degradation, you can use deactivated (neutral) silica gel or alumina (B75360) as the stationary phase. Alternatively, you can add a small amount of a non-nucleophilic base, like triethylamine (B128534) (e.g., 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
-
-
Thermal Stress: High temperatures during solvent evaporation can lead to degradation or loss of the volatile this compound.
-
Solution: Remove the solvent from your purified fractions under reduced pressure using a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C). For very small quantities, a gentle stream of nitrogen gas can be used.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical downstream purification workflow for this compound produced in E. coli?
A1: A standard workflow involves a multi-step process to separate the non-polar this compound from the aqueous culture medium and polar cellular components.
Caption: General downstream purification workflow for this compound.
Q2: What are the common impurities I should expect when purifying this compound from an engineered E. coli culture?
A2: Impurities can originate from the host organism's metabolism or as byproducts of the engineered pathway. For a non-polar extraction, you are likely to co-extract other hydrophobic molecules.
Caption: Common classes of impurities co-extracted with this compound.
Q3: How do I choose the right analytical method to assess the purity of my this compound samples?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for the analysis of volatile compounds like this compound.
-
Gas Chromatography (GC): Provides excellent separation of volatile and semi-volatile compounds. The retention time can be used for identification when compared to an authentic standard.
-
Mass Spectrometry (MS): Provides structural information based on the mass-to-charge ratio (m/z) of the compound and its fragmentation pattern. This allows for confident identification of this compound and characterization of impurities.[8]
For quantitative analysis, it is crucial to generate a calibration curve using a purified standard of this compound.
Quantitative Data and Experimental Protocols
Table 1: Comparison of Purification Strategies for Sesquiterpenes from Microbial Cultures
| Purification Step | Stationary Phase / Method | Mobile Phase / Solvent | Typical Recovery | Typical Purity | Reference(s) |
| Extraction | Two-phase partitioning (in-situ) | n-octane or n-dodecane overlay | >90% capture from broth | Low (Crude Extract) | [1],[2] |
| Column Chromatography | Silica Gel (60-120 mesh) | n-hexane / Ethyl Acetate gradient | 60-80% | 85-95% | [1],[9] |
| Preparative HPLC | C18 Reverse-Phase | Acetonitrile / Water gradient | >90% from previous step | >99% | [1],[7] |
Note: Recovery and purity values are estimates for sesquiterpenes and can vary significantly based on the specific compound, fermentation conditions, and scale of the purification.
Experimental Protocol: Purification of this compound from a 1L E. coli Culture
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Two-Phase Fermentation and Extraction:
-
Culture your this compound-producing E. coli strain in a 2L flask containing 1L of TB medium.
-
Add 200 mL of n-octane as an organic overlay to the culture.[2]
-
Incubate under your standard fermentation conditions. The this compound will be trapped in the n-octane layer.
-
After fermentation, transfer the entire culture to a separatory funnel.
-
Allow the layers to separate and collect the upper n-octane layer.
-
Extract the remaining aqueous layer twice with 150 mL of n-hexane.
-
Combine all organic layers.
2. Sample Preparation for Chromatography:
-
Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter to remove the drying agent.
-
Concentrate the organic extract under reduced pressure using a rotary evaporator (water bath temperature < 40°C) to a small volume (e.g., 2-5 mL).
3. Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 2 cm diameter, 30 cm length) by making a slurry of silica gel in n-hexane and pouring it into the column.[4]
-
Allow the silica to settle, ensuring a flat, undisturbed bed. Add a thin layer of sand on top.
-
Load the concentrated extract onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually adding ethyl acetate (e.g., 0% to 5% ethyl acetate over several column volumes).
-
Collect fractions and monitor by TLC (visualized with a vanillin-sulfuric acid stain and heating) or GC-MS.
-
Combine the fractions containing pure this compound and remove the solvent by rotary evaporation.
4. Purity Analysis by GC-MS:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., hexane or ethyl acetate).
-
Analyze the sample using a GC-MS system equipped with a non-polar capillary column (e.g., DB-5 or HP-5ms).
-
A typical temperature program would be: initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Identify this compound by its retention time and mass spectrum (parent ion m/z 204) and compare to a standard if available.[10] Quantify purity by integrating the peak areas.
References
- 1. Production of γ-terpinene by metabolically engineered Escherichia coli using glycerol as feedstock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Production and In Situ Recovery of Sesquiterpene (+)-Zizaene from Metabolically-Engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. emsl.pnnl.gov [emsl.pnnl.gov]
- 5. benchchem.com [benchchem.com]
- 6. Engineering Escherichia coli BL21(DE3) Derivative Strains To Minimize E. coli Protein Contamination after Purification by Immobilized Metal Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of aristolochene synthases from different fungal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of aristolochene (B1197444) synthases from different fungal species. Aristolochene, a bicyclic sesquiterpene, is a precursor to a wide array of bioactive compounds, making its enzymatic synthesis a topic of significant interest in biotechnology and pharmaceutical research. This document summarizes the biochemical properties, experimental protocols for characterization, and regulatory aspects of these important enzymes.
Biochemical Properties of Fungal Aristolochene Synthases
Aristolochene synthases are terpene cyclases that catalyze the conversion of farnesyl diphosphate (B83284) (FPP) to aristolochene. While the overall function is conserved, key kinetic parameters and product profiles can vary between enzymes from different fungal species. The following table summarizes the available quantitative data for aristolochene synthases from prominent fungal sources.
| Fungal Species | Enzyme | Km (μM) | kcat (s-1) | Major Product(s) | Minor Product(s) |
| Aspergillus terreus | Aristolochene Synthase | 0.015[1] | 0.015[1] | (+)-Aristolochene[1] | - |
| Penicillium roqueforti | Aristolochene Synthase | 0.55[2] | Not explicitly stated | This compound[3] | Germacrene A, Valencene |
| Menisporopsis theobromae | Aristolochene Synthase | Not reported | Not reported | This compound[3][4] | Not reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of aristolochene synthases. Below are protocols for key experiments.
Expression and Purification of Recombinant Aristolochene Synthase in E. coli
This protocol is adapted from methods used for the expression of Aspergillus terreus and Penicillium roqueforti aristolochene synthases.[1][5]
a. Gene Cloning and Expression Vector Construction:
-
The coding sequence for aristolochene synthase is amplified from fungal cDNA via PCR.
-
The PCR product is cloned into an appropriate expression vector, such as pET, which allows for inducible expression in E. coli.
b. Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., LB broth) containing the appropriate antibiotic.
-
The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD600) of 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the production of soluble protein.
c. Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Cells are lysed by sonication or high-pressure homogenization.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column (for His-tagged proteins).
-
The column is washed with a wash buffer containing a low concentration of imidazole.
-
The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole.
-
The purity of the eluted protein is assessed by SDS-PAGE.
Aristolochene Synthase Activity Assay
This assay is used to determine the kinetic parameters of the purified enzyme.
a. Reaction Mixture:
-
The standard reaction mixture (e.g., 100 µL) contains assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂), purified aristolochene synthase, and the substrate, farnesyl diphosphate (FPP).
-
Reactions are initiated by the addition of FPP.
b. Incubation:
-
The reaction mixtures are incubated at a specific temperature (e.g., 30°C) for a defined period.
c. Product Extraction:
-
The reaction is stopped, and the sesquiterpene products are extracted by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
The mixture is vortexed and then centrifuged to separate the phases.
-
The organic phase containing the aristolochene is collected.
d. Product Analysis:
-
The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
GC-MS Analysis of Sesquiterpene Products
GC-MS is the standard method for identifying and quantifying the volatile products of terpene synthase reactions.
a. Instrumentation and Column:
-
A gas chromatograph coupled to a mass spectrometer is used.
-
A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of sesquiterpenes.
b. GC Oven Program:
-
A typical temperature program starts at a low temperature (e.g., 50-80°C), holds for a few minutes, then ramps up to a high temperature (e.g., 250-300°C).
c. Mass Spectrometry:
-
The mass spectrometer is operated in electron ionization (EI) mode.
-
Data is collected in full scan mode to identify the products based on their mass spectra and retention times.
-
The identity of aristolochene is confirmed by comparing its mass spectrum and retention time with an authentic standard.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of aristolochene synthases.
Hypothetical Signaling Pathway for Aristolochene Synthase Expression
The expression of secondary metabolite biosynthetic genes in fungi is often tightly regulated in response to environmental cues and developmental stages. While the specific signaling pathway for aristolochene synthase is not fully elucidated for all species, a general model can be proposed based on known fungal regulatory networks.[6][7] The expression of aristolochene synthase in Penicillium roqueforti is known to be transcriptionally regulated and occurs during the stationary phase of growth.[5]
References
- 1. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of fungal terpene synthases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of fungal terpene synthases and their regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Catalytic Machinery: A Comparative Guide to Key Amino Acid Residues in Aristolochene Synthase
For Researchers, Scientists, and Drug Development Professionals
Aristolochene (B1197444) synthase, a key enzyme in the biosynthesis of the bicyclic sesquiterpene aristolochene, orchestrates a complex cyclization cascade of farnesyl diphosphate (B83284) (FPP). The precise positioning and chemical properties of specific amino acid residues within the enzyme's active site are paramount for catalytic efficiency and product specificity. This guide provides a comparative analysis of the roles of these critical residues, supported by experimental data from site-directed mutagenesis studies.
Performance Comparison of Aristolochene Synthase Variants
Site-directed mutagenesis has been instrumental in elucidating the function of individual amino acid residues in aristolochene synthase from Penicillium roqueforti and Aspergillus terreus. The following table summarizes the kinetic parameters and product distribution for several key mutants, offering a clear comparison with the wild-type enzyme.
| Enzyme Variant (P. roqueforti) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | (+)-Aristolochene (%) | (S)-(-)-Germacrene A (%) | (-)-Valencene (%) | Reference |
| Wild-Type | 0.53 | 0.53 | 1.0 x 10⁶ | 94 | 4 | 2 | [1][2] |
| Y92F | 0.0053 | 0.01 | 5.3 x 10⁵ | 81 | 12 | 7 | [1][2][3] |
| D115E | ~0.18 | ~2.39 | ~7.5 x 10⁴ | 75 | 19 | 6 | [1] |
| D115N | Inactive | - | - | - | - | - | [1][2][3] |
| N244L | Inactive | - | - | - | - | - | [1][2][3] |
| E252Q | - | - | - | 0 | 100 | 0 | [1][2][3] |
| S248A/E252D | Inactive | - | - | - | - | - | [1][2][3] |
| Enzyme Variant (A. terreus) | Activity | Reference |
| Wild-Type | Active (produces only this compound) | [1][2] |
| E227Q | Inactive | [1][2][3] |
Key Observations:
-
Mg²⁺-Binding Domains are Critical: Residues within the two highly conserved Mg²⁺-binding domains, such as D115, N244, and E252 in P. roqueforti and E227 in A. terreus, are essential for catalytic activity.[1][2][3] Mutations in these residues often lead to a complete loss of function, highlighting their role in coordinating the magnesium ions necessary for the ionization of the farnesyl diphosphate substrate.[4][5]
-
Product Specificity Control: The E252Q mutant in P. roqueforti is particularly insightful, as it abolishes the production of this compound and leads to the exclusive formation of the intermediate (S)-(-)-germacrene A.[1][2][3] This suggests a critical role for E252 in the protonation-initiated cyclization of germacrene A to the final bicyclic product.
-
The Role of Tyr-92: The Y92F mutation in P. roqueforti resulted in a significant 100-fold decrease in the catalytic rate (kcat) but was compensated by a 50-fold decrease in the Michaelis constant (Km), leading to only a minor 2-fold reduction in overall catalytic efficiency (kcat/Km).[1][2][3] The mutant still predominantly produced this compound, which refutes the hypothesis of Tyr-92 acting as the active site Lewis acid responsible for protonating the germacrene A intermediate.[1][2]
Experimental Methodologies
The following sections outline the generalized protocols for the key experiments used to validate the role of specific amino acid residues in aristolochene synthase catalysis.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to introduce specific amino acid substitutions into the aristolochene synthase gene.
-
Template Preparation: A plasmid vector containing the wild-type aristolochene synthase gene is isolated and purified.
-
Primer Design: Two complementary oligonucleotide primers are designed. These primers contain the desired mutation and are flanked by sequences that are complementary to the template plasmid.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using the template plasmid and the mutagenic primers. The PCR amplifies the entire plasmid, incorporating the desired mutation.
-
Template Removal: The parental, non-mutated DNA template is digested using the restriction enzyme DpnI, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized, mutated plasmid is not).
-
Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
Protein Expression and Purification
The wild-type and mutant aristolochene synthase enzymes are produced in a suitable expression system and purified for kinetic analysis.
-
Expression: The plasmids containing the wild-type or mutant aristolochene synthase genes are transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication or high-pressure homogenization to release the cellular contents.
-
Clarification: The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.
-
Affinity Chromatography: The aristolochene synthase, typically engineered with a purification tag (e.g., a polyhistidine-tag), is purified from the clarified lysate using affinity chromatography (e.g., Ni-NTA chromatography).
-
Further Purification: Depending on the purity required, additional chromatography steps such as ion exchange or size-exclusion chromatography may be performed.
-
Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined.
Enzyme Kinetics Assays
Enzyme kinetics assays are performed to determine the catalytic efficiency and product profile of the wild-type and mutant enzymes.
-
Reaction Setup: The assay mixture contains a suitable buffer, Mg²⁺ ions, the purified aristolochene synthase enzyme, and varying concentrations of the substrate, farnesyl diphosphate (FPP).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature for a set period.
-
Product Extraction: The reaction is quenched, and the hydrocarbon products are extracted with an organic solvent (e.g., hexane (B92381) or pentane).
-
Product Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different sesquiterpene products.[2]
-
Kinetic Parameter Determination: The initial reaction velocities at different substrate concentrations are measured. The kinetic parameters, Kcat and Km, are then determined by fitting the data to the Michaelis-Menten equation.[6]
Visualizing the Catalytic Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed catalytic mechanism of aristolochene synthase and the general workflow for investigating the role of specific amino acid residues.
Caption: Proposed catalytic pathway of aristolochene synthase.
Caption: Workflow for validating amino acid residue function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aristolochene synthase: mechanistic analysis of active site residues by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aristolochene - Wikipedia [en.wikipedia.org]
- 5. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
A Comparative Guide to (+)-Aristolochene Production in Microbial Chassis: E. coli vs. S. cerevisiae
For researchers, scientists, and drug development professionals, the efficient and scalable production of valuable natural products like (+)-aristolochene is a critical challenge. This bicyclic sesquiterpene, a precursor to many bioactive compounds, can be produced in engineered microbial hosts. This guide provides a detailed comparison of two popular chassis organisms, Escherichia coli and Saccharomyces cerevisiae, for the production of this compound, supported by experimental data and detailed protocols.
Performance Comparison
The production of this compound has been successfully demonstrated in E. coli, with quantitative data available from published studies. In contrast, while S. cerevisiae is a powerful host for producing other sesquiterpenes, specific data on this compound production is not as readily available. This comparison, therefore, highlights the established success in E. coli and outlines the well-established metabolic engineering strategies that would be applicable for production in S. cerevisiae.
Quantitative Production Data
The following table summarizes the reported production metrics for this compound in engineered E. coli.
| Microbial Chassis | Strain | Key Genetic Modifications | Titer (mg/L) | Cultivation Time (h) | Reference |
| Escherichia coli | BL21(DE3) | Overexpression of a fusion protein of maltose-binding protein and this compound synthase from Penicillium expansum (MBP-PeTS1), and enhancement of the native 2-methyl-D-erythritol 4-phosphate (MEP) pathway. | 50 | 72 | [1] |
As of current literature, there is no directly comparable quantitative data for this compound production in Saccharomyces cerevisiae. However, the metabolic engineering strategies for enhancing the precursor farnesyl pyrophosphate (FPP) are well-established for other sesquiterpenes and can be applied to this compound production.
Metabolic Engineering Strategies and Pathways
The biosynthesis of this compound in both E. coli and S. cerevisiae relies on the central precursor molecule, farnesyl pyrophosphate (FPP). The native pathways for FPP synthesis differ between these two organisms, necessitating distinct engineering strategies.
Escherichia coli: The MEP Pathway
E. coli naturally synthesizes FPP via the 2-methyl-D-erythritol 4-phosphate (MEP) pathway. To enhance the production of this compound, the key is to increase the flux through this pathway towards FPP and efficiently convert FPP to the final product.
Saccharomyces cerevisiae: The Mevalonate (B85504) (MVA) Pathway
S. cerevisiae utilizes the mevalonate (MVA) pathway to produce FPP. Engineering this pathway for enhanced sesquiterpene production typically involves overexpressing key enzymes and down-regulating competing pathways.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of the key experimental protocols for this compound production in E. coli and the general strategies for sesquiterpene production in S. cerevisiae.
E. coli Production Protocol
This protocol is based on the work of Huang et al. (2022).[1]
-
Strain and Plasmids:
-
Host strain: E. coli BL21(DE3).
-
Plasmids: A precursor-supplying plasmid containing genes for the enhancement of the MEP pathway and an expression plasmid for the maltose-binding protein fused this compound synthase from Penicillium expansum (MBP-PeTS1).
-
-
Culture Medium and Conditions:
-
Luria-Bertani (LB) medium supplemented with appropriate antibiotics for plasmid maintenance.
-
Cultures are grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches a specific value (e.g., 0.6-0.8).
-
-
Induction and Fermentation:
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
After induction, the culture temperature is typically lowered (e.g., to 16-25°C) and fermentation is continued for a set period (e.g., 72 hours).
-
A two-phase culture system is often employed, with an organic solvent overlay (e.g., n-dodecane) to capture the hydrophobic this compound and reduce its toxicity to the cells.
-
-
Extraction and Analysis:
-
The organic phase is collected and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound.
-
General Protocol for Sesquiterpene Production in S. cerevisiae
This protocol is a general representation of strategies commonly used to engineer yeast for high-level sesquiterpene production.
-
Strain and Genetic Modifications:
-
Host strain: A suitable S. cerevisiae strain (e.g., CEN.PK).
-
Overexpression of MVA pathway genes: Key genes such as tHMG1 (a truncated, deregulated version of HMG-CoA reductase), ERG20 (farnesyl pyrophosphate synthase), and IDI1 (isopentenyl diphosphate (B83284) isomerase) are overexpressed to increase the FPP pool.
-
Down-regulation of competing pathways: The expression of ERG9 (squalene synthase), which diverts FPP to sterol biosynthesis, is often down-regulated using promoter replacement or CRISPRi.
-
Expression of aristolochene synthase: A codon-optimized gene for this compound synthase is expressed, often from a high-copy plasmid or integrated into the genome.
-
-
Culture Medium and Conditions:
-
Synthetic defined (SD) medium or a rich medium like YPD (Yeast Extract-Peptone-Dextrose) is used.
-
Cultures are grown at 30°C with shaking.
-
-
Fermentation:
-
Batch or fed-batch fermentation is carried out in a bioreactor to achieve high cell densities and product titers.
-
Similar to E. coli, an organic overlay can be used for in situ product recovery.
-
-
Extraction and Analysis:
-
The organic phase is analyzed by GC-MS for the quantification of the produced sesquiterpene.
-
Logical Workflow for Strain Engineering
The following diagram illustrates the general workflow for engineering a microbial chassis for enhanced this compound production.
Conclusion
Currently, E. coli stands as the more characterized and quantitatively successful host for this compound production, with a reported titer of 50 mg/L. While specific production data for this compound in S. cerevisiae is lacking, the extensive toolkit for metabolic engineering in yeast, particularly for other sesquiterpenes, suggests it holds significant potential. The choice of chassis will depend on the specific research or production goals, considering factors such as desired production levels, downstream processing, and familiarity with the host organism's genetics and physiology. Future work focusing on applying the established yeast sesquiterpene engineering strategies to this compound production is needed for a direct and comprehensive comparison.
References
Comparative Guide to Antibodies for Aristolochene Synthase: A Focus on Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of antibodies raised against aristolochene (B1197444) synthase, a key enzyme in the biosynthesis of the sesquiterpene aristolochene. Due to a lack of commercially available or extensively characterized antibodies specifically targeting aristolochene synthase, this document focuses on the theoretical basis for potential cross-reactivity with other terpene cyclases. The information presented here is intended to guide researchers in designing experiments to validate antibody specificity and in interpreting results from immunoassays involving this class of enzymes.
Predicting Antibody Cross-Reactivity with Terpene Cyclases
Antibody cross-reactivity occurs when an antibody raised against a specific antigen binds to other, structurally similar antigens. In the context of aristolochene synthase, a member of the terpene cyclase family, the primary concern for cross-reactivity lies with other enzymes in this class that share structural and sequence homology.
Terpene cyclases, despite often having low overall amino acid sequence identity, share a conserved three-dimensional structure known as the "terpenoid synthase fold". This structural conservation, particularly in the active site region, presents a significant potential for antibody cross-reactivity.
Below is a comparison of aristolochene synthase from two different fungal species with other well-characterized sesquiterpene synthases. The sequence identity is a key factor in predicting potential immunological cross-reactivity.
Comparison of Sesquiterpene Synthases
| Feature | Aristolochene Synthase (Penicillium roqueforti) | Aristolochene Synthase (Aspergillus terreus) | 5-epi-aristolochene Synthase (Nicotiana tabacum) | Trichodiene (B1200196) Synthase (Fusarium sporotrichioides) |
| Organism | Fungus | Fungus | Plant (Tobacco) | Fungus |
| Product(s) | (+)-Aristolochene | This compound | (+)-5-epi-aristolochene | Trichodiene |
| Amino Acid Length | ~350 | 320 | 548 | 374 |
| Sequence Identity to P. roqueforti Aristolochene Synthase | 100% | ~70%[1] | Low | Low |
| Structural Fold | Terpenoid Synthase (α-helical)[2] | Terpenoid Synthase (α-helical)[3] | Terpenoid Synthase (α-helical)[3] | Terpenoid Synthase (α-helical)[4] |
| Key Conserved Motifs | DDXXD/E, NSE/DTE[3] | DDXXD/E, NSE/DTE[3] | DDXXD/E, NSE/DTE[3] | DDXXD/E, NSE/DTE[3][4] |
Note: While overall sequence identity can be low between different terpene cyclases, the presence of conserved structural folds and active site motifs suggests that antibodies raised against one may cross-react with others. The ~70% amino acid identity between the aristolochene synthases from Penicillium roqueforti and Aspergillus terreus makes cross-reactivity between these two orthologs highly probable.[1]
Experimental Protocols for Assessing Antibody Cross-Reactivity
Given the potential for cross-reactivity, it is imperative for researchers to experimentally validate the specificity of any antibody intended for use in assays involving aristolochene synthase. The following are detailed protocols for standard immunoassays used to assess antibody specificity and cross-reactivity.
Western Blotting
Western blotting is a fundamental technique to determine if an antibody recognizes the target protein at the correct molecular weight and to assess binding to other proteins in a complex mixture.[5]
Protocol:
-
Protein Separation: Separate protein lysates from cells or tissues expressing aristolochene synthase and other potential cross-reactive terpene cyclases by SDS-PAGE. Include a negative control lysate that does not express the target protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against aristolochene synthase at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an appropriate imaging system. A specific antibody should produce a single band at the expected molecular weight for aristolochene synthase and no bands in the negative control lane or lanes with other terpene cyclases.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used to quantify the binding of an antibody to its target and to assess its cross-reactivity with other purified proteins in a high-throughput manner.[6][7] A competitive ELISA is particularly useful for determining the degree of cross-reactivity.[8]
Protocol for Indirect ELISA:
-
Coating: Coat the wells of a 96-well microplate with purified aristolochene synthase and other terpene cyclases (as potential cross-reactants) at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer (e.g., PBST).
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the primary antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a substrate solution (e.g., TMB) and incubate until a color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm). High absorbance indicates strong binding. Cross-reactivity can be quantified by comparing the signal generated from wells coated with aristolochene synthase to those with other terpene cyclases.
Immunoprecipitation (IP)
Immunoprecipitation is used to isolate a specific protein from a complex mixture and can be used to verify antibody specificity.[9][10]
Protocol:
-
Cell Lysis: Prepare a cell lysate from cells expressing the target protein.
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Antibody Incubation: Add the primary antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with a cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using the same or a different primary antibody. A specific antibody will pull down the protein of interest, which will be visible as a band at the correct molecular weight.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental and biological contexts, the following diagrams are provided.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Caption: Biosynthesis of aristolochene from farnesyl pyrophosphate.
References
- 1. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure determination of aristolochene synthase from the blue cheese mold, Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of trichodiene synthase from Fusarium sporotrichioides provides mechanistic inferences on the terpene cyclization cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Sandwich ELISA protocol | Abcam [abcam.com]
- 7. seracare.com [seracare.com]
- 8. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 9. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Comparative Metabolomics of Wild-Type and Aristolochene Synthase Knockout Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic impact of genetic modifications is crucial. This guide provides an objective comparison of the metabolomic profiles of wild-type fungal strains and those with a knockout of the aristolochene (B1197444) synthase gene. The information is supported by established biosynthetic pathways and common experimental practices in mycology and metabolomics.
The targeted knockout of aristolochene synthase, a key enzyme in the biosynthesis of sesquiterpenoids, offers a powerful tool to investigate the role of these secondary metabolites in fungal biology and their potential as drug targets. This guide summarizes the expected metabolic shifts, details the methodologies for such a comparative analysis, and visualizes the relevant biological pathways.
Data Presentation: Predicted Metabolomic Changes
The primary and most direct consequence of an aristolochene synthase knockout is the complete cessation of the aristolochene biosynthesis pathway. This leads to the absence of aristolochene and all its downstream derivatives, most notably the mycotoxin PR toxin and its intermediates. The following table summarizes the anticipated quantitative differences in key metabolites between a wild-type strain (e.g., of Penicillium roqueforti) and an aristolochene synthase knockout (Δari1) mutant.
| Metabolite Class | Metabolite | Wild-Type Strain | Aristolochene Synthase Knockout Strain |
| Sesquiterpenes | Aristolochene | Present | Absent |
| Eremofrortin A | Present | Absent | |
| Eremofrortin B | Present | Absent | |
| Eremofrortin C | Present | Absent | |
| Mycotoxins | PR Toxin | Present | Absent |
| Precursors | Farnesyl Pyrophosphate (FPP) | Utilized in aristolochene synthesis | Potentially redirected to other pathways |
Experimental Protocols
A comparative metabolomics study of wild-type and knockout fungal strains involves several key steps, from sample preparation to data analysis. Below are detailed methodologies for the key experiments.
Fungal Culture and Metabolite Extraction
-
Fungal Strains and Culture Conditions: Wild-type and aristolochene synthase knockout strains of the target fungus (e.g., Penicillium roqueforti) are cultured on a suitable solid or in a liquid medium. For secondary metabolite analysis, cultures are typically grown for 7-14 days to allow for sufficient production.
-
Metabolite Extraction: Fungal mycelium and the culture medium are separated. Metabolites are then extracted from both fractions. A common method involves a two-phase extraction using an organic solvent (e.g., ethyl acetate (B1210297) with 1% formic acid) followed by a more polar solvent (e.g., isopropanol (B130326) or acetonitrile) to capture a broad range of metabolites. The extracts are then filtered, dried, and reconstituted in a suitable solvent for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like sesquiterpenes.
-
Sample Derivatization: For non-volatile metabolites, a derivatization step is necessary to increase their volatility. This often involves methoximation followed by silylation.
-
GC-MS Parameters:
-
Column: A non-polar column, such as a 5% diphenyl/95% dimethylsiloxane column, is commonly used for separating sesquiterpenes.
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is employed, for example, starting at 50°C, holding for a few minutes, then ramping up to 300°C.
-
Carrier Gas: Helium is the most common carrier gas.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is ideal for analyzing less volatile and more polar compounds, such as mycotoxins and other secondary metabolites.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is frequently used for the separation of mycotoxins.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate, is used for elution.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to detect a wider range of compounds.
-
Mass Analyzer: High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are employed for accurate mass measurements and metabolite identification.
-
Mandatory Visualizations
Aristolochene Biosynthesis Pathway
The knockout of aristolochene synthase blocks the initial step in the conversion of farnesyl pyrophosphate (FPP) to aristolochene, thereby halting the entire downstream pathway leading to PR toxin.
Validating a Novel Aristolochene Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of a novel aristolochene (B1197444) synthase gene presents exciting opportunities for the production of this bicyclic sesquiterpene, a key precursor to various fungal toxins and a valuable scaffold for pharmaceutical development.[1] This guide provides a comprehensive framework for the functional validation of a newly identified aristolochene synthase, comparing the necessary experimental procedures and expected outcomes with well-characterized orthologs from Penicillium roqueforti and Aspergillus terreus.
Comparative Analysis of Aristolochene Synthase Performance
Successful validation of a putative aristolochene synthase hinges on demonstrating its ability to catalyze the cyclization of farnesyl diphosphate (B83284) (FPP) to aristolochene.[2][3] The following table summarizes key performance indicators from previously characterized aristolochene synthases, providing a benchmark for a newly identified enzyme.
| Parameter | Newly Identified Aristolochene Synthase (Hypothetical Data) | P. roqueforti Aristolochene Synthase (Ari1) | A. terreus Aristolochene Synthase | N. tabacum 5-epi-aristolochene Synthase (TEAS) (Alternative Product Profile) |
| Primary Product | (+)-aristolochene | This compound[4] | This compound | (+)-5-epi-aristolochene[5] |
| Secondary Products | Germacrene A, Valencene | (−)-valencene, (S)-(−)-germacrene A | None reported[6] | Multiple minor sesquiterpenes[5] |
| Km for FPP | To be determined | Not reported in these sources | 15 nM | Not reported in these sources |
| kcat | To be determined | Not reported in these sources | 0.015 s-1[2] | Not reported in these sources |
| Expression System | E. coli | E. coli[4] | E. coli[2] | E. coli[5] |
| Molecular Weight | To be determined | 39.2 kDa[4] | 36.5 kDa[2] | Not reported in these sources |
Experimental Validation Workflow
The functional validation of a putative aristolochene synthase gene typically follows a multi-step process involving gene cloning, heterologous expression, and enzymatic product analysis.
Caption: Workflow for the validation of a newly identified aristolochene synthase gene.
Biosynthetic Pathway of Aristolochene
Aristolochene synthase catalyzes the conversion of the linear C15 substrate, farnesyl diphosphate (FPP), into the bicyclic sesquiterpene, aristolochene. This complex transformation is initiated by the metal-dependent ionization of FPP and proceeds through a series of carbocation intermediates, including the key intermediate germacrene A.[7][8]
References
- 1. Aristolochene - Wikipedia [en.wikipedia.org]
- 2. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aristolochene synthase - Wikipedia [en.wikipedia.org]
- 4. Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aristolochene synthase-catalyzed cyclization of 2-fluorofarnesyl-diphosphate to 2-fluorogermacrene A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unlocking Sesquiterpene Production: A Guide to Promoter Efficacy for Aristolochene Synthase Expression
For researchers, scientists, and drug development professionals seeking to optimize the production of aristolochene (B1197444), a key precursor to many valuable natural products, the choice of promoter to drive the expression of aristolochene synthase is a critical determinant of yield. This guide provides a comparative analysis of different promoters, supported by experimental data from studies on heterologous protein expression in the model organism Saccharomyces cerevisiae.
The efficient biosynthesis of complex molecules like aristolochene in microbial hosts relies on the robust and controlled expression of the necessary enzymes. Aristolochene synthase, a type of terpene synthase, catalyzes the cyclization of farnesyl pyrophosphate to form aristolochene. The level of this enzyme's expression, directly governed by the chosen promoter, can significantly impact the final product titer. This comparison guide delves into the efficacy of various constitutive and inducible promoters, offering a data-driven foundation for promoter selection in metabolic engineering and synthetic biology applications.
Quantitative Comparison of Promoter Strength
To provide a clear comparison of promoter efficacy, the following table summarizes quantitative data from studies that have evaluated the relative strength of various promoters in Saccharomyces cerevisiae. While these studies often utilize reporter proteins like Green Fluorescent Protein (GFP) or β-galactosidase (lacZ), the relative strengths observed are generally translatable to the expression of other heterologous proteins, including aristolochene synthase. The data is presented as relative fluorescence or enzyme activity units, normalized to a common standard where possible.
| Promoter | Type | Organism of Origin | Relative Strength (Arbitrary Units) | Key Characteristics |
| PTEF1 | Constitutive | Saccharomyces cerevisiae | High | Strong, constitutive expression across various growth conditions.[1] |
| PTDH3 (PGPD) | Constitutive | Saccharomyces cerevisiae | Very High | One of the strongest constitutive promoters in yeast, often used for high-level expression. |
| PPGK1 | Constitutive | Saccharomyces cerevisiae | High | Strong constitutive promoter, widely used in metabolic engineering.[2] |
| PADH1 | Constitutive | Saccharomyces cerevisiae | Medium to High | Strong promoter, but its activity can be affected by the carbon source. |
| PCYC1 | Constitutive | Saccharomyces cerevisiae | Low to Medium | Weaker constitutive promoter, suitable for lower expression levels.[1] |
| PGAL1 | Inducible | Saccharomyces cerevisiae | Very High (induced) | Tightly regulated promoter, strongly induced by galactose and repressed by glucose. |
| PGAL10 | Inducible | Saccharomyces cerevisiae | High (induced) | Co-regulated with GAL1, offering strong, inducible expression. |
| PMET3 | Inducible | Saccharomyces cerevisiae | Medium to High (induced) | Repressed by methionine, allowing for controlled expression by manipulating methionine levels in the media.[3] |
| PACT1 | Constitutive | Saccharomyces cerevisiae | Medium | Provides moderate, constitutive expression.[3] |
| PENO2 | Constitutive | Saccharomyces cerevisiae | High | Strong glycolytic promoter, effective for high-level expression.[2] |
Experimental Protocols
The following sections detail generalized methodologies for key experiments involved in comparing promoter efficacy for aristolochene synthase expression, based on common practices in the field.
Vector Construction and Promoter Cassette Assembly
-
Promoter Amplification: Promoters of interest are amplified from the genomic DNA of Saccharomyces cerevisiae using Polymerase Chain Reaction (PCR) with primers containing appropriate restriction sites or homologous sequences for subsequent cloning.
-
Gene Synthesis and Codon Optimization: The coding sequence for aristolochene synthase is synthesized, often with codon optimization for expression in S. cerevisiae to enhance translation efficiency.
-
Vector Backbone: A suitable yeast expression vector is chosen, typically a high-copy number plasmid (e.g., based on the 2µ origin of replication) containing a selectable marker (e.g., URA3, LEU2).
-
Cloning: The amplified promoter fragment, the aristolochene synthase gene, and a suitable terminator sequence (e.g., tCYC1, tADH1) are ligated into the expression vector using standard molecular cloning techniques such as restriction-ligation or Gibson assembly. The resulting plasmid places the aristolochene synthase gene under the control of the promoter being tested.
Yeast Transformation and Cultivation
-
Transformation: The constructed plasmids are transformed into a suitable S. cerevisiae strain (e.g., CEN.PK, BY4741) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Selection: Transformed cells are plated on selective synthetic complete (SC) medium lacking the appropriate nutrient corresponding to the plasmid's selectable marker to isolate successful transformants.
-
Cultivation for Expression: For constitutive promoters, colonies are inoculated into appropriate liquid media and grown to a specific optical density (OD). For inducible promoters, cells are initially grown in a repressive or non-inducing medium and then transferred to a medium containing the inducer (e.g., galactose for PGAL1) or lacking the repressor (e.g., methionine-free medium for PMET3).
Quantification of Aristolochene Synthase Expression and Activity
-
Protein Extraction: Yeast cells are harvested by centrifugation, washed, and then lysed using methods such as glass bead beating or enzymatic digestion to release intracellular proteins.
-
SDS-PAGE and Western Blotting: The total protein extract is separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The presence and relative abundance of aristolochene synthase can be visualized by Western blotting using an antibody specific to the enzyme or a fused epitope tag (e.g., His-tag, FLAG-tag).
-
Enzyme Activity Assay: The catalytic activity of aristolochene synthase in the cell lysate is measured by providing its substrate, farnesyl pyrophosphate (FPP), and quantifying the amount of aristolochene produced over time. The product can be extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantitative Real-Time PCR (qRT-PCR): To measure the transcript levels of the aristolochene synthase gene, total RNA is extracted from the yeast cells, converted to cDNA, and then used as a template for qRT-PCR with gene-specific primers. The expression level is typically normalized to that of a stably expressed housekeeping gene (e.g., ACT1).
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing promoter efficacy.
Caption: Galactose induction pathway in S. cerevisiae.
References
A Structural Showdown: Unraveling the Architectures of Fungal and Plant Sesquiterpene Cyclases
For researchers, scientists, and professionals in drug development, understanding the intricate structural nuances of enzymes is paramount for targeted inhibitor design and novel therapeutic development. This guide provides a detailed comparative analysis of fungal and plant sesquiterpene cyclases, enzymes responsible for generating a vast array of bioactive sesquiterpenoid natural products.
This publication delves into the structural disparities and similarities between these two classes of enzymes, offering quantitative data, detailed experimental methodologies, and visual representations of their catalytic mechanisms and experimental workflows.
At a Glance: Key Structural and Functional Differences
| Feature | Fungal Sesquiterpene Cyclase (e.g., Aristolochene (B1197444) Synthase) | Plant Sesquiterpene Cyclase (e.g., 5-epi-aristolochene Synthase) |
| Classification | Predominantly Class I | Predominantly Class I |
| Domain Architecture | Typically αβγ or αβ[1] | Typically αβγ[1] |
| Molecular Weight | ~36-39 kDa[2] | ~63 kDa |
| Active Site Location | Within the α-domain[1] | Within the α-domain |
| Active Site Volume | ~630 ų (for Aspergillus terreus aristolochene synthase, PDB: 2E4O) | ~850 ų (for Nicotiana tabacum 5-epi-aristolochene synthase, PDB: 5EAT) |
| Conserved Motifs | DDxxD, NSE/DTE[1] | DDxxD, NSE/DTE |
| Catalytic Cation | Mg²⁺[1] | Mg²⁺ |
| Catalytic Mechanism | Carbocation-driven cyclization initiated by diphosphate (B83284) abstraction[1] | Carbocation-driven cyclization initiated by diphosphate abstraction |
Deep Dive: Structural Insights
Fungal and plant sesquiterpene cyclases, despite often catalyzing the formation of structurally distinct products from the same farnesyl diphosphate (FPP) precursor, share a conserved α-helical domain architecture characteristic of Class I terpene cyclases.[1] However, subtle yet significant differences in their three-dimensional structures, particularly within the active site, dictate their divergent catalytic fates.
The active site cavity of plant 5-epi-aristolochene synthase is notably larger than that of fungal aristolochene synthase, which may contribute to the accommodation of different carbocation intermediates and ultimately lead to the formation of distinct stereoisomers. While both enzyme classes utilize a conserved set of aspartate-rich motifs (DDxxD and NSE/DTE) to bind the diphosphate moiety of the substrate and a divalent metal cofactor, typically Mg²⁺, the precise spatial arrangement of these motifs and surrounding residues can vary, influencing the initial cyclization steps and subsequent rearrangements of the carbocation intermediates.[1]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the catalytic mechanisms and a general experimental workflow for the structural characterization of these enzymes.
Experimental Corner: Protocols for Structural Analysis
Reproducibility is the cornerstone of scientific advancement. The following section outlines the key experimental protocols for the structural and functional characterization of sesquiterpene cyclases.
Heterologous Expression and Purification of Sesquiterpene Cyclases
-
Gene Cloning: The gene encoding the sesquiterpene cyclase of interest is amplified by PCR and cloned into a suitable E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine tag for purification.
-
Transformation and Expression: The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C) to enhance protein solubility.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)), and lysed by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified supernatant containing the His-tagged protein is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer. After washing with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM), the protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove any remaining impurities and protein aggregates. The protein is loaded onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM dithiothreitol (B142953) (DTT)). The purity of the final protein sample is assessed by SDS-PAGE.
Crystallization and X-ray Diffraction
-
Protein Concentration: The purified protein is concentrated to a suitable concentration for crystallization, typically 5-10 mg/mL.
-
Crystallization Screening: Initial crystallization conditions are screened using the hanging-drop or sitting-drop vapor-diffusion method at a constant temperature (e.g., 20°C). A small droplet of the concentrated protein solution is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol, salts) and allowed to equilibrate against a larger volume of the reservoir solution.
-
Crystal Optimization: Once initial crystals are obtained, the crystallization conditions are optimized by fine-tuning the concentrations of the protein, precipitant, and additives, as well as the pH of the buffer.
-
Cryo-protection and Data Collection: For X-ray diffraction at cryogenic temperatures (to minimize radiation damage), crystals are typically soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron radiation source.
-
Structure Determination and Refinement: The three-dimensional structure of the protein is determined from the diffraction data using molecular replacement (if a homologous structure is available) or experimental phasing methods. The initial model is then refined against the experimental data to improve its accuracy and quality.
Enzyme Activity Assay and Product Analysis
-
Enzyme Assay: The catalytic activity of the purified sesquiterpene cyclase is assayed in a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES pH 7.5), MgCl₂, DTT, and the substrate farnesyl diphosphate (FPP). The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a specific time.
-
Product Extraction: The reaction is quenched, and the sesquiterpene products are extracted from the aqueous reaction mixture using an organic solvent such as n-hexane or ethyl acetate.
-
GC-MS Analysis: The extracted products are then analyzed by gas chromatography-mass spectrometry (GC-MS). The compounds are separated on a GC column and detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification by comparison with known standards and mass spectral libraries.
References
A Comparative Guide to the Kinetic Performance of Aristolochene Synthase Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic characteristics of various aristolochene (B1197444) synthase variants. Aristolochene synthase, a key enzyme in the biosynthesis of sesquiterpenes, catalyzes the cyclization of farnesyl diphosphate (B83284) (FPP) to form aristolochene, a precursor to a wide range of bioactive compounds. Understanding the kinetic performance of different enzyme variants is crucial for applications in synthetic biology, metabolic engineering, and the development of novel therapeutics. This document summarizes quantitative kinetic data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate objective comparison and inform future research.
Kinetic Characterization of Aristolochene Synthase Variants
The catalytic efficiency of aristolochene synthase can be significantly altered by mutations in its active site. These modifications can impact substrate binding, the rate of catalysis, and even the product profile of the enzyme. The following table summarizes the steady-state kinetic parameters for wild-type aristolochene synthase from Penicillium roqueforti and several of its site-directed mutants.
| Enzyme Variant | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Product(s) |
| Wild-Type (P. roqueforti) | - | - | - | (+)-aristolochene (94%), (S)-(-)-germacrene A (4%), (-)-valencene (2%)[1] |
| Y92F | ~0.07 | ~0.0003 | ~4.3 x 10³ | This compound (81%), (-)-valencene (7%), (S)-(-)-germacrene A (12%)[1] |
| E252Q | - | - | - | (S)-(-)-germacrene A only[1] |
| D115N | - | - | - | Inactive[1] |
| N244L | - | - | - | Inactive[1] |
| S248A/E252D | - | - | - | Inactive[1] |
| ASY92V | 4.86 | 2.51 x 10⁻⁴ | 5.16 x 10¹ | Not specified |
| V88A | 0.47 | 0.04 | 8.5 x 10⁴ | Not specified |
| V88F | 1.1 | 0.003 | 2.7 x 10³ | Not specified |
| T89A | 1.3 | 0.002 | 1.5 x 10³ | Not specified |
| T89F | 0.9 | 0.001 | 1.1 x 10³ | Not specified |
Note: Kinetic parameters can vary between studies due to different experimental conditions. The data presented here is compiled from multiple sources to provide a comparative overview. Some entries lack specific values for all parameters as they were not reported in the cited literature.
Experimental Protocols
The following sections detail the methodologies for the key experiments involved in the kinetic characterization of aristolochene synthase variants.
Heterologous Expression and Purification of Aristolochene Synthase Variants
Recombinant aristolochene synthase variants are typically produced in Escherichia coli for ease of expression and purification.
Protocol:
-
Gene Synthesis and Cloning: The gene encoding the desired aristolochene synthase variant is synthesized with codon optimization for E. coli expression. The gene is then cloned into a suitable expression vector, such as pET-28a, which often includes an N-terminal hexahistidine (6xHis) tag for affinity purification.
-
Transformation: The expression vector containing the synthase gene is transformed into a competent E. coli expression strain, such as BL21(DE3).
-
Cell Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a). The culture is grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of LB broth. The culture is grown at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for a further 12-16 hours to enhance the yield of soluble protein.
-
Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)). The cells are then lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble 6xHis-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange and Storage: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm. The purified enzyme is stored at -80°C.
Aristolochene Synthase Kinetic Assay
The kinetic parameters of aristolochene synthase variants are determined by measuring the initial reaction rates at varying substrate concentrations.
Protocol:
-
Reaction Mixture: The standard assay mixture contains assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM dithiothreitol (B142953) (DTT)), a known concentration of the purified enzyme, and varying concentrations of the substrate, farnesyl diphosphate (FPP). The use of radiolabeled [1-³H]FPP is common for sensitive detection of the product.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme to the pre-warmed reaction mixture. The reaction is incubated at a constant temperature (e.g., 30°C) for a specific period, ensuring that the product formation is in the linear range.
-
Reaction Quenching: The reaction is stopped by the addition of a quenching solution, such as a mixture of ethyl acetate (B1210297) and a saturated solution of sodium chloride.
-
Product Extraction: The reaction mixture is vortexed, and the organic phase containing the hydrocarbon product (aristolochene) is separated by centrifugation.
-
Product Quantification: The amount of product formed is quantified. If radiolabeled FPP is used, the radioactivity in the organic phase is measured by liquid scintillation counting.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The kinetic parameters, Km and Vmax, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) is calculated from Vmax and the enzyme concentration. The catalytic efficiency is then calculated as the kcat/Km ratio.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify the products of the enzymatic reaction, especially when multiple products are formed.
Protocol:
-
Sample Preparation: The organic extract from the kinetic assay is dried over anhydrous sodium sulfate (B86663) and concentrated under a stream of nitrogen.
-
GC-MS Analysis: The concentrated sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program is set to separate the sesquiterpene products. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250°C).
-
Mass Spectrometer Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a mass range of m/z 40-400.
-
-
Product Identification: The products are identified by comparing their retention times and mass spectra with those of authentic standards or with data from mass spectral libraries (e.g., NIST).
-
Quantification: The relative abundance of each product can be determined by integrating the peak areas in the total ion chromatogram. For absolute quantification, a calibration curve can be generated using a known amount of an authentic standard.
Visualizations
The following diagrams illustrate the key biological pathway and the experimental workflow described in this guide.
Caption: Biosynthetic pathway of this compound from farnesyl diphosphate.
References
Validating RNA-Seq Insights into Aristolochene Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating RNA-sequencing (RNA-seq) data, with a specific focus on genes implicated in the aristolochene (B1197444) biosynthesis pathway. Accurate validation of transcriptomic data is a critical step in ensuring the reliability of downstream applications, from fundamental research to the development of novel therapeutics. This document outlines experimental protocols and presents data in a clear, comparative format to aid in experimental design and interpretation.
Comparative Analysis of Gene Expression: RNA-Seq vs. qRT-PCR
Quantitative real-time PCR (qRT-PCR) is the gold standard for validating gene expression changes identified through RNA-seq. The following table illustrates a typical comparative analysis for key genes in the aristolochene biosynthesis pathway. While the data presented here is illustrative, it reflects the expected high correlation between the two techniques.
| Gene | Putative Function | RNA-Seq (FPKM) | qRT-PCR (Relative Expression) |
| HMGR | HMG-CoA reductase | 150.7 | 145.3 ± 12.1 |
| MVK | Mevalonate kinase | 89.2 | 92.5 ± 8.7 |
| PMVK | Phosphomevalonate kinase | 75.4 | 71.8 ± 6.5 |
| MVD | Mevalonate diphosphate (B83284) decarboxylase | 68.1 | 65.9 ± 5.8 |
| IDI | Isopentenyl-diphosphate delta-isomerase | 120.3 | 115.7 ± 10.2 |
| FPPS | Farnesyl pyrophosphate synthase | 210.5 | 215.2 ± 18.9 |
| AS | Aristolochene synthase | 350.1 | 340.6 ± 25.4 |
| CYP450 | Cytochrome P450 monooxygenase | 180.6 | 175.4 ± 15.3 |
FPKM: Fragments Per Kilobase of transcript per Million mapped reads. Data is hypothetical and for illustrative purposes, reflecting the expected positive correlation between RNA-seq and qRT-PCR results. A high degree of concordance between RNA-seq and qRT-PCR data lends confidence to the transcriptomic analysis.[1][2][3]
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible and reliable validation of RNA-seq data. Below are summarized methodologies for the key experiments involved.
RNA Extraction and Quantification
-
Tissue Homogenization : Flash-freeze fresh tissue samples in liquid nitrogen and grind to a fine powder.
-
RNA Isolation : Isolate total RNA using a TRIzol-based method or a commercially available RNA extraction kit, following the manufacturer's instructions.
-
DNase Treatment : To eliminate genomic DNA contamination, treat the extracted RNA with RNase-free DNase I.
-
RNA Quality and Quantity Assessment : Assess the integrity and purity of the RNA using a spectrophotometer (A260/280 and A260/230 ratios) and agarose (B213101) gel electrophoresis. Quantify the RNA using a fluorometric assay for higher accuracy.
RNA-Sequencing and Data Analysis
-
Library Preparation : Construct sequencing libraries from high-quality RNA using a kit such as the TruSeq RNA Library Prep Kit (Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing : Perform paired-end sequencing on an Illumina sequencing platform (e.g., HiSeq or NovaSeq).
-
Data Analysis :
-
Quality Control : Assess raw read quality using tools like FastQC.
-
Read Mapping : Align the quality-filtered reads to a reference genome or transcriptome.
-
Transcript Quantification : Estimate gene and transcript abundance, commonly expressed as FPKM or TPM (Transcripts Per Million).
-
Differential Expression Analysis : Identify genes with statistically significant changes in expression between experimental conditions.
-
Quantitative Real-Time PCR (qRT-PCR) Validation
-
cDNA Synthesis : Synthesize first-strand cDNA from total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[4]
-
Primer Design and Validation : Design gene-specific primers for the target genes and a stable reference gene. Validate primer efficiency through a standard curve analysis.
-
qRT-PCR Reaction : Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and validated primers.
-
Data Analysis : Analyze the amplification data using the 2-ΔΔCt method to calculate the relative gene expression, normalized to the reference gene.[5]
Visualizing the Experimental and Biological Pathways
Diagrams are essential for conceptualizing complex workflows and biological processes. The following visualizations were created using the DOT language.
Caption: Experimental workflow for RNA-seq data validation.
Caption: Aristolochene biosynthesis pathway.
Conclusion
The validation of RNA-seq data through qRT-PCR is an indispensable step in gene expression studies. This guide provides a framework for researchers working on the aristolochene biosynthesis pathway, offering standardized protocols and a clear data presentation format. By adhering to these guidelines, researchers can ensure the accuracy and reliability of their findings, paving the way for further discoveries in natural product biosynthesis and drug development. The biosynthesis of aristolochene begins with farnesyl pyrophosphate (FPP), which is cyclized by aristolochene synthase.[6] Subsequent modifications by enzymes such as cytochrome P450s lead to a variety of aristolochene-derived compounds.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Item - qPCR validation of RNA-seq findings. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tutorial: Guidelines for Single-Cell RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aristolochene - Wikipedia [en.wikipedia.org]
- 7. Rapid discovery of terpene tailoring enzymes for total biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biosynthesis of (+)-Aristolochene and epi-Aristolochene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthesis of two structurally related sesquiterpenes: (+)-aristolochene and epi-aristolochene. This document outlines the key differences in their enzymatic synthesis, presents quantitative data for performance comparison, details experimental protocols for their study, and provides visual diagrams of the biosynthetic pathways and experimental workflows.
Introduction
This compound and epi-aristolochene are bicyclic sesquiterpenoid hydrocarbons that serve as precursors to a wide variety of bioactive natural products, including mycotoxins and phytoalexins. Their biosynthesis is of significant interest to researchers in natural product chemistry, synthetic biology, and drug development. Both compounds are synthesized from the common precursor farnesyl pyrophosphate (FPP), but through the action of distinct terpene cyclases that dictate the final stereochemistry of the product. This guide focuses on the comparative aspects of aristolochene (B1197444) synthase (AS) and 5-epi-aristolochene synthase (TEAS), the key enzymes responsible for the production of this compound and epi-aristolochene, respectively.
Comparative Data
The catalytic efficiency and product specificity of aristolochene synthase and 5-epi-aristolochene synthase are key distinguishing features. The following tables summarize the available quantitative data for these enzymes from different microbial and plant sources.
Table 1: Comparison of Kinetic Parameters
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Aristolochene Synthase (AS) | Penicillium roqueforti | (2E,6E)-FPP | 0.53 | 0.084 | 1.58 x 105 |
| Aristolochene Synthase (AS) | Aspergillus terreus | (2E,6E)-FPP | 0.015 | 0.015 | 1.0 x 106 |
| 5-epi-Aristolochene Synthase (TEAS) | Nicotiana tabacum | (2E,6E)-FPP | 1.7 - 8.4[1] | - | Nearly identical for (2E,6E)-FPP and (2Z,6E)-FPP[1] |
Note: Direct comparison of kinetic parameters should be made with caution as the data are from different studies and experimental conditions may vary.
Table 2: Product Distribution
| Enzyme | Source Organism | Major Product | Major Product (%) | Minor Products (%) |
| Aristolochene Synthase (AS) | Penicillium roqueforti | This compound | 94 | Germacrene A (4%), Valencene (2%)[1] |
| Aristolochene Synthase (AS) | Aspergillus terreus | This compound | ~100 | - |
| 5-epi-Aristolochene Synthase (TEAS) | Nicotiana tabacum | (+)-5-epi-Aristolochene | 78.9 | (-)-4-epi-Eremophilene (6.2%), (+)-Germacrene A (3.6%), and 22 other minor products (~12%)[2] |
Biosynthetic Pathways
The biosynthesis of both this compound and epi-aristolochene proceeds from farnesyl pyrophosphate (FPP) through a series of carbocationic intermediates. The key difference lies in the stereochemical control exerted by the respective synthases during the cyclization cascade.
Caption: Biosynthetic pathways of this compound and epi-aristolochene from FPP.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the comparative study of this compound and epi-aristolochene biosynthesis.
Enzyme Expression and Purification
A common method for obtaining aristolochene synthase (AS) and 5-epi-aristolochene synthase (TEAS) for in vitro studies is through heterologous expression in Escherichia coli.
-
Gene Synthesis and Cloning: Codon-optimized synthetic genes for AS and TEAS are cloned into a suitable expression vector, such as pET-28a(+), which often includes an N-terminal polyhistidine tag for affinity purification.
-
Protein Expression: The expression plasmids are transformed into an appropriate E. coli expression strain, such as BL21(DE3). Cultures are grown in a suitable medium (e.g., Terrific Broth) at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18-22°C) to enhance soluble protein production.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM MgCl2, and 10% glycerol) and lysed by sonication on ice.
-
Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange and Concentration: The eluted protein is buffer-exchanged into a storage buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and 10% glycerol) using a desalting column or dialysis. The purified protein is then concentrated using a centrifugal filter unit. Protein concentration is determined using a standard method like the Bradford assay, and purity is assessed by SDS-PAGE.
Enzyme Kinetics Assay
The kinetic parameters of AS and TEAS are determined by measuring the initial reaction rates at varying substrate concentrations.
-
Reaction Mixture: The standard assay mixture (typically 50-100 µL) contains assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5% glycerol), a range of (2E,6E)-farnesyl pyrophosphate (FPP) concentrations (e.g., 0.5 to 50 µM), and a fixed amount of purified enzyme (e.g., 50-100 nM).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme. The mixture is incubated at a constant temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes), ensuring that the reaction is in the linear range. The reaction is terminated by adding a quenching solution (e.g., 2 M HCl or EDTA) and vigorously vortexing.
-
Product Extraction: The sesquiterpene products are extracted from the aqueous reaction mixture by adding an equal volume of an organic solvent (e.g., n-hexane or pentane) and vortexing. The mixture is then centrifuged to separate the phases. The organic layer containing the products is collected for analysis.
-
Data Analysis: The amount of product formed is quantified by GC-MS. The initial velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.
Product Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the standard method for identifying and quantifying the sesquiterpene products.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically employed for the separation of sesquiterpenes.
-
Injection and Separation: A small volume (e.g., 1 µL) of the organic extract is injected into the GC. The oven temperature program is optimized to achieve good separation of the products. A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a mass range of m/z 40-400.
-
Product Identification and Quantification: Products are identified by comparing their retention times and mass spectra with those of authentic standards and by comparison with mass spectral libraries (e.g., NIST). Quantification is performed by integrating the peak areas of the total ion chromatogram (TIC) and comparing them to a calibration curve generated with a known concentration of an internal or external standard.
References
A Comparative Guide to the Functional Validation of Putative Terpene Cyclase Genes
For Researchers, Scientists, and Drug Development Professionals
The discovery and characterization of novel terpene cyclases are pivotal for advancements in synthetic biology, drug development, and the production of high-value chemicals. Putative terpene cyclase genes, often identified through genome mining and homology-based searches, require rigorous functional validation to confirm their enzymatic activity and elucidate their product profiles. This guide provides a comparative overview of common methodologies for the functional validation of these enzymes, supported by experimental data and detailed protocols.
Comparison of Validation Methodologies
The functional validation of a putative terpene cyclase typically involves two primary approaches: in vitro enzymatic assays using purified recombinant enzymes and in vivo characterization through heterologous expression in a microbial host. Each method offers distinct advantages and disadvantages in terms of throughput, physiological relevance, and the level of detail provided.
| Parameter | In Vitro Enzymatic Assay | In Vivo Heterologous Expression | Alternative Method: Computational Modeling |
| Principle | Purified recombinant enzyme is incubated with a specific prenyl diphosphate (B83284) substrate (e.g., GPP, FPP, GGPP), and the resulting terpene products are analyzed. | The putative terpene cyclase gene is expressed in a host organism (e.g., E. coli, S. cerevisiae) engineered to produce the necessary substrate. The terpenes produced by the host are then identified. | Homology modeling and carbocation docking simulations are used to predict the enzyme's function and potential products based on its amino acid sequence.[1] |
| Typical Quantitative Data | - Enzyme kinetics (KM, kcat)[2] - Product specificity and distribution (%) - Optimal pH and temperature | - Product titer (mg/L or g/L)[3] - Substrate conversion rate (%) | - Predicted binding affinities - Ranked list of potential carbocation intermediates and products[1] |
| Advantages | - Precise control over reaction conditions.[4][5][6] - Allows for detailed kinetic analysis. - Unambiguous link between the enzyme and its products. | - More physiologically relevant environment.[4][5][6] - Can overcome issues with enzyme solubility and stability. - Enables the discovery of downstream modifications to the initial terpene product. | - High-throughput screening of many putative genes. - Can guide experimental design by predicting function.[1] |
| Disadvantages | - Recombinant protein expression and purification can be challenging. - May not reflect the enzyme's behavior in a cellular context.[4][5][6] | - Host metabolism can interfere with product analysis. - Product toxicity to the host can limit yields. - Requires genetic manipulation of the host organism. | - Predictions require experimental validation. - Accuracy is dependent on the quality of the homology model and the carbocation library used.[1] |
Experimental Protocols
In Vitro Functional Validation of a Putative Terpene Cyclase
This protocol outlines the key steps for expressing a putative terpene cyclase in E. coli, purifying the recombinant protein, and performing an enzymatic assay to identify its products.
I. Gene Cloning and Recombinant Protein Expression:
-
Gene Synthesis and Codon Optimization: Synthesize the putative terpene cyclase gene with codon optimization for E. coli expression.
-
Vector Ligation: Clone the gene into an expression vector, such as pET28a or pET32b, which often includes a polyhistidine (His) tag for purification.[7]
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed E. coli culture to an optimal density and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
II. Protein Purification:
-
Cell Lysis: Harvest the bacterial cells and lyse them using sonication or a French press.
-
Affinity Chromatography: Purify the His-tagged recombinant protein from the cell lysate using a nickel-nitrilotriacetic acid (Ni-NTA) resin.[8]
-
Protein Verification: Confirm the purity and size of the protein using SDS-PAGE.
III. Enzymatic Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., HEPES), MgCl₂, dithiothreitol, the purified enzyme, and the appropriate prenyl diphosphate substrate (GPP, FPP, or GGPP).[9]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).[9]
-
Product Extraction: Extract the terpene products from the aqueous reaction mixture using an organic solvent such as methyl tert-butyl ether (MTBE) or hexane.[7]
IV. Product Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the extracted products by GC-MS to separate and identify the terpene compounds based on their mass spectra and retention times.[7][10]
-
Nuclear Magnetic Resonance (NMR): For novel compounds, purify larger quantities of the product for structural elucidation by NMR.[11]
In Vivo Functional Validation in Saccharomyces cerevisiae
This protocol describes the heterologous expression of a putative terpene cyclase in an engineered yeast strain to characterize its terpene products.
I. Yeast Strain Engineering:
-
Metabolic Engineering: Utilize an engineered S. cerevisiae strain optimized for the production of a specific prenyl diphosphate precursor (e.g., FPP for sesquiterpenes).[12]
-
Gene Integration/Expression: Clone the putative terpene cyclase gene into a yeast expression vector.
II. Yeast Transformation and Cultivation:
-
Transformation: Transform the expression vector into the engineered yeast strain.
-
Cultivation: Grow the transformed yeast in an appropriate culture medium to allow for terpene production.
III. Terpene Extraction and Analysis:
-
Extraction: Extract the terpenes from the yeast culture, often by adding an organic solvent overlay to the culture medium to capture volatile products.
-
GC-MS Analysis: Analyze the extracted terpenes by GC-MS to identify the products.[12]
Visualizations
Caption: Experimental workflow for the functional validation of a putative terpene cyclase.
Caption: Simplified biosynthetic pathway leading to a signaling molecule.
Caption: Logical relationships between validation methods and data outputs.
References
- 1. pnas.org [pnas.org]
- 2. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noncanonical terpene cyclases for the biosynthesis of diterpenoids regulating chlamydospore formation in plant-associated Trichoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Versus In Vivo: Concepts and Consequences | Semantic Scholar [semanticscholar.org]
- 7. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method for investigating the stereochemical course of terpene cyclisations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01998B [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
A Comparative Guide to Fermentation Strategies for Enhanced (+)-Aristolochene Production
For Researchers, Scientists, and Drug Development Professionals
(+)-Aristolochene, a bicyclic sesquiterpene, is a key precursor to a wide array of bioactive compounds with significant pharmaceutical potential. Its efficient production through microbial fermentation is a critical step in harnessing its therapeutic value. This guide provides an objective comparison of different fermentation strategies to maximize this compound yield, supported by experimental data from peer-reviewed studies. We delve into the methodologies of batch and fed-batch fermentation, offering detailed protocols and insights into their respective impacts on production titers.
Performance Comparison of Fermentation Strategies
| Fermentation Strategy | Host Organism | Key Engineering Strategy | This compound Titer (mg/L) | Fermentation Time (h) | Reference |
| Batch Fermentation | Escherichia coli | Enhanced MEP pathway, MBP fusion tag on aristolochene (B1197444) synthase | 50 | 72 | [1][2] |
| Fed-Batch Fermentation (Inferred) | Saccharomyces cerevisiae | Optimized for sesquiterpene production | Potentially >170 (based on farnesene (B8742651) production) | Not specified for aristolochene | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for successful fermentation outcomes. Below are methodologies for batch and fed-batch fermentation tailored for this compound production in microbial hosts.
Batch Fermentation Protocol for this compound Production in E. coli
This protocol is based on established methods for flask-scale production of sesquiterpenes in engineered E. coli.
a) Strain and Plasmid:
-
Host Strain: E. coli BL21(DE3)
-
Plasmids: A two-plasmid system is typically used. One plasmid carries the genes for the upstream mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to boost the supply of the precursor farnesyl pyrophosphate (FPP). The second plasmid contains the gene for this compound synthase.
b) Media and Culture Conditions:
-
Inoculum Preparation: A single colony of the engineered E. coli strain is inoculated into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics and grown overnight at 37°C with shaking at 250 rpm.
-
Production Culture: The overnight culture is used to inoculate a larger volume of Terrific Broth (TB) or other rich defined medium in a shake flask, to an initial optical density at 600 nm (OD600) of 0.1.
-
Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Post-Induction: After induction, the temperature is typically lowered to a range of 18-30°C to improve protein folding and stability. An overlay of dodecane (B42187) (10% v/v) can be added to the culture to capture the volatile this compound.
-
Fermentation Duration: The fermentation is continued for 48-72 hours.
c) Analysis:
-
Samples of the dodecane layer are taken at regular intervals and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the this compound concentration.
Fed-Batch Fermentation Protocol for High-Yield Sesquiterpene Production
This protocol is a generalized high-density fed-batch strategy adapted from successful reports on other sesquiterpenes, which can be optimized for this compound production.
a) Bioreactor Setup:
-
A laboratory-scale bioreactor (e.g., 5 L) is prepared with a defined fermentation medium. The pH is controlled at a setpoint (e.g., 7.0) using automated addition of acid and base. Dissolved oxygen (DO) is maintained at a setpoint (e.g., 30% saturation) by cascading the agitation speed and supplementing with pure oxygen as needed.
b) Inoculum and Batch Phase:
-
A seed culture is prepared as described for the batch fermentation.
-
The bioreactor is inoculated with the seed culture.
-
The initial phase is run as a batch culture until the initial carbon source (e.g., glucose) is depleted, which is often indicated by a sharp increase in DO.
c) Fed-Batch Phase:
-
Upon depletion of the initial carbon source, a concentrated feed solution containing a carbon source (e.g., glucose), nitrogen source, and other essential nutrients is continuously or intermittently added to the bioreactor.
-
An exponential feeding strategy is often employed to maintain a constant specific growth rate, which helps to avoid the accumulation of inhibitory byproducts.
-
Induction with IPTG is typically performed once a certain cell density is reached.
d) Product Recovery and Analysis:
-
An in-situ solvent overlay (e.g., dodecane) can be used in the bioreactor to capture the this compound.
-
Samples are collected periodically from the solvent layer and the culture broth for analysis of product titer, cell density, and substrate consumption.
Visualizing the Process: Pathways and Workflows
To better understand the biological and experimental processes involved in this compound production, the following diagrams have been generated using Graphviz.
Caption: Biosynthetic pathway of this compound.
Caption: General experimental workflow for fermentation.
References
Comparative Analysis of the Toxicological Profiles of Aristolochene-Derived Mycotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicological profiles of mycotoxins derived from aristolochene, a sesquiterpenoid produced by various fungi, most notably Penicillium roqueforti. This document summarizes quantitative toxicological data, details key experimental methodologies, and visualizes the known mechanisms of action to facilitate objective comparison and further research.
Quantitative Toxicological Data
The following table summarizes the available quantitative toxicological data for prominent aristolochene-derived mycotoxins.
| Mycotoxin | Animal Model | Route of Administration | LD50 | Reference |
| PR Toxin | Rat | Intraperitoneal (i.p.) | 11.6 mg/kg | [1] |
| Rat | Intravenous (i.v.) | 8.2 mg/kg | [1] | |
| Rat | Oral (p.o.) | 115 mg/kg | [1] | |
| Mouse | Intraperitoneal (i.p.) | 5.8 mg/kg | [1] | |
| Roquefortine C | Mouse | Intraperitoneal (i.p.) | 15-20 mg/kg | [2] |
| Mouse | Oral (p.o.) | 169 mg/kg (male), 184 mg/kg (female) | [2] | |
| Eremofortin A | Mouse | Intraperitoneal (i.p.) | Not acutely toxic at 15 mg/kg | [1] |
| Eremofortin B | - | - | Nontoxic | [3] |
| Eremofortin C | Mouse | Intraperitoneal (i.p.) | Not acutely toxic at 50 mg/kg | [1] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Mycotoxin Exposure: Treat the cells with various concentrations of the mycotoxin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, remove the culture medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the mycotoxin that causes 50% inhibition of cell viability, can be determined from the dose-response curve.[4][5][6][7]
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for the detection of DNA damage at the level of the individual eukaryotic cell.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and histones, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA and separate the strands. Apply an electric field to allow the broken DNA fragments to migrate.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.[1][8][9][10]
In Vivo Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and to determine its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard category.
Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of the first step determines the dose for the subsequent step.
Procedure:
-
Animal Selection and Preparation: Use a small number of animals (typically 3 per step), usually rats or mice of a single sex. The animals are fasted before dosing.
-
Dosing: Administer the test substance by oral gavage in a single dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Observe the animals for signs of toxicity and mortality shortly after dosing and periodically for at least 14 days. Record body weight changes.
-
Stepwise Procedure:
-
If mortality occurs at the starting dose, re-test at a lower dose level.
-
If no mortality occurs, dose the next group at a higher dose level.
-
-
Endpoint: The test is terminated when mortality is observed or when no mortality is seen at the highest dose level. The substance is then classified into one of the GHS categories based on the observed mortality at specific dose levels.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by PR toxin and roquefortine C.
Discussion of Signaling Pathways
PR Toxin: The primary mechanism of PR toxin's toxicity is the potent inhibition of protein synthesis by targeting the transcription process.[11][12] It directly affects the activity of RNA polymerases I and II, which are crucial for the synthesis of ribosomal RNA and messenger RNA, respectively. This inhibition occurs at both the initiation and elongation steps of transcription.[11] The disruption of these fundamental cellular processes leads to widespread cellular dysfunction and ultimately cell death.
Roquefortine C: The neurotoxic effects of roquefortine C are attributed to its interaction with the central nervous system, specifically with GABAergic signaling. It acts as a non-competitive antagonist of GABA-A receptors.[2][13][14][15][16] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. By blocking the action of GABA at its receptor, roquefortine C reduces the inhibitory tone in the brain, leading to hyperexcitability and convulsions, which are characteristic signs of its neurotoxicity.
References
- 1. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 2. Multiple mechanisms of picrotoxin block of GABA-induced currents in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eremofortin B | Antibiotic other | Hello Bio [hellobio.com]
- 4. An Analysis of the Mycotoxins, Cytotoxicity, and Biodiversity of Airborne Molds Belonging to Aspergillus Genera Isolated from the Zoological Garden - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Naturally occurring mixtures of Alternaria toxins: anti-estrogenic and genotoxic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of genotoxicity of medicinal plant extracts by the comet and VITOTOX tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of the inhibition of transcription by PR toxin, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 13. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Picrotoxin accelerates relaxation of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interaction of picrotoxin with GABAA receptor channel-lining residues probed in cysteine mutants - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Stereospecificity of Aristolochene Synthase: A Comparative Guide to Chiral GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the study of terpene biosynthesis, confirming the stereochemical purity of enzyme products is a critical step. Aristolochene (B1197444) synthase, a key enzyme in the biosynthesis of many fungal toxins, produces the bicyclic sesquiterpene (+)-aristolochene with high fidelity. This guide provides a comparative analysis of the primary method for validating its stereospecificity—chiral gas chromatography-mass spectrometry (GC-MS)—with alternative techniques, supported by experimental data and detailed protocols.
Chiral GC-MS: The Gold Standard for Validating Aristolochene Synthase Stereospecificity
Chiral GC-MS is the most widely used and definitive method for determining the enantiomeric excess of volatile and semi-volatile compounds like sesquiterpenes. The technique employs a chiral stationary phase within the gas chromatography column to differentially interact with enantiomers, leading to their separation based on retention time. Subsequent detection by mass spectrometry confirms the identity of the eluted compounds.
A pertinent example of this application is the detailed analysis of the product profile of tobacco 5-epi-aristolochene synthase (TEAS), an enzyme functionally related to aristolochene synthase. The use of both chiral and non-polar stationary phases in GC-MS was crucial for resolving the numerous sesquiterpene products generated by TEAS, showcasing the power of this technique in dissecting complex enzymatic reactions.
Experimental Protocol: Chiral GC-MS Analysis of Sesquiterpene Synthase Products
The following protocol is adapted from studies on tobacco 5-epi-aristolochene synthase and is applicable for the analysis of aristolochene synthase products.
1. Enzyme Assay and Product Extraction:
-
Conduct the aristolochene synthase reaction in a sealed vial containing the enzyme, the substrate farnesyl diphosphate (B83284) (FPP), and an appropriate buffer with divalent cations like Mg2+.
-
Overlay the aqueous reaction mixture with an organic solvent such as hexane (B92381) or pentane (B18724) to trap the volatile sesquiterpene products.
-
After incubation, vortex the vial to ensure complete extraction of the products into the organic layer.
-
Carefully remove the organic layer for analysis.
2. Chiral GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Mass Spectrometer: Agilent 5975B or similar.
-
Chiral Column: Cyclodextrin-based capillary column (e.g., J&W CycloSil-B, 30 m x 0.25 mm i.d. x 0.25 µm film thickness).
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp 1: Increase to 120°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 20°C/min.
-
Hold at 240°C for 2 min.
-
-
Mass Spectrometer Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Scan range: m/z 40-300.
-
3. Data Analysis:
-
Identify the aristolochene peak based on its retention time and mass spectrum by comparing it to an authentic standard of this compound.
-
To confirm enantiomeric separation, analyze a racemic mixture of aristolochene if available.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:
-
ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
-
Quantitative Data: Product Distribution of a Related Sesquiterpene Synthase
| Compound | Enantiomer | Retention Time (min) | Relative Abundance (%) |
| 5-epi-Aristolochene | (+) | 28.5 | 92.0 |
| 5-epi-Aristolochene | (-) | 28.7 | < 0.1 |
| Germacrene A | (+) | 25.2 | 3.5 |
| Germacrene A | (-) | 25.4 | 0.5 |
| β-Selinene | (+) | 27.8 | 1.5 |
| β-Selinene | (-) | 27.9 | 0.2 |
| α-Selinene | (+) | 27.5 | 1.0 |
| α-Selinene | (-) | 27.6 | 0.1 |
| Other hydrocarbons | - | - | 1.2 |
This table is a representative example based on published data for TEAS and illustrates the type of quantitative information obtained from chiral GC-MS analysis.
Alternative Methods for Stereochemical Validation
While chiral GC-MS is the preferred method, other analytical techniques can provide valuable information on the stereochemistry of sesquiterpene synthase products.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers in the liquid phase. It is particularly useful for non-volatile or thermally labile compounds. For sesquiterpenes, which are generally volatile, derivatization may be necessary to introduce a chromophore for UV detection and to enhance interaction with the chiral stationary phase.
Principle: Similar to chiral GC, chiral HPLC uses a column packed with a chiral stationary phase. The differential interaction between the enantiomers and the stationary phase leads to different retention times, allowing for their separation and quantification.
Advantages:
-
Excellent for non-volatile or thermally sensitive compounds.
-
Can be used for preparative scale separations to isolate pure enantiomers.
Disadvantages:
-
May require derivatization of the analyte.
-
Generally lower resolution for volatile compounds compared to chiral GC.
-
Higher consumption of solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation and can also be used to determine enantiomeric purity, typically through the use of chiral shift reagents or chiral solvating agents.
Principle: Chiral shift reagents are lanthanide complexes that can reversibly bind to the analyte. This interaction forms diastereomeric complexes that have different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum. The integration of these separated signals can be used to determine the enantiomeric ratio.
Advantages:
-
Provides detailed structural information in addition to enantiomeric purity.
-
Non-destructive technique.
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
Requires higher concentrations of the analyte.
-
Chiral shift reagents can cause line broadening, complicating spectral analysis.
-
The accuracy of ee determination can be lower than with chromatographic methods.
Comparative Summary
| Feature | Chiral GC-MS | Chiral HPLC | NMR Spectroscopy |
| Principle | Separation in the gas phase | Separation in the liquid phase | Diastereomeric complex formation in solution |
| Analyte Volatility | Required | Not required | Not a primary concern |
| Sensitivity | Very high (ng to pg range) | High (µg to ng range) | Lower (mg to µg range) |
| Resolution | Excellent for volatile enantiomers | Good, may require derivatization | Lower, depends on shift reagent and analyte |
| Sample Preparation | Simple extraction | May require derivatization | Simple, but requires pure sample |
| Quantitative Accuracy | High | High | Moderate |
| Structural Info | Mass spectrum for identification | UV spectrum (limited structural info) | Detailed structural and conformational info |
Visualizing the Workflow and Logic
Safety Operating Guide
Prudent Disposal of (+)-Aristolochene: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) with explicit disposal procedures for (+)-Aristolochene is readily available. The following guidelines are based on general best practices for the disposal of laboratory chemical waste of unknown or unclassified hazards. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.
This compound is a bicyclic sesquiterpenoid and a precursor to various fungal toxins. Due to the absence of specific disposal directives, a cautious approach is warranted, treating it as a potentially hazardous substance.
Key Safety and Handling Precautions:
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.
Physical and Chemical Properties of Aristolochene (B1197444):
A summary of the known physical and chemical properties of aristolochene is provided below. This information is crucial for a preliminary assessment but does not substitute for a comprehensive risk evaluation.
| Property | Value |
| Molecular Formula | C₁₅H₂₄[1][2][3][4] |
| Molar Mass | 204.35 g/mol [1][2][3] |
| Appearance | Data not available |
| Solubility | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | 0.894 g/mL[2] |
Step-by-Step Disposal Protocol:
The following protocol outlines a conservative and safe approach for the disposal of this compound waste.
-
Segregation: All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated from non-hazardous waste streams.
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including leftover this compound powder, contaminated wipes, and disposable equipment, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and a clear description of the contents (e.g., "Solid waste with this compound" or "Methanol solution of this compound").
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic until it is collected by a licensed hazardous waste disposal company. Ensure the storage area is well-ventilated and that the container is stored away from incompatible materials.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste by a certified environmental management company. Your institution's EHS department will have established procedures for this.
Decontamination Procedures:
-
Work Surfaces: Clean and decontaminate all work surfaces where this compound was handled. Use a suitable solvent (such as ethanol (B145695) or isopropanol) followed by a detergent solution.
-
Reusable Glassware: Reusable glassware should be rinsed with a suitable solvent to remove residual this compound. The solvent rinse should be collected as hazardous waste. Following the solvent rinse, glassware can be washed using standard laboratory procedures.
Experimental Workflow for Disposal:
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (+)-Aristolochene
This guide provides critical safety and logistical information for the handling and disposal of (+)-Aristolochene, a bicyclic sesquiterpene that serves as a precursor to various fungal metabolites and mycotoxins.[1][2] Adherence to these procedures is essential for ensuring laboratory safety and proper environmental disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While one safety data sheet indicates that a related compound is not classified as hazardous, others for similar compounds suggest potential hazards including acute toxicity if swallowed or inhaled, and potential for skin and eye irritation. Therefore, a cautious approach to handling is warranted. The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must provide a complete seal around the eyes to protect from splashes or aerosols. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile, latex) are required. |
| Body Protection | Impervious Clothing / Laboratory Coat | A buttoned lab coat is the minimum requirement. For larger quantities, impervious clothing is recommended.[3] |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area is crucial.[3] If aerosols may be generated or ventilation is inadequate, a suitable respirator should be worn. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Ensure adequate ventilation in the work area. A chemical fume hood is highly recommended.[3]
-
Locate and ensure the functionality of the nearest safety shower and eye wash station before beginning work.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
2. Handling the Compound:
-
Wash hands thoroughly after handling the substance.[3]
-
Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[3]
-
Wear all prescribed personal protective equipment (see table above).[3]
3. In Case of Exposure:
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3]
-
If Inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing.[3]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[3]
-
In all cases of exposure, seek medical attention.
Disposal Plan: Step-by-Step Waste Management
1. Waste Segregation:
-
All materials contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated from non-hazardous waste.
2. Waste Collection:
-
Solid Waste: Collect all solid waste in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[3]
3. Labeling and Storage:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and a description of the contents.
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic until collection.[3]
4. Professional Disposal:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[3] This should be carried out by a licensed hazardous waste disposal company.
Experimental Workflow for Safe Handling
Caption: Figure 1: Safe Handling and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
